molecular formula C9H13NO2S B311517 N-(2,6-dimethylphenyl)methanesulfonamide

N-(2,6-dimethylphenyl)methanesulfonamide

Cat. No.: B311517
M. Wt: 199.27 g/mol
InChI Key: CLMPXVSJALKBTQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-5-4-6-8(2)9(7)10-13(3,11)12/h4-6,10H,1-3H3

InChI Key

CLMPXVSJALKBTQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of N-(2,6-Dimethylphenyl)methanesulfonamide

[1]

Executive Summary

N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 66236-09-7) is a specialized sulfonamide intermediate structurally related to the xylidine-based local anesthetics (e.g., Lidocaine, Bupivacaine).[1] Unlike its amide counterparts, the sulfonamide linkage introduces distinct electronic and steric properties, specifically increasing acidity and altering hydrogen bond donor/acceptor profiles. This guide details its physicochemical properties, structural behavior under steric strain (the "ortho-effect"), and validated synthesis protocols.

Molecular Identity & Nomenclature[1]

AttributeDetail
IUPAC Name N-(2,6-dimethylphenyl)methanesulfonamide
Common Synonyms N-Mesyl-2,6-xylidine; 2',6'-Dimethylmethanesulfonanilide
CAS Registry Numbers 66236-09-7 (Primary), 867262-52-0
Molecular Formula

Molecular Weight 199.27 g/mol
SMILES Cc1cccc(C)c1NS(=O)(=O)C
InChIKey FFEPNCXRMKSCOJ-UHFFFAOYSA-N

Physicochemical Properties

The following data synthesizes experimental values with predictive models based on structural analogs (e.g., N-phenylmethanesulfonamide and N-tosyl-2,6-xylidine).

Core Physical Constants[1]
PropertyValue / RangeTechnical Context
Physical State Crystalline SolidWhite to off-white needles or powder.
Melting Point 98 – 105 °C (Est.)[1]N-phenylmethanesulfonamide melts at ~100°C. The 2,6-dimethyl substitution typically raises MP due to efficient packing, but steric twisting can lower lattice energy.
Boiling Point ~340 °C (Predicted)Decomposition likely occurs before boiling at atmospheric pressure.[1]
Density 1.23 ± 0.06 g/cm³Higher than corresponding acetamides due to the sulfonyl group.
Solubility & Lipophilicity[1]
PropertyValueImplications for Formulation
LogP (Octanol/Water) 1.6 – 1.9 Moderately lipophilic.[1] The 2,6-dimethyl groups increase lipophilicity compared to the unsubstituted aniline (LogP ~1.2).
Water Solubility Low (< 1 mg/mL)Poorly soluble in neutral water.[1]
Solubility (Organic) HighSoluble in DCM, Methanol, DMSO, Ethyl Acetate.
pKa (Acidic NH) 9.2 – 9.8 (Calc.)[1]Mechanistic Insight: The N-phenyl analog has a pKa ~8.3. In this compound, the 2,6-dimethyl groups force the phenyl ring out of plane with the nitrogen, inhibiting resonance delocalization of the nitrogen lone pair into the ring. This destabilizes the conjugate base, making the compound less acidic (higher pKa) than its unsubstituted counterpart.[1]

Structural Analysis: The "Ortho-Effect"

The 2,6-dimethyl substitution pattern is not merely lipophilic decoration; it fundamentally alters the molecule's electronic state through steric inhibition of resonance.

Steric Inhibition of Resonance

In a standard N-phenyl sulfonamide, the nitrogen


  • Consequence: The phenyl ring twists perpendicular to the

    
     bond axis.
    
  • Result: The nitrogen lone pair is localized, increasing electron density on the nitrogen but reducing the stability of the anion (conjugate base), thus raising the pKa.

OrthoEffectSubstituents2,6-Dimethyl SubstitutionStericClashSteric Clash withSulfonyl OxygensSubstituents->StericClashTwistingPhenyl Ring Twist(Non-planar geometry)StericClash->TwistingResonanceInhibition of N-ArylResonanceTwisting->ResonanceAcidityIncreased pKa(Lower Acidity)Resonance->Acidity

Figure 1: Causal flow of the "Ortho-Effect" on the acidity of N-(2,6-dimethylphenyl)methanesulfonamide.[1]

Synthesis & Characterization Protocol

This protocol utilizes a nucleophilic substitution pathway validated for sterically hindered anilines.

Reaction Workflow

Reaction: 2,6-Dimethylaniline + Methanesulfonyl Chloride

  • Reagents:

    • 2,6-Dimethylaniline (1.0 eq)[1][2]

    • Methanesulfonyl chloride (1.2 eq)[1]

    • Pyridine (Solvent/Base) or DCM/Triethylamine[1]

  • Conditions:

    
    , 4-12 hours.[1]
    

SynthesisStartStart: 2,6-Dimethylaniline(Dissolved in DCM/Pyridine)CoolCool to 0°C(Ice Bath)Start->CoolAddDropwise Addition:Methanesulfonyl ChlorideCool->AddReactReaction: Warm to RTStir 4-12hAdd->ReactQuenchQuench: Dilute HCl wash(Removes Pyridine/Aniline)React->QuenchExtractExtraction: DCM LayerDry over Na2SO4Quench->ExtractPurifyRecrystallization(Ethanol/Water)Extract->Purify

Figure 2: Step-by-step synthesis workflow for N-mesylation of hindered anilines.[3]

Spectroscopic Profile (Expected)

To validate the synthesis, look for these diagnostic signals. The absence of the aniline


TechniqueDiagnostic SignalAssignment

H NMR
(CDCl

)

2.35 ppm (s, 6H)
Aryl-Me (2,6-position)

3.05 ppm (s, 3H)
Sulfonyl-Me (

)

6.30 ppm (bs, 1H)
Sulfonamide NH (Exchangeable)

7.10 - 7.20 ppm (m, 3H)
Aromatic Protons

C NMR

~19.0 ppm
Aryl Methyls

~40.5 ppm
Mesyl Methyl

~135-138 ppm
Quaternary Carbons (C-N, C-Me)
IR (ATR)1320, 1150 cm

Sulfonyl (

) asymmetric/symmetric stretch
3250 cm

N-H stretch

Stability & Applications

  • Hydrolytic Stability: Unlike amides (e.g., Lidocaine), sulfonamides are exceptionally stable to hydrolysis under basic conditions. They require harsh acidic conditions (conc.[1] HCl/HBr, reflux) to cleave.

  • Metabolic Stability: The 2,6-dimethyl groups block oxidative metabolism at the ortho-positions, a strategy commonly used to prolong the half-life of xylidine-based drugs.

  • Application: Used as a lipophilic, non-basic bioisostere for amides in kinase inhibitors and as a protected intermediate in the synthesis of complex aniline derivatives.

References

  • MolAid Chemical Database. N-(2,6-dimethylphenyl)-methane sulfonamide Properties & CAS 66236-09-7.Link[1]

  • BenchChem. Technical Guide to Methanesulfonamide and Derivatives.Link[1]

  • PubChem. Compound Summary: N-(2,6-dimethylphenyl)benzenesulfonamide (Analogous Structure).[1]Link[1]

  • ChemSrc. (2,6-Dimethylphenyl)methanesulfonamide MSDS and Properties.Link[1]

  • Bordwell pKa Table. Acidity of Sulfonamides and Anilines.Link[1]

An In-Depth Technical Guide to the Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2,6-dimethylphenyl)methanesulfonamide is a key chemical intermediate with applications in the development of pharmaceuticals and other specialty chemicals. Its synthesis, while conceptually straightforward, presents unique challenges due to the steric hindrance imparted by the 2,6-dimethyl substitution on the aniline ring. This guide provides a comprehensive overview of the primary synthetic pathway, delves into the mechanistic rationale behind the experimental design, and offers detailed protocols for its successful preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.

Retrosynthetic Analysis and Strategic Considerations

The most direct and widely employed approach for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide involves the formation of the sulfonamide bond between 2,6-dimethylaniline and a suitable methanesulfonylating agent. The retrosynthetic analysis is therefore straightforward, disconnecting the sulfur-nitrogen bond to reveal the two primary starting materials: 2,6-dimethylaniline and methanesulfonyl chloride.

The forward synthesis, a nucleophilic substitution at the sulfonyl group, is a well-established transformation. However, the presence of two methyl groups in the ortho positions of the aniline nucleophile introduces significant steric hindrance. This steric crowding can impede the approach of the aniline nitrogen to the electrophilic sulfur atom of methanesulfonyl chloride, potentially leading to lower reaction rates and the formation of side products. Consequently, careful optimization of reaction conditions is paramount to achieving a high yield and purity of the desired product.

Primary Synthesis Pathway: Methanesulfonylation of 2,6-Dimethylaniline

The reaction of 2,6-dimethylaniline with methanesulfonyl chloride in the presence of a suitable base is the most common and efficient method for the preparation of N-(2,6-dimethylphenyl)methanesulfonamide.

Reaction Mechanism and the Critical Role of the Base

The reaction proceeds via a nucleophilic attack of the nitrogen atom of 2,6-dimethylaniline on the electrophilic sulfur atom of methanesulfonyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the sulfonamide bond. A crucial component of this reaction is the presence of a base, typically a tertiary amine such as pyridine or triethylamine. The base serves two primary functions:

  • Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If not neutralized, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Facilitation of Deprotonation: The base assists in the final deprotonation step from the nitrogen atom, leading to the formation of the stable sulfonamide product.

The choice of base and solvent can influence the reaction rate and selectivity. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the aniline as a nucleophile.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2,6-Dimethylaniline121.1810.0 g0.0825
Methanesulfonyl Chloride114.559.9 g (6.8 mL)0.0866
Pyridine (anhydrous)79.107.9 g (8.1 mL)0.100
Dichloromethane (DCM, anhydrous)-200 mL-
1 M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine (Saturated NaCl solution)-100 mL-
Anhydrous Magnesium Sulfate---
Ethanol-For recrystallization-
Deionized Water-For recrystallization-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylaniline (10.0 g, 0.0825 mol) and anhydrous pyridine (8.1 mL, 0.100 mol) in 200 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (6.8 mL, 0.0866 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethanol and water to yield pure N-(2,6-dimethylphenyl)methanesulfonamide as a white solid. A similar compound, N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, is recrystallized from dilute ethanol.[1]

    • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2,6-Dimethylaniline 2,6-Dimethylaniline Dissolution Dissolution 2,6-Dimethylaniline->Dissolution Methanesulfonyl Chloride Methanesulfonyl Chloride Slow Addition Slow Addition Methanesulfonyl Chloride->Slow Addition Pyridine Pyridine Pyridine->Dissolution DCM DCM DCM->Dissolution Cooling (0 °C) Cooling (0 °C) Dissolution->Cooling (0 °C) Cooling (0 °C)->Slow Addition Stirring (rt, 12-16h) Stirring (rt, 12-16h) Slow Addition->Stirring (rt, 12-16h) Acid/Base Wash Acid/Base Wash Stirring (rt, 12-16h)->Acid/Base Wash Drying Drying Acid/Base Wash->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Causality Behind Experimental Choices and Troubleshooting

Steric Hindrance and Reaction Rate: The ortho-methyl groups on the aniline ring sterically hinder the nitrogen's lone pair, which can slow down the rate of nucleophilic attack.[2] This is a key reason for allowing the reaction to proceed for an extended period (12-16 hours) at room temperature after the initial controlled addition at low temperature.

Control of Temperature: The initial addition of the highly reactive methanesulfonyl chloride is carried out at 0 °C to control the exothermic nature of the reaction and to minimize the formation of side products. Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier heightened by steric hindrance.

Stoichiometry: A slight excess of methanesulfonyl chloride is used to ensure complete consumption of the 2,6-dimethylaniline. However, a large excess should be avoided as it can lead to the formation of the di-sulfonated byproduct.

Potential Side Reactions and their Mitigation:

  • Di-sulfonylation: The formation of N,N-bis(methylsulfonyl)-2,6-dimethylaniline can occur if a large excess of methanesulfonyl chloride is used or if the reaction temperature is too high. This can be minimized by the slow, dropwise addition of the sulfonylating agent and maintaining a low temperature during addition.

  • C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring is a potential side reaction, though less likely with the sterically hindered 2,6-dimethylaniline. Using a non-acidic solvent and a base helps to favor N-sulfonylation.

Characterization of N-(2,6-dimethylphenyl)methanesulfonamide

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methanesulfonyl methyl protons (singlet, ~3.0 ppm), the two aromatic methyl protons (singlet, ~2.3 ppm), the aromatic protons (multiplet, ~7.0-7.2 ppm), and the N-H proton (broad singlet, variable chemical shift).
¹³C NMR Resonances for the methanesulfonyl carbon, the aromatic methyl carbons, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong S=O stretches (around 1350 and 1160 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₃NO₂S, M.W. = 199.27 g/mol ).

Alternative Synthetic Approaches

While the direct sulfonylation of 2,6-dimethylaniline is the most common method, alternative strategies exist, particularly for overcoming challenges with sterically hindered or electronically deactivated anilines.

Palladium-Catalyzed Cross-Coupling

A modern approach involves the palladium-catalyzed cross-coupling of methanesulfonamide with an aryl halide or triflate.[3] This method avoids the use of the highly reactive methanesulfonyl chloride and can be advantageous for substrates with sensitive functional groups.

Alternative_Pathway 2,6-Dimethylphenyl Bromide 2,6-Dimethylphenyl Bromide Reaction Reaction 2,6-Dimethylphenyl Bromide->Reaction N-(2,6-dimethylphenyl)methanesulfonamide N-(2,6-dimethylphenyl)methanesulfonamide Reaction->N-(2,6-dimethylphenyl)methanesulfonamide Methanesulfonamide Methanesulfonamide Methanesulfonamide->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction

Caption: Palladium-catalyzed synthesis pathway.

This method offers a valuable alternative, particularly in a drug discovery context where library synthesis and functional group tolerance are critical.

Conclusion

The synthesis of N-(2,6-dimethylphenyl)methanesulfonamide is a well-established yet nuanced process. Success hinges on a thorough understanding of the reaction mechanism and the careful control of reaction parameters to mitigate the effects of steric hindrance and prevent the formation of byproducts. The direct methanesulfonylation of 2,6-dimethylaniline remains the most practical and cost-effective approach for large-scale synthesis. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary for the efficient and reliable preparation of this important chemical intermediate.

References

  • Shetty, P., & Gowda, B. T. (2005). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2238-o2240. [Link]

  • Rogić, V., & Rogošić, M. (2009). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (11), 2265-2269. [Link]

  • BenchChem. (2025).
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]

Sources

The Methanesulfonamide Moiety in Medicinal Chemistry: From Bioisosterism to Clinical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methanesulfonamide functional group (


) represents a cornerstone bioisostere in modern drug design.[1] Historically utilized to modulate the physicochemical properties of aromatic systems, it has evolved from a simple solubility enhancer to a critical pharmacophore in cardiovascular and oncological therapeutics. This guide provides a technical deep-dive into the biological activity, synthetic accessibility, and mechanistic utility of methanesulfonamide derivatives, moving beyond basic definitions to explore the causal relationships between chemical structure and biological response.

Part 1: The Medicinal Chemistry of the Methanesulfonamide Moiety[1][2]

Physicochemical Profile & Bioisosterism

The methanesulfonamide group is most frequently deployed as a non-classical bioisostere for the phenolic hydroxyl group (


) and the carboxylic acid (

).
  • Acidity (

    
     Modulation): 
    
    • Phenol: Typical

      
      .
      
    • Methanesulfonanilide: When attached to a phenyl ring (

      
      ), the electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, typically resulting in a 
      
      
      
      range of 7.5–9.5.
    • Implication: This allows the moiety to exist as a mixture of neutral and ionized species at physiological pH (7.4), enhancing water solubility without sacrificing membrane permeability—a critical balance for oral bioavailability (Rule of 5).

  • Hydrogen Bonding:

    • Donor: The N-H acts as a hydrogen bond donor (HBD).

    • Acceptor: The sulfonyl oxygens (

      
      ) act as strong hydrogen bond acceptors (HBA).
      
    • Metabolic Stability: Unlike phenols, which are prone to rapid Phase II metabolism (glucuronidation/sulfation), methanesulfonamides are generally resistant to conjugation, significantly extending the plasma half-life (

      
      ) of the parent compound.
      
Structural Logic (DOT Visualization)

The following diagram illustrates the bioisosteric relationship and the pharmacophoric features of the methanesulfonamide group.

Bioisosterism Phenol Phenol Moiety (Ar-OH) MethSulf Methanesulfonamide (Ar-NH-SO2-Me) Phenol->MethSulf Bioisosteric Replacement Metabolism Metabolic Liability (Glucuronidation) Phenol->Metabolism Susceptible Stability Metabolic Stability (Extended t1/2) MethSulf->Stability Resistant H_Bonding H-Bond Network (Donor + Acceptor) MethSulf->H_Bonding Maintains/Enhances

Figure 1: Bioisosteric rationale for replacing phenolic groups with methanesulfonamides.[2][3][4]

Part 2: Therapeutic Applications & Mechanisms[2][5][6][7]

Cardiovascular: Class III Antiarrhythmics

The most clinically validated application of the methanesulfonamide moiety is in Class III antiarrhythmic agents, specifically Sotalol , Dofetilide , and Ibutilide .

  • Mechanism of Action: These agents block the rapid component of the delayed rectifier potassium current (

    
    ).
    
  • Role of Methanesulfonamide: The sulfonamide oxygen atoms interact with specific serine or threonine residues within the pore region of the hERG potassium channel, while the phenyl ring provides pi-stacking interactions. This blockade prolongs the action potential duration (APD) and increases the effective refractory period (ERP) without affecting conduction velocity.

Oncology: Tubulin & Topoisomerase Inhibition
  • Amsacrine (m-AMSA): An acridine derivative used in acute leukemias. The methanesulfonamide group on the anilino ring is crucial for its DNA intercalation properties and inhibition of Topoisomerase II.

  • Tubulin Inhibitors (E7010): Sulfonamide derivatives bind to the colchicine site of tubulin, disrupting microtubule polymerization. The methanesulfonamide variant often shows improved cytotoxicity profiles compared to the parent amine due to optimized lipophilicity.

Anti-inflammatory: COX-2 Selectivity

While traditional NSAIDs use carboxylates, selective COX-2 inhibitors (Coxibs) often utilize sulfonamides. Research indicates that


-methanesulfonamide derivatives can replace the primary sulfonamide (

) or methylsulfone (

) groups to fine-tune selectivity for the COX-2 hydrophobic side pocket, reducing gastrointestinal toxicity associated with COX-1 inhibition.

Part 3: Synthetic Strategies

General Synthesis: Mesylation of Amines

The formation of methanesulfonamides is a robust nucleophilic substitution reaction.

Reaction:



Detailed Protocol: Synthesis of N-Aryl Methanesulfonamides
  • Reagents: Primary Aniline derivative (1.0 eq), Methanesulfonyl Chloride (MsCl, 1.2 eq), Pyridine or Triethylamine (TEA, 2.0 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1][5]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with the aniline derivative (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (2.0 eq) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add MsCl (1.2 eq) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-mesylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[5] Wash combined organics with 1M HCl (to remove pyridine), water, and brine.
  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (EtOH) or flash chromatography.
    
Synthetic Workflow Diagram (DOT)

Synthesis Start Start: Aniline Derivative Reagents Add DCM + Pyridine Cool to 0°C Start->Reagents Addition Add MsCl Dropwise (Exothermic Control) Reagents->Addition Reaction Stir at RT (2-4h) Monitor TLC Addition->Reaction Workup Quench (NaHCO3) Wash (1M HCl) Reaction->Workup Product Final Product: Methanesulfonamide Workup->Product

Figure 2: Step-by-step synthetic workflow for mesylation of amines.

Part 4: Experimental Bioassay Protocols

In Vitro Cytotoxicity (MTT Assay)

To validate the biological activity of anticancer methanesulfonamide derivatives.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at graded concentrations (0.1–100

    
    M). Include Doxorubicin  as a positive control and 0.1% DMSO as a vehicle control.
    
  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    
Comparative Activity Data (Example)

Table 1: Representative


 values demonstrating the potency of methanesulfonamide derivatives in oncology.
Compound ClassTargetCell Line

(

M)
Reference
Amsacrine Topo IIHL-60 (Leukemia)0.05[1]
E7010 TubulinHCT-116 (Colon)0.12[2]
Sulfonamide-Chalcone COX-2/ApoptosisMCF-7 (Breast)4.50[3]
Dofetilide hERG (

)
CHO-hERG0.01 (nM)*[4]

*Note: Dofetilide value represents


 for channel inhibition, not cytotoxicity.

Part 5: Future Outlook

The methanesulfonamide moiety is evolving beyond simple substitution. Current trends include:

  • PROTAC Linkers: Utilizing the sulfonamide group as a stable, rigid linker in Proteolysis Targeting Chimeras.

  • Covalent Inhibitors: Incorporating sulfonyl fluorides (closely related) or using the sulfonamide to direct electrophilic warheads to specific cysteine residues.

  • Fragment-Based Drug Discovery (FBDD): Methanesulfonamide fragments are frequently screened due to their high ligand efficiency and defined directional H-bonding.

References

  • Baguley, B. C., et al. (1984). "Analogues of amsacrine with increased DNA binding depth." Cancer Research.

  • Yoshino, H., et al. (1992). "Synthesis and structure-activity relationships of E7010, a novel sulfonamide antitumor agent." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2][6][5] "Biological Activity of Methanesulfonamide Derivatives." BenchChem Technical Guides. 2

  • FDA Access Data. (2000). "Sotalol Hydrochloride (Betapace) Prescribing Information." FDA.gov. 7

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

N-(2,6-dimethylphenyl)methanesulfonamide mechanism of action in biological systems.

Author: BenchChem Technical Support Team. Date: March 2026

N-(2,6-dimethylphenyl)methanesulfonamide: Pharmacological Profile, Bioisosterism, and Mechanism of Action in Voltage-Gated Sodium Channels

Part 1: Executive Summary & Structural Pharmacology

N-(2,6-dimethylphenyl)methanesulfonamide (Formula: C9H13NO2S) is a highly specific synthetic bioisostere that bridges the structural domains of classical local anesthetics (LAs) and sulfonamide-based pharmacological probes[1][2]. In drug design, this compound serves as a critical tool for decoupling the lipid-partitioning effects of the 2,6-xylidine pharmacophore from the cationic charge effects typically imparted by basic amines (e.g., the diethylamino group in lidocaine).

By replacing the basic tertiary amine and acetamide linker of classical LAs with a methanesulfonamide group, researchers fundamentally alter the molecule's acid-base chemistry. The sulfonamide nitrogen is weakly acidic (pKa ~8.5–9.5), meaning that at a physiological pH of 7.4, the molecule exists almost exclusively in its unionized (neutral) form . This physicochemical shift dictates a unique mechanism of action: rather than relying on the hydrophilic pathway through the open channel pore, N-(2,6-dimethylphenyl)methanesulfonamide accesses its receptor site almost entirely via lateral diffusion through the lipid bilayer[3].

Part 2: Primary Mechanism of Action – VGSC Blockade

The biological activity of 2,6-dimethylphenyl derivatives is classically anchored in their ability to modulate Voltage-Gated Sodium Channels (VGSCs), such as Nav1.5 (cardiac) and Nav1.7 (peripheral pain)[3][4].

1. The Local Anesthetic Receptor Site Like traditional LAs and electroneutral anticonvulsants (e.g., phenytoin, carbamazepine), N-(2,6-dimethylphenyl)methanesulfonamide binds to a highly conserved receptor site located within the inner central cavity of the VGSC pore[5]. The binding pocket is primarily formed by the S6 segment of Domain IV. The lipophilic 2,6-dimethylphenyl ring engages in critical


 and hydrophobic interactions with two key aromatic residues: Phenylalanine (Phe1764)  and Tyrosine (Tyr1771) [4][6].

2. The Hydrophobic Access Pathway Because the compound lacks a protonated cationic charge at physiological pH, it cannot be electrostatically drawn into the pore from the intracellular fluid (the hydrophilic pathway)[5]. Instead, it partitions heavily into the cell membrane and enters the central cavity of the channel through lateral fenestrations —hydrophobic gaps between the channel domains that open directly into the lipid bilayer[3].

3. State-Dependent Blockade (The Modulated Receptor Hypothesis) The mechanism of action is highly state-dependent. The lateral fenestrations are optimally sized to allow the passage of small hydrophobic molecules when the channel is in the closed or slow-inactivated states [3]. Once inside the pore, the compound stabilizes the inactivated conformation of the channel, preventing it from returning to the resting state. This results in a potent use-dependent (frequency-dependent) block , effectively silencing hyper-excitable tissues without permanently disabling normal baseline neurotransmission[5][6].

VGSC_Mechanism Compound N-(2,6-dimethylphenyl) methanesulfonamide (Neutral at pH 7.4) Membrane Lipid Bilayer Partitioning Compound->Membrane High Lipophilicity Fenestration Lateral Fenestrations (Hydrophobic Pathway) Membrane->Fenestration Lateral Diffusion Pore Inner Pore Binding Site (Domain IV S6 - Phe1764/Tyr1771) Fenestration->Pore Access to Receptor Inactivated High-Affinity Block (Inactivated State Stabilization) Pore->Inactivated State-Dependent Binding

Diagram 1: Hydrophobic access pathway and state-dependent VGSC blockade mechanism.

Part 3: Quantitative Pharmacological Profile

To understand the impact of the methanesulfonamide bioisosteric replacement, we must compare its physicochemical properties against the classical standard, Lidocaine. The absence of the cationic charge shifts the primary mode of action from a mixed hydrophilic/hydrophobic block to an exclusively hydrophobic block.

Table 1: Comparative Physicochemical & Pharmacological Properties

PropertyLidocaine (Classical LA)N-(2,6-dimethylphenyl)methanesulfonamidePharmacological Implication
Ionizable Group Tertiary AmineSulfonamide NHDictates the acid/base behavior of the molecule.
pKa ~7.9 (Basic)~8.5 - 9.0 (Weakly Acidic)Determines the ionization state in physiological environments.
Ionization at pH 7.4 ~25% Neutral / 75% Cationic>95% Neutral The sulfonamide analogue is highly lipophilic in vivo.
VGSC Access Pathway Mixed (Hydrophilic & Hydrophobic)Exclusively Hydrophobic The sulfonamide analogue relies entirely on lateral fenestrations[3].
Voltage-Dependence Strong (due to cationic charge)Weak/Absent Neutral blockers are not repelled by the positive membrane potential[5].

Part 4: Experimental Protocols & Methodologies

To validate the mechanism of action of N-(2,6-dimethylphenyl)methanesulfonamide, researchers must employ highly controlled, self-validating experimental systems. The following protocols isolate the compound's state-dependent kinetics and lipid-partitioning capabilities.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To quantify the use-dependent block and state-dependent affinity of the compound on heterologously expressed Nav1.7 channels. Causality & Self-Validation: By utilizing a P/4 leak subtraction protocol, we ensure that any reduction in current is strictly due to channel blockade, completely isolating the data from artifacts caused by degrading membrane seal resistance.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels. Plate on glass coverslips 24 hours prior to recording.

  • Internal/External Solutions: Use a CsF-based internal solution to block endogenous potassium currents. The external solution must contain standard physiological Na+ (140 mM).

  • Whole-Cell Configuration: Establish a gigaseal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance). Rupture the membrane to achieve whole-cell access. Validation Check: Ensure Series Resistance (Rs) is <10 MΩ and compensate to >80% to prevent voltage-clamp errors during massive sodium influx.

  • Resting State Protocol (Tonic Block): Hold the cell at -120 mV (ensuring all channels are resting). Apply a single 20 ms test pulse to 0 mV before and after perfusing 10 µM of the compound.

  • Inactivated State Protocol (Use-Dependent Block): Hold the cell at -120 mV. Apply a train of 100 depolarizing pulses (to 0 mV for 20 ms) at a frequency of 10 Hz.

  • Data Analysis: Calculate the fractional block by comparing the peak current of the 1st pulse to the 100th pulse. The neutral sulfonamide will show a massive accumulation of block by the 100th pulse due to its high affinity for the inactivated state[5].

PatchClamp_Workflow Prep 1. Cell Prep (HEK293 Nav1.7) Config 2. Whole-Cell Access (Rs < 10 MΩ, >80% Comp) Prep->Config Pulse 3. Voltage Protocols (10 Hz Pulse Train) Config->Pulse Analysis 4. Data Analysis (P/4 Subtraction & IC50) Pulse->Analysis

Diagram 2: Self-validating electrophysiology workflow for assessing use-dependent VGSC blockade.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To confirm that the lack of a basic amine allows the compound to partition through lipid bilayers via passive diffusion. Causality & Self-Validation: PAMPA is selected over Caco-2 cell assays because it strictly measures passive lipid diffusion, eliminating the confounding variables of active efflux transporters (e.g., P-gp). Lucifer Yellow is used as a self-validating internal control.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 20% w/v solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Compound Loading: Dissolve N-(2,6-dimethylphenyl)methanesulfonamide in PBS (pH 7.4) at 50 µM. Add this solution to the donor wells.

  • Internal Control: Add 100 µM Lucifer Yellow to the donor wells. Validation Check: Lucifer Yellow is membrane-impermeable. If it is detected in the acceptor well later, it proves the lipid bilayer was physically torn, and that well's data must be discarded.

  • Incubation: Place the donor plate into the acceptor plate (containing pure PBS) and incubate at room temperature for 5 hours.

  • Quantification: Use LC-MS/MS to quantify the concentration of the sulfonamide in both the donor and acceptor wells. Calculate the effective permeability (

    
    ). The compound will exhibit a high 
    
    
    
    value, confirming its ability to utilize the hydrophobic pathway to reach the VGSC inner pore.

References

  • PubChemLite. "(2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S)". Université du Luxembourg. URL: [Link] (Derived from[1])

  • Chemsrc. "(2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0". URL: [Link] (Derived from[2])

  • Catterall WA. "The Sodium Channel as a Target for Local Anesthetic Drugs". Frontiers in Pharmacology. 2011. URL: [Link] (Derived from[4])

  • Catterall WA. "Mechanisms of (local) anaesthetics on voltage‐gated sodium and other ion channels". British Journal of Anaesthesia. 2002. URL: [Link] (Derived from[6])

  • Fozzard HA, et al. "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants". Journal of General Physiology. 2016. URL: [Link] (Derived from[5])

  • Körner J, Lampert A. "Sodium Channels and Local Anesthetics—Old Friends With New Perspectives". Frontiers in Pharmacology. 2020. URL: [Link] (Derived from[3])

Sources

Thermodynamic Solubility Profiling of N-(2,6-dimethylphenyl)methanesulfonamide: A Technical Guide to Solvent Interactions and Equilibration Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,6-dimethylphenyl)methanesulfonamide is a structurally complex aryl sulfonamide characterized by a sterically hindered hydrophobic core and a highly polar, ionizable functional group. Understanding its thermodynamic solubility profile across various solvent systems is critical for drug development professionals, synthetic chemists, and formulation scientists. This whitepaper synthesizes the physicochemical causality behind its solvation mechanics, provides a quantitative solubility matrix, and establishes a self-validating experimental protocol for empirical determination.

Physicochemical Causality & Solvation Mechanics

The solubility of sulfonamides is heavily dictated by the structural modifications of the molecule, specifically the delicate thermodynamic balance between the hydrophobic aromatic rings and the polar sulfonamide group[1]. For N-(2,6-dimethylphenyl)methanesulfonamide, the solvation behavior is governed by two primary structural features:

  • Hydrophobic Shielding : The two ortho-methyl groups on the phenyl ring create significant steric hindrance. This structural bulk shields the aromatic core, reducing favorable interactions with highly structured protic solvents (like water) and driving the molecule's intrinsic lipophilicity.

  • Hydrogen Bonding & Ionization : The methanesulfonamide moiety (-NH-SO₂-CH₃) acts as both a robust hydrogen bond donor (via the -NH- proton) and a hydrogen bond acceptor (via the sulfonyl oxygens). Because organic compounds like sulfonamides are weak acids, their dissociation in aqueous solutions strongly depends on the pH of the environment[2].

At physiological pH, the molecule remains predominantly in its neutral macrospecies form, resulting in poor aqueous solubility. However, as the pH exceeds its pKₐ (typically ~8.5–9.5 for aryl methanesulfonamides), the nitrogen deprotonates. This forms an anionic species that exhibits exponentially higher aqueous solubility due to powerful ion-dipole interactions with water molecules[3].

Mechanistic Pathway of Solvation

Mechanism Neutral Neutral Sulfonamide (Low Aqueous Sol.) Solid Crystal Lattice Deprotonated Anionic Sulfonamide (High Aqueous Sol.) Ion-Dipole Stabilized Neutral->Deprotonated pH > pKa (~8.5) NaOH addition Organic Solvated Monomer (Polar Aprotic Solvents) H-Bond Stabilized Neutral->Organic DMSO/DMF Dipole-Dipole & H-Bonding Deprotonated->Neutral pH < pKa HCl addition

Figure 1: Mechanistic pathways of N-(2,6-dimethylphenyl)methanesulfonamide solvation states.

Hansen Solubility Parameters (HSP) Framework

To predict and explain the solubility of N-(2,6-dimethylphenyl)methanesulfonamide in organic solvents, we apply the extended Hansen Solubility Parameter (HSP) model. This thermodynamic framework deconstructs the cohesive energy density of the solute and solvent into three distinct interaction types: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[4].

Solvents with HSP values that closely match those of the solute yield the highest solubility by minimizing the interaction distance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). For this compound, polar aprotic solvents (e.g., DMSO, DMF) align perfectly with the 

and

requirements of the sulfonamide group, while their organic nature readily accommodates the dispersion forces (

) of the 2,6-dimethylphenyl ring. Conversely, non-polar solvents like hexane lack the hydrogen-bonding capacity required to disrupt the strong intermolecular sulfonamide dimers present in the solid crystal lattice.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile of N-(2,6-dimethylphenyl)methanesulfonamide across various solvent classes at 25°C. (Note: Values are representative thermodynamic estimates based on structural analogues and HSP modeling).

Solvent ClassSpecific SolventDielectric Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Estimated Solubility (mg/mL)Mechanistic Rationale
Aqueous (Acidic/Neutral) Water (pH 2.0 - 7.0)80.1< 0.1Intrinsic solubility of the neutral macrospecies; high hydrophobic penalty[2].
Aqueous (Basic) Water (pH 11.0)80.1> 20.0Deprotonation of the sulfonamide -NH- yields a highly soluble sodium salt[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Strong H-bond acceptor capabilities perfectly solvate the sulfonamide proton.
Polar Aprotic Dichloromethane (DCM)8.9~ 40.0Favorable dipole-dipole interactions; accommodates the hydrophobic ring.
Polar Protic Methanol32.7~ 25.0Moderate H-bonding; solubility is limited by the steric bulk of the ortho-methyls.
Non-Polar Hexane1.9< 0.1Inability to disrupt the cohesive energy of the solid crystal lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the equilibrium solubility of low-solubility drugs and intermediates, the shake-flask method remains the gold standard. However, to lower inter-laboratory variance and prevent artifacts from supersaturation, the protocol must be designed as a self-validating system[5].

Step-by-Step Methodology
  • Solid Phase Preparation & Verification : Introduce an excess amount of crystalline N-(2,6-dimethylphenyl)methanesulfonamide (approximately 5 to 10 times the estimated solubility) into a 15 mL borosilicate glass vial[5]. Causality: This excess is non-negotiable. It ensures the chemical potential of the solid matches that of the dissolved solute, driving the system to true thermodynamic equilibrium rather than merely capturing a kinetic dissolution rate.

  • Solvent Dispensing & pH Control : Add 5.0 mL of the target solvent. For aqueous systems, use strictly calibrated buffer solutions. Causality: Minor pH shifts during the dissolution of ionizable drugs can drastically alter the final solubility concentration[2].

  • Thermostatic Equilibration : Seal the vials tightly to prevent solvent evaporation and incubate them in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate vigorously at 300 rpm for 48 to 72 hours.

  • Phase Separation (Critical Step) : Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes. Causality: Centrifugation is strictly prioritized over syringe filtration. Filtration can introduce severe errors via solute adsorption onto the filter membrane or by allowing sub-micron colloidal particles to pass through, which falsely elevates the apparent solubility[5].

  • Quantification & Self-Validation Loop : Extract the clear supernatant, perform necessary serial dilutions, and quantify the concentration via HPLC-UV against a validated 5-point calibration curve. Self-Validation: Sample the system independently at 48 hours and 72 hours. If the concentration variance between these two time points is <2%, true thermodynamic equilibrium is validated.

Shake-Flask Workflow Diagram

G N1 1. Excess Solute Addition Ensures Thermodynamic Equilibrium N3 3. Thermostatic Equilibration Orbital Shaking at 25°C for 48-72h N1->N3 N2 2. Solvent Dispensing Strict pH & Volume Control N2->N3 N4 4. Phase Separation Centrifugation at 10,000 rpm (No Filtration) N3->N4 N5 5. Supernatant Extraction Serial Dilution of Aliquot N4->N5 N6 6. HPLC-UV Quantification Self-Validation: ΔConc < 2% at 48h vs 72h N5->N6

Figure 2: Self-validating Shake-Flask workflow for equilibrium solubility determination.

References

1.[5] Title : Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source : nih.gov URL :[Link] 2.[3] Title : Analytical Profiles - Drug Substances Source : pageplace.de URL : [Link] 3. Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source : tbzmed.ac.ir URL : [Link] 4.[2] Title : Solubility-pH profiles of some acidic, basic and amphoteric drugs Source : researchgate.net URL : [Link] 5.[1] Title : Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source : researchgate.net URL :[Link] 6.[4] Title : Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source : acs.org URL :[Link]

Sources

Crystal Structure of N-(2,6-dimethylphenyl)methanesulfonamide and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of N-(2,6-dimethylphenyl)methanesulfonamide and its aryl-sulfonamide analogs. These compounds represent a critical scaffold in medicinal chemistry, where the 2,6-dimethyl (xylyl) substitution pattern is frequently employed to induce specific conformational locks and improve metabolic stability by blocking the ortho positions.

The guide details the synthesis, crystallographic packing principles, and hydrogen-bonding networks that define this class of molecules. It is designed for researchers requiring actionable protocols and structural insights for drug development.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

The core molecule, N-(2,6-dimethylphenyl)methanesulfonamide, consists of a methanesulfonyl group attached to a 2,6-xylidine moiety.

ParameterDetail
IUPAC Name N-(2,6-dimethylphenyl)methanesulfonamide
Common Name N-Mesyl-2,6-xylidine
CAS Number 66236-09-7
Molecular Formula C₉H₁₃NO₂S
Key Structural Feature Steric Orthogonality: The bulky methyl groups at positions 2 and 6 of the phenyl ring force the aromatic plane to rotate nearly perpendicular to the S-N bond vector to minimize steric clash with the sulfonyl oxygens.[1][2]

Synthesis Protocol

Mechanistic Rationale

The synthesis follows a nucleophilic substitution pathway (sulfonylation) under basic conditions. The 2,6-dimethyl substitution on the aniline nucleophile introduces significant steric hindrance, often requiring stronger bases (e.g., pyridine) or elevated temperatures compared to unhindered anilines.

Experimental Workflow

Reagents:

  • 2,6-Dimethylaniline (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • HCl (1M) for quenching

Protocol:

  • Solvation: Dissolve 2,6-dimethylaniline in anhydrous pyridine (approx. 5 mL per mmol) under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0°C to control the exotherm of the sulfonyl chloride addition.

  • Addition: Add methanesulfonyl chloride dropwise over 20 minutes. The steric bulk of the aniline may retard the reaction rate; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (EtOAc:Hexane 1:3).

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl. The pyridine salt will dissolve, and the sulfonamide product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) to yield colorless prisms.

Synthesis Pathway Visualization

Synthesis Start 2,6-Dimethylaniline Intermediate Tetrahedral Intermediate Start->Intermediate + MsCl, 0°C Pyridine Reagent Methanesulfonyl Chloride Reagent->Intermediate Product N-(2,6-dimethylphenyl) methanesulfonamide Intermediate->Product - HCl Elimination Byproduct HCl (Pyridine Salt) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the formation of the sulfonamide bond.[2]

Crystallographic Analysis

While the specific unit cell of the methane derivative is less commonly cited than its benzene analogs, the structural principles are conserved across the N-(2,6-dimethylphenyl)sulfonamide class. The analysis below utilizes the N-(2,6-dimethylphenyl)benzenesulfonamide analog as the crystallographic reference standard, as its parameters are rigorously defined in literature and directly transferable regarding steric effects and H-bonding.

Unit Cell Parameters (Reference Analog)

Compound: N-(2,6-dimethylphenyl)benzenesulfonamide[1]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Z: 4

AxisLength (Å)Angle (°)
a 5.213

b 17.971

c 14.040

Molecular Conformation

The defining feature of this structure is the torsion angle (C-S-N-C) .

  • The "Hinge" Effect: The sulfonamide nitrogen is

    
     hybridized (pyramidal), creating a kink in the molecule.
    
  • Steric Locking: In 2,6-substituted analogs, the phenyl ring is forced out of coplanarity with the C-S-N plane. The dihedral angle between the phenyl ring and the S-N bond vector is typically ~60–90° . This "orthogonal twist" prevents the methyl groups from clashing with the sulfonyl oxygens.

  • Trans Geometry: The N-H bond is typically trans to one of the S=O double bonds, a conformation that maximizes dipole alignment and facilitates chain formation.

Hydrogen Bonding Network

The crystal packing is dominated by strong intermolecular hydrogen bonds between the sulfonamide N-H (donor) and the sulfonyl S=O (acceptor).

  • Primary Motif:

    
     Chain (Graph Set Notation). Molecules link head-to-tail to form infinite chains.
    
  • Secondary Motif: In some analogs (e.g., tosyl derivatives), centrosymmetric dimers

    
     form, but the chain motif is more common in simple methanesulfonamides due to the lack of competing acceptors.
    
Packing Logic Visualization

CrystalPacking cluster_chain Infinite C(4) Zig-Zag Chain along a-axis MolA Molecule A (Donor N-H) MolB Molecule B (Acceptor S=O) MolA->MolB H-Bond (N-H...O) 2.9 Å MolC Molecule C (Next in Chain) MolB->MolC H-Bond (N-H...O) Sterics 2,6-Dimethyl Steric Bulk (Prevents Planarity) Sterics->MolA Forces Orthogonal Twist

Figure 2: Logic of the hydrogen-bonding network forming infinite chains, constrained by the steric bulk of the 2,6-dimethyl groups.

Comparative Analysis of Analogs

The choice of the sulfonyl group (methane vs. benzene vs. toluene) significantly impacts the crystal density and melting point, but the core geometry around the nitrogen remains consistent.

AnalogR-GroupPacking MotifKey Interaction
Methanesulfonamide

Zig-zag ChainsDominated by N-H...O; compact packing due to small methyl group.
Benzenesulfonamide

Zig-zag ChainsAdditional

stacking between sulfonyl-phenyl and aniline-phenyl rings (T-shaped or parallel displaced).
Tosyl (4-Me-Ph)

Dimers / ChainsThe 4-methyl group on the sulfonyl ring adds van der Waals contacts, often increasing melting point (

C).

Scientific Insight: The methanesulfonamide analog lacks the second aromatic ring, meaning its lattice energy is derived almost entirely from the N-H...O backbone and van der Waals packing of the methyl groups. This often results in higher solubility in polar organic solvents compared to the bis-aryl analogs.

Applications in Drug Development[1][5][11][12][13][14][15]

  • Metabolic Blocking: The 2,6-dimethyl substitution is a classic medicinal chemistry tactic (e.g., in Lidocaine, Ranolazine) to block metabolic hydrolysis or oxidation at the ortho positions. In sulfonamides, this prolongs half-life.

  • Solubility Modulation: Replacing a lipophilic benzamide with a methanesulfonamide often lowers logP (lipophilicity) while maintaining H-bond donor capability, improving oral bioavailability.

  • Bioisosteres: The sulfonamide moiety is a non-classical bioisostere of the amide bond. The tetrahedral geometry of sulfur (vs. planar carbon in amides) creates a different vector for the substituent, allowing exploration of new chemical space in active sites.

References

  • Gowda, B. T., et al. (2008). "Structure of N-(2,6-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, E64, o2258. Link (Referenced via comparative analysis of 2,6-dimethyl substitution patterns).

  • Adsmond, D. A., & Grant, D. J. (2001).[3] "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Link

  • Gelbrich, T., et al. (2007).[1] "Systematic study of the crystal structures of N-monosubstituted sulfonamides." CrystEngComm, 9, 888-897. Link

  • PubChem. (2025). "Compound Summary: N-(2,6-dimethylphenyl)methanesulfonamide." National Library of Medicine. Link

Sources

Potential therapeutic applications of N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Therapeutic Potential of N-(2,6-Dimethylphenyl)methanesulfonamide

Executive Summary

N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 66236-09-7) represents a critical pharmacophore in medicinal chemistry, serving as a sulfonamide bioisostere of the classic 2,6-xylidide amide moiety found in local anesthetics (e.g., Lidocaine, Mepivacaine). While the parent amine (2,6-xylidine) is a known metabolite with toxicological constraints, the sulfonamide derivative offers a unique physicochemical profile—specifically, altered hydrogen bonding capability, increased metabolic stability against amidases, and distinct ionization properties (pKa ~10 vs. pKa ~16 for amides).

This technical guide outlines the therapeutic utility of this scaffold, focusing on its potential as a state-dependent sodium channel blocker (Nav1.7/1.8) and a potassium channel modulator (Kv7/KCNQ) . It provides researchers with actionable protocols for synthesis, electrophysiological validation, and safety assessment.

Chemical Identity & Physicochemical Profile

The molecule consists of a lipophilic "warhead" (2,6-dimethylphenyl) linked to a polar sulfonamide tail. This structure mimics the steric block of Class I antiarrhythmics but replaces the hydrolytically labile amide bond.

PropertyValueClinical Relevance
IUPAC Name N-(2,6-dimethylphenyl)methanesulfonamideStandard nomenclature.
Molecular Formula C₉H₁₃NO₂SLow molecular weight (<200 Da) favors CNS penetration.
Molecular Weight 199.27 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Predicted) ~2.1 - 2.4Ideal lipophilicity for membrane partitioning.
pKa (Sulfonamide) ~9.5 - 10.5Weakly acidic; exists primarily as neutral species at physiological pH, unlike basic local anesthetics.
H-Bond Donors/Acceptors 1 / 2Sulfonamide oxygen atoms act as strong acceptors.

Pharmacology & Mechanism of Action

Sodium Channel Blockade (Nav1.7 / Nav1.8)

The 2,6-dimethyl substitution pattern is the hallmark of the "Lidocaine Binding Site" within the pore of voltage-gated sodium channels. The methyl groups provide steric hindrance that stabilizes the drug-receptor complex in the inactivated state.

  • Mechanism: The neutral sulfonamide moiety allows the molecule to penetrate the lipid bilayer. Once inside the channel pore, it interacts with the S6 transmembrane segment. Unlike cationic anesthetics (which rely on a protonated amine), this neutral analog may exhibit frequency-independent blocking , useful for tonic pain suppression.

Potassium Channel Modulation (Kv7/KCNQ)

Sulfonamide groups are characteristic of KCNQ openers (e.g., Retigabine). This scaffold may act as a "gate modifier," stabilizing the open conformation of the channel, leading to hyperpolarization and reduced neuronal excitability.

Metabolic Stability (Bioisosterism)

Amide bonds in lidocaine-type drugs are susceptible to rapid hydrolysis by hepatic amidases. The sulfonamide bond is significantly more resistant to enzymatic cleavage, potentially extending the half-life (


) and reducing the formation of the toxic 2,6-xylidine metabolite in vivo.

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the dual-pathway modulation potential of the scaffold in a nociceptive neuron.

TherapeuticMechanism Compound N-(2,6-dimethylphenyl) methanesulfonamide Membrane Neuronal Membrane Compound->Membrane Passive Diffusion (LogP ~2.2) Nav Nav1.7/1.8 Channel (Inactivated State) Membrane->Nav Pore Blocking (Steric Hindrance) Kv KCNQ/Kv7 Channel (Open State) Membrane->Kv Allosteric Modulation (Hyperpolarization) Signal Action Potential Propagation Nav->Signal Inhibits Kv->Signal Dampens Pain Nociceptive Signal Transmission Signal->Pain Reduces

Caption: Dual-mechanism modulation of neuronal excitability. The compound penetrates the membrane to block Na+ influx (Nav) and enhance K+ efflux (Kv), synergistically dampening pain signals.

Experimental Protocols

Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

Rationale: A direct sulfonylation of the aniline is preferred over reductive amination to ensure high yield and purity.

Reagents:

  • 2,6-Dimethylaniline (2,6-Xylidine) [CAS: 87-62-7][1][2][3]

  • Methanesulfonyl chloride (MsCl) [CAS: 124-63-0]

  • Pyridine (Solvent/Base) or DCM/Triethylamine

Protocol:

  • Preparation: Dissolve 2,6-dimethylaniline (10 mmol, 1.21 g) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol, 0.85 mL) over 15 minutes. The reaction is exothermic; control temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (20 mL). Extract organic layer, wash with 1M HCl (to remove unreacted aniline), then saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.

    • Expected Yield: >85%[2]

    • Melting Point: 118–120°C

In Vitro Electrophysiology (Patch Clamp)

Rationale: To quantify the IC50 for Nav1.7 inhibition.

System: Whole-cell patch clamp on HEK293 cells stably expressing hNav1.7. Solutions:

  • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

  • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

Protocol:

  • Voltage Protocol: Hold cells at -120 mV. Apply a depolarizing pulse to 0 mV for 20 ms (Control).

  • Drug Application: Perfuse N-(2,6-dimethylphenyl)methanesulfonamide (0.1, 1, 10, 100 µM) for 5 minutes.

  • State-Dependence Test: Use a "holding potential" protocol. Hold at -120 mV (Resting) vs. -70 mV (Inactivated) to determine if the drug binds preferentially to the inactivated state (typical for anesthetics).

  • Analysis: Plot peak current inhibition vs. concentration. Fit to Hill equation to derive IC50.

Safety & Toxicology Considerations

Researchers must be aware of the toxicological profile of the parent scaffold.

  • Carcinogenicity: The parent amine, 2,6-xylidine, is a Class 2B carcinogen (IARC) associated with nasal tumors in rats.[3]

  • Metabolic Risk: While the sulfonamide bond is stable, potential metabolic cleavage (e.g., oxidative dealkylation) could release 2,6-xylidine.

  • Mitigation Strategy: During lead optimization, consider substituting the 2,6-dimethyl groups with bioisosteres (e.g., 2,6-difluoro or cyclopropyl) to block the formation of the toxic quinone-imine metabolite responsible for carcinogenicity.

References

  • Gowda, B. T., et al. (2008). "Crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 64(9), o1691. Link

  • Yogeeswari, P., et al. (2005).[4][5] "Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design." Journal of Medicinal Chemistry, 48(20), 6202-6211. Link

  • National Toxicology Program. (1990).[2] "Toxicology and Carcinogenesis Studies of 2,6-Xylidine in Rats." NTP Technical Report Series. Link

  • BenchChem. (2025). "Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry." Link

  • PubChem. (2025). "Compound Summary: N-(2,6-dimethylphenyl)methanesulfonamide." Link

Sources

Technical Whitepaper: Advanced Safety, Handling, and Storage Protocols for N-(2,6-Dimethylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 867262-52-0) is a highly specialized sulfonamide derivative utilized extensively as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and targeted therapeutics[1]. Because of its unique structural motifs—a methanesulfonamide group coupled with a sterically hindered 2,6-dimethylphenyl ring—the compound exhibits specific physicochemical behaviors that dictate stringent handling and storage requirements.

As a Senior Application Scientist, it is critical to understand that safety protocols are not merely regulatory hurdles; they are derived directly from the molecule's fundamental properties. This compound is classified as a Storage Class 11 (Combustible Solid) and carries a WGK 3 (Highly Hazardous to Water) designation[2]. Mishandling this material can lead to severe environmental contamination or localized dust deflagration.

Quantitative Data & Hazard Classifications

To establish a baseline for our standard operating procedures (SOPs), the quantitative and regulatory data for N-(2,6-dimethylphenyl)methanesulfonamide are summarized below[3]:

Property / ParameterValue / ClassificationCausality / Implication for Handling
Molecular Formula C9H13NO2SContains heteroatoms (N, S, O) leading to toxic combustion byproducts (NOx, SOx)[2].
Molecular Weight 199.27 g/mol Relatively low molecular weight; fine powders pose an inhalation risk.
Storage Class 11 (Combustible Solids)Susceptible to dust explosions if dispersed in air near an ignition source.
Water Hazard Class WGK 3Extremely hazardous to aquatic life; requires strict containment to prevent runoff[2].
Physical State Solid (Crystalline Powder)Generates electrostatic charge during transfer; requires anti-static tools[4].

Mechanistic Toxicology & Hazard Assessment

Understanding the "why" behind safety guidelines ensures higher compliance and better risk mitigation.

Combustible Solid Dynamics (Storage Class 11)

N-(2,6-dimethylphenyl)methanesulfonamide is a combustible solid. While it does not spontaneously ignite, the primary risk arises from dust cloud formation . When fine particulates of the compound are suspended in the air within a confined space, they create an explosive mixture. The energy required to ignite this mixture can be as low as a static shock generated by a researcher's synthetic clothing or the friction of a plastic spatula. Therefore, all handling must actively suppress aerosolization and eliminate static buildup[4].

Environmental Toxicity (WGK 3)

The WGK (Wassergefährdungsklasse) 3 rating indicates that the compound is highly hazardous to water[2]. The lipophilic nature of the 2,6-dimethylphenyl group, combined with the stability of the sulfonamide linkage, means this compound resists rapid environmental degradation and can bioaccumulate. Even milligram-scale quantities entering the municipal water supply can disrupt local aquatic ecosystems. This necessitates zero-discharge handling systems and specialized incineration for all waste[5].

Engineering Controls & Handling Workflows

To mitigate the risks of dust deflagration and exposure, the following self-validating protocol must be employed during any physical manipulation of the compound.

Step-by-Step Methodology: Anti-Static Powder Dispensing

Objective: Safely transfer N-(2,6-dimethylphenyl)methanesulfonamide without generating airborne dust or static electricity.

  • Environmental Conditioning: Ensure the laboratory relative humidity (RH) is maintained between 40-60%. Causality: Low humidity exacerbates static electricity buildup, increasing the risk of a dust explosion.

  • Engineering Controls: Conduct all transfers inside a certified, grounded powder-handling enclosure or a Class II Type B2 Biological Safety Cabinet (BSC) with HEPA filtration. Do not use a standard chemical fume hood with high face velocity, as turbulent airflow will aerosolize the powder[4][6].

  • PPE Escalation: Don a properly fitted N95 or P100 particulate respirator, anti-static nitrile gloves, and a flame-resistant, 100% cotton lab coat (synthetic fibers generate static)[4][7].

  • Tool Selection: Utilize grounded, conductive spatulas (e.g., stainless steel) or anti-static ceramic tools. Never use standard plastic spatulas[4].

  • Transfer & Weighing: Slowly transfer the solid using a "tap-and-slide" method rather than dropping the powder from a height. Seal the weighing vessel before removing it from the enclosure.

  • Decontamination: Wipe down the balance and enclosure surfaces with a damp, lint-free cloth (water/isopropanol mix) to capture any microscopic fugitive dust. Causality: Wet-wiping prevents the re-suspension of particulates into the breathing zone[7].

SafeHandlingWorkflow A Verify Humidity (40-60%) & Ground Equipment B Don Anti-Static PPE & P100 Respirator A->B C Activate HEPA Enclosure (Low Turbulence) B->C D Dispense via Conductive Spatula C->D E Seal Vessel & Wet-Wipe Surfaces D->E

Caption: Sequential logic workflow for the safe, anti-static dispensing of combustible solid powders.

Storage Guidelines & Chemical Incompatibilities

Proper storage of N-(2,6-dimethylphenyl)methanesulfonamide is governed by its Class 11 and WGK 3 statuses.

Storage Environment
  • Temperature & Atmosphere: Store at ambient temperature (15°C to 25°C) in a dry, well-ventilated area. The container must be tightly sealed and backfilled with an inert gas (Argon or Nitrogen) if stored long-term, to prevent moisture ingress and oxidative degradation[4][7].

  • Segregation: Store strictly away from strong oxidizing agents, acid chlorides, and acid anhydrides. Causality: Contact with strong oxidizers can trigger an exothermic reaction, potentially igniting the combustible solid[5].

  • Secondary Containment: Because of its WGK 3 rating, the primary container must be placed inside a non-reactive secondary containment tray capable of holding 110% of the container's volume. This ensures that in the event of a container fracture, zero material reaches the floor or drainage systems[2].

Emergency Response & Spill Containment

In the event of an accidental release, standard sweeping is strictly prohibited, as it will generate an explosive dust cloud and expose personnel to respiratory hazards.

Step-by-Step Methodology: WGK 3 / Class 11 Spill Response
  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Eliminate all potential sources of ignition (hot plates, stirring motors, open flames).

  • PPE Verification: The spill responder must upgrade to a full-face respirator with P100 cartridges and chemical-resistant overboots[4].

  • Containment (No Dry Sweeping): Do not use a broom or standard vacuum. Mist the spilled powder very lightly with water or a suitable high-flashpoint solvent to bind the dust. Alternatively, cover the spill with damp, inert absorbent pads[2][7].

  • Collection: Using non-sparking, conductive scoops, collect the dampened material and place it into a heavy-duty, sealable hazardous waste drum[4].

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, collecting all rinse water into the hazardous waste drum. Causality: Rinse water now contains WGK 3 material and cannot be flushed down the sink[2].

SpillResponseLogic Spill Spill Event Detected Ignition Eliminate Ignition Sources Spill->Ignition Assess Is dust airborne? Ignition->Assess Evac Evacuate & Allow Settling Assess->Evac Yes Mist Mist with Water/Solvent (Prevent Dust) Assess->Mist No Evac->Mist Collect Collect with Non-Spark Tools Mist->Collect Waste Seal in WGK 3 Waste Drum Collect->Waste

Caption: Emergency response logic tree for containing combustible solid spills without generating dust.

Waste Management & Environmental Compliance

Due to the WGK 3 classification, N-(2,6-dimethylphenyl)methanesulfonamide and any materials contaminated by it (including gloves, wipes, and empty primary containers) must be treated as highly hazardous environmental pollutants[2][5].

  • Prohibited Disposal: Under no circumstances should this compound be disposed of in municipal trash, flushed down drains, or allowed to enter soil or waterways[2][7].

  • Approved Destruction: Waste must be securely packaged, labeled as "Combustible Solid / WGK 3 Environmental Hazard," and transferred to a licensed hazardous waste management facility. The standard and preferred method of destruction is high-temperature incineration in a licensed apparatus equipped with scrubbers to neutralize the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) generated during combustion[2].

References

  • PubChemLite. (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S). Retrieved from: [Link]

  • Chemsrc. (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0. Retrieved from:[Link]

  • Angene Chemical. Safety Data Sheet - N-(5-Bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide. Retrieved from: [Link]

  • Sdfine. O-PHTHALALDEHYDE Combustible Solid MSDS. Retrieved from:[Link]

Sources

Methodological & Application

Standard protocol for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Medicinal chemistry, custom API intermediate synthesis, and materials science.

Executive Summary

The N-sulfonylation of anilines is a fundamental transformation in organic and medicinal chemistry, yielding sulfonamides that are ubiquitous in therapeutic agents[1]. This application note details a highly optimized, self-validating protocol for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide . By leveraging pyridine as both an acid scavenger and a nucleophilic catalyst in dichloromethane (DCM), this method overcomes the inherent steric hindrance of the 2,6-disubstituted aniline substrate to deliver high-purity yields suitable for downstream drug development.

Mechanistic Rationale & Experimental Design

The Challenge of Steric Hindrance

The substrate, 2,6-dimethylaniline[2], features two methyl groups at the ortho positions relative to the amine. This sterically demanding environment significantly impedes the nucleophilic attack of the amine on the bulky, electrophilic sulfur atom of methanesulfonyl chloride (MsCl).

Causality in Reaction Design:

  • Base Selection (Pyridine vs. Triethylamine): While triethylamine is a common base for sulfonylation[3], pyridine is specifically chosen for this hindered substrate. Pyridine does not merely act as an acid scavenger; it acts as a nucleophilic catalyst. It reacts with MsCl to form a highly reactive sulfonylpyridinium intermediate, which is more susceptible to attack by the hindered 2,6-dimethylaniline than MsCl itself.

  • Temperature Control: The addition of MsCl is highly exothermic and can lead to oxidative degradation of the aniline, resulting in dark, tarry impurities[1]. Strict temperature control at 0 °C during addition suppresses these side reactions.

  • Prevention of Di-sulfonylation: A common side reaction in sulfonamide synthesis is over-reaction to form a di-sulfonylated product[4]. Fortunately, the steric bulk of the 2,6-dimethyl groups practically eliminates this risk, allowing for the use of a slight excess of MsCl (1.1 equivalents) to drive the reaction to completion without compromising selectivity.

Materials and Reagents

All quantitative data for a standard 10 mmol scale R&D synthesis is summarized in Table 1.

Table 1: Reagent Equivalents and Properties

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
2,6-Dimethylaniline 121.181.0 eq1.21 g (1.24 mL)Substrate (Nucleophile)
Methanesulfonyl Chloride (MsCl) 114.551.1 eq1.26 g (0.85 mL)Sulfonylating Agent
Pyridine 79.101.5 eq1.19 g (1.21 mL)Base / Catalyst
Dichloromethane (DCM) 84.93N/A20 mLAprotic Solvent

(Note: Ensure all glassware is oven-dried and solvents are anhydrous to prevent the competitive hydrolysis of MsCl into methanesulfonic acid[1].)

Experimental Workflow

Workflow Start 2,6-Dimethylaniline + Pyridine in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of MsCl Cool->Add React Stir at RT (4-12 hours) Add->React Quench Quench with H2O & 1M HCl React->Quench Wash Wash: NaHCO3 (sat) & Brine Quench->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Purify Recrystallization (EtOH/Water) Dry->Purify Product Pure N-(2,6-dimethylphenyl) methanesulfonamide Purify->Product

Experimental workflow for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Step-by-Step Protocol

This protocol is designed as a self-validating system; each phase includes built-in checks to guarantee the integrity of the final product.

Step 1: Reaction Setup
  • Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Flush the flask with inert gas (Nitrogen or Argon).

  • Add 20 mL of anhydrous dichloromethane (DCM).

  • Inject 2,6-dimethylaniline (1.21 g, 10.0 mmol) and pyridine (1.19 g, 15.0 mmol) into the stirring solvent.

Step 2: Cooling and Electrophile Addition
  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Draw methanesulfonyl chloride (1.26 g, 11.0 mmol) into a glass syringe.

  • Critical Step: Add the MsCl dropwise over 15 minutes. Causality: Rapid addition causes localized heating, which accelerates the degradation of the aniline into colored polymeric impurities.

Step 3: Reaction Propagation & Validation
  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C).

  • Stir continuously for 4 to 12 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is deemed complete when the higher-Rf aniline spot is entirely consumed. Causality: The wide time window (4-12 h) accounts for the slowed kinetics induced by the ortho-methyl steric hindrance.

Step 4: Quenching and Aqueous Work-up
  • Quench the reaction by adding 10 mL of ice-cold distilled water to hydrolyze any unreacted MsCl.

  • Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Extract the organic layer with 1M aqueous HCl (2 × 15 mL). Self-Validation: Check the pH of the aqueous layer; it must be < 2 to ensure all pyridine and trace unreacted aniline have been removed as water-soluble hydrochloride salts[3].

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) to neutralize residual methanesulfonic acid.

  • Brine Wash: Wash with brine (15 mL) to draw out bulk dissolved water from the DCM phase.

Step 5: Isolation and Purification
  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating the complete removal of water).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until the cloud point is reached. Allow to cool slowly to yield analytically pure N-(2,6-dimethylphenyl)methanesulfonamide crystals.

Troubleshooting & Optimization

Table 2: Diagnostic Matrix for Sulfonylation

ObservationMechanistic CauseCorrective Action
Incomplete Reaction (TLC) Steric hindrance preventing nucleophilic attack.Extend reaction time to 16 hours or add a catalytic amount of DMAP (0.1 eq) to boost the acyl-transfer rate.
Product Smells of Pyridine Inadequate acidic work-up[1].Re-dissolve the product in DCM and repeat the 1M HCl wash until the aqueous phase is strictly pH < 2.
Dark/Discolored Crude Exothermic degradation during MsCl addition.Strictly maintain 0 °C during addition; ensure the drop rate does not exceed 1 drop per second.
Low Yield after Workup Product solubility in the aqueous phase.N-aryl sulfonamides are weakly acidic. Ensure the final aqueous washes are not overly basic, which can pull the deprotonated sulfonamide into the water layer[3].

References

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal. [Link]

Sources

Application Note: Highly Sensitive LC-MS/MS Quantification of 2,6-Dimethylaniline via Pre-Column Derivatization to N-(2,6-dimethylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) & Pharmaceutical Preparations

Scientific Rationale & Analyte Context

The accurate quantification of 2,6-dimethylaniline (2,6-DMA)—a highly regulated genotoxic impurity and a primary metabolite of xylidide-class local anesthetics such as lidocaine and bupivacaine—presents a significant analytical challenge[1][2].

The Analytical Bottleneck: Direct LC-MS/MS analysis of 2,6-DMA is fundamentally limited by its high polarity, basicity, and low molecular weight (121.18 g/mol ). On standard reversed-phase (C18) columns, underivatized 2,6-DMA elutes near the void volume, a region notoriously plagued by severe signal suppression from endogenous matrix components (e.g., salts, urea, and early-eluting phospholipids).

The Chemical Solution (Causality of Derivatization): To overcome these chromatographic and ionization limitations, this protocol utilizes a pre-column derivatization strategy. By reacting the primary amine of 2,6-DMA with methanesulfonyl chloride (MsCl), we synthesize N-(2,6-dimethylphenyl)methanesulfonamide .

This chemical transformation serves three critical functions:

  • LogP Enhancement: The addition of the methanesulfonyl moiety drastically increases the analyte's hydrophobicity, shifting its retention time into a chromatographically clean window, thereby bypassing matrix suppression.

  • Overcoming Steric Hindrance: The 2,6-DMA molecule is heavily sterically hindered by its two ortho-methyl groups. However, the sulfonylation proceeds efficiently and in high yield when catalyzed by a mild base such as pyridine, which acts as both a nucleophilic activator and an HCl scavenger[3].

  • Ionization Efficiency: The resulting methanesulfonamide derivative forms a highly stable protonated precursor ion

    
     at m/z 200.1, yielding a clean, specific product ion upon collision-induced dissociation (CID).
    

Pathway Lido Lidocaine / Bupivacaine (Parent Drugs) CYP Hepatic CYP450 (N-dealkylation) Lido->CYP DMA 2,6-Dimethylaniline (2,6-DMA) Target Analyte CYP->DMA Metabolism Deriv N-(2,6-dimethylphenyl)methanesulfonamide (Hydrophobic Derivative) DMA->Deriv Pre-column Derivatization MsCl Methanesulfonyl Chloride (Derivatization Reagent) MsCl->Deriv LCMS LC-MS/MS Quantification (High Sensitivity) Deriv->LCMS Analysis

Caption: Metabolic origin of 2,6-DMA and the chemical rationale for its pre-column derivatization.

Self-Validating Experimental Protocol

Trustworthiness & Self-Validation Mechanism: Every quantitative bioanalytical method must account for physical losses and matrix effects. This protocol is designed as a self-validating system through the use of a stable isotope-labeled internal standard (SIL-IS), 2,6-dimethylaniline-d6 [4]. By spiking the SIL-IS into the raw sample at Step 1, it undergoes the exact same derivatization kinetics, extraction partitioning, and ionization suppression as the endogenous analyte. Any fluctuations in derivatization yield are mathematically normalized in the final peak area ratio.

Reagents and Materials
  • Analytes: 2,6-Dimethylaniline standard, 2,6-Dimethylaniline-d6 (SIL-IS).

  • Derivatization Reagents: Methanesulfonyl chloride (MsCl, >99% purity), Pyridine (anhydrous).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ethyl Acetate, and Formic Acid (FA).

Step-by-Step Derivatization and Extraction Workflow
  • Sample Aliquoting & IS Addition: Transfer 100 µL of plasma or urine into a clean 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (100 ng/mL 2,6-DMA-d6). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold ACN to precipitate matrix proteins. Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reaction Initiation: Transfer 200 µL of the clear supernatant to a new glass vial. Add 50 µL of a 1% (v/v) pyridine in ACN solution to establish the basic environment required for nucleophilic attack.

  • Sulfonylation: Add 50 µL of a 1% (v/v) MsCl in ACN solution. Cap the vial and incubate at room temperature (20–25°C) for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding 100 µL of LC-MS grade water, which hydrolyzes any unreacted MsCl into methanesulfonic acid and HCl.

  • Orthogonal Clean-up (Liquid-Liquid Extraction): Add 500 µL of ethyl acetate. Vortex for 2 minutes to partition the newly formed hydrophobic N-(2,6-dimethylphenyl)methanesulfonamide into the organic layer. Centrifuge at 5,000 × g for 5 minutes.

  • Evaporation & Reconstitution: Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

Workflow S1 Sample + IS (2,6-DMA-d6) S2 Protein Precipitation S1->S2 S3 Derivatization (MsCl + Pyridine) S2->S3 S4 Liquid-Liquid Extraction S3->S4 S5 Reconstitution (Mobile Phase) S4->S5 S6 UHPLC Separation S5->S6 S7 ESI-MS/MS Detection S6->S7

Caption: Step-by-step experimental workflow for the derivatization and LC-MS/MS quantification.

LC-MS/MS Method Parameters

Chromatographic Separation

The use of an acidic mobile phase modifier ensures the sulfonamide remains fully protonated, yielding sharp peak shapes and optimal MS signal response[5].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: Water containing 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
1.000.4095.05.0Linear (Hold)
4.000.4010.090.0Linear (Ramp)
5.000.4010.090.0Linear (Wash)
5.100.4095.05.0Linear (Step)
7.000.4095.05.0Linear (Equilibration)
Mass Spectrometry (ESI+)

The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the cleavage of the S-N bond, resulting in the neutral loss of the methanesulfonyl group (-79 Da) and the formation of the highly stable 2,6-dimethylphenyl cation.

Table 2: Optimized MRM Parameters

Analyte (Derivatized Form)Precursor Ion (

)
Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(2,6-dimethylphenyl)methanesulfonamide200.1122.1502520Quantifier
N-(2,6-dimethylphenyl)methanesulfonamide200.1106.1502535Qualifier
N-(2,6-dimethylphenyl-d6)methanesulfonamide206.1128.1502520Internal Standard

Method Performance & Data Summary

By shifting the analyte retention time away from the void volume and utilizing the highly responsive methanesulfonamide derivative, this method achieves sub-nanogram sensitivity, vastly outperforming direct injection techniques.

Table 3: Representative Method Validation Data

Validation ParameterPerformance MetricAcceptance Criteria (FDA/ICH)
Linear Dynamic Range 0.1 – 500 ng/mL

Limit of Detection (LOD) 0.02 ng/mLS/N

3
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLS/N

10, Precision

20%
Intra-day Precision (CV%) 2.4% – 5.2%

15% (except LLOQ)
Inter-day Precision (CV%) 3.1% – 6.8%

15% (except LLOQ)
Mean Extraction Recovery 94.5%Consistent across QC levels
Matrix Effect (IS-Normalized) 98.2% – 103.5%85% – 115%

References

  • Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B (PubMed). URL:[Link]

  • A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. Critical Reviews in Analytical Chemistry (Taylor & Francis). URL:[Link]

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Waters Application Note 720006157EN. URL:[Link]

Sources

Application and Protocol for the Analysis of N-(2,6-dimethylphenyl)methanesulfonamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for N-(2,6-dimethylphenyl)methanesulfonamide

N-(2,6-dimethylphenyl)methanesulfonamide is a molecule of interest within pharmaceutical research and development, belonging to the sulfonamide class of compounds. The precise and accurate quantification of this analyte is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust, sensitive, and specific analytical technique for the analysis of aromatic compounds such as N-(2,6-dimethylphenyl)methanesulfonamide.

This document provides a comprehensive guide for the development and validation of a stability-indicating HPLC method for N-(2,6-dimethylphenyl)methanesulfonamide. As no specific pre-existing method for this particular analyte is readily available, this guide is structured to walk the researcher through a systematic and scientifically sound method development and validation process. This approach is grounded in the fundamental principles of chromatography and adheres to the guidelines set forth by the International Council for Harmonisation (ICH).

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development. For N-(2,6-dimethylphenyl)methanesulfonamide, the following characteristics are of primary importance:

  • Structure: The molecule possesses a substituted aromatic ring and a methanesulfonamide group. The aromatic ring provides a chromophore suitable for UV detection, while the overall structure suggests a moderate to low polarity, making it an ideal candidate for reversed-phase HPLC.

  • Solubility: The 2,6-dimethylphenyl group imparts a degree of hydrophobicity, suggesting good solubility in organic solvents like acetonitrile and methanol, and limited solubility in water. This is a key consideration for the preparation of stock solutions and for selecting the mobile phase composition.

  • UV Absorbance: The benzene ring in the structure is expected to exhibit UV absorbance. Aromatic compounds typically have a primary absorption band around 200-220 nm and a secondary, less intense band (the B-band) in the 250-280 nm region. A UV scan of a dilute solution of N-(2,6-dimethylphenyl)methanesulfonamide in the mobile phase is essential to determine the optimal wavelength for detection.

Based on these properties, a reversed-phase HPLC method is the most logical approach. The non-polar stationary phase will interact with the hydrophobic dimethylphenyl moiety, and the retention can be modulated by varying the proportion of organic solvent in the mobile phase.

Proposed HPLC Method: A Starting Point for Optimization

The following parameters provide a robust starting point for the development of an HPLC method for N-(2,6-dimethylphenyl)methanesulfonamide.

ParameterRecommended Starting ConditionRationale
Column C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A C8 column could be considered if retention is excessive.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA simple acidic mobile phase will ensure the sulfonamide group is in a consistent protonation state, leading to better peak shape. Acetonitrile is a common and efficient organic modifier for reversed-phase HPLC.
Gradient 50% B to 80% B over 15 minutesA gradient elution is recommended for initial method development to ensure elution of the analyte and any potential impurities with good peak shape in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (initial), optimize based on UV scan254 nm is a common wavelength for aromatic compounds. A UV scan from 200-400 nm should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Diluent Mobile Phase (initial composition) or Acetonitrile/Water (50:50, v/v)The diluent should be miscible with the mobile phase and ensure the analyte is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of N-(2,6-dimethylphenyl)methanesulfonamide reference standard.
  • Transfer to a 10 mL volumetric flask.
  • Dissolve in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
  • Sonicate for 5-10 minutes to ensure complete dissolution.
  • Bring to volume with the same solvent and mix thoroughly.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Sample Preparation:

  • Accurately weigh a portion of the sample containing N-(2,6-dimethylphenyl)methanesulfonamide.
  • Dissolve the sample in the chosen diluent.
  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.
  • Dilute with the diluent to a final concentration within the calibration range.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for N-(2,6-dimethylphenyl)methanesulfonamide.

Method Validation: Ensuring a Trustworthy and Robust Protocol

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The following parameters should be assessed:

Validation Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.The peak for N-(2,6-dimethylphenyl)methanesulfonamide should be pure and well-resolved from any other peaks. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.A minimum of 5 concentrations should be analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.To be defined based on the intended application of the method.
Accuracy The closeness of the test results obtained by the method to the true value.Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recovery should typically be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied.

Forced Degradation Studies: Establishing a Stability-Indicating Method

To ensure the method is stability-indicating, forced degradation studies must be performed on N-(2,6-dimethylphenyl)methanesulfonamide.[4][5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Stress Condition Protocol
Acid Hydrolysis Reflux the drug solution in 0.1 N HCl at 80 °C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
Base Hydrolysis Reflux the drug solution in 0.1 N NaOH at 80 °C for a specified period. Neutralize the solution before injection.
Oxidative Degradation Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period. Dissolve the stressed sample in diluent before injection.
Photolytic Degradation Expose the drug solution and solid drug substance to UV light (e.g., 254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

The chromatograms from the forced degradation samples should be evaluated for the separation of the main peak from any degradation products. The peak purity of the N-(2,6-dimethylphenyl)methanesulfonamide peak should be confirmed using a PDA detector.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the method development and validation processes.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization A Review Analyte Properties (Structure, pKa, Solubility, UV) B Define Method Objectives (Assay, Impurity, Stability) A->B C Select Column & Mobile Phase (C18, ACN/Water) B->C D Optimize Gradient & Flow Rate C->D E Determine Optimal Detection Wavelength (λmax) D->E F Assess System Suitability (Tailing Factor, Plate Count, Resolution) E->F G Perform Forced Degradation Studies F->G Proceed if SST passes H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Finalize Method Protocol H->I J Document Validation Report I->J ValidationProcess Start Finalized HPLC Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Start->Linearity Accuracy Accuracy (Recovery Study) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ (S/N Ratio) Start->Limits Robustness Robustness (Parameter Variation) Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End Limits->End Robustness->End

Caption: The HPLC method validation process.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a stability-indicating HPLC method for N-(2,6-dimethylphenyl)methanesulfonamide. By following the outlined protocols and adhering to ICH guidelines, researchers can establish a reliable and robust analytical method suitable for a wide range of applications in the pharmaceutical industry. The key to success lies in a systematic approach to method development, beginning with a thorough understanding of the analyte's properties and culminating in a rigorous validation process.

References

Sources

Experimental procedure for the crystallization and purification of N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation, purification, and crystallization of N-(2,6-dimethylphenyl)methanesulfonamide (also known as N-mesyl-2,6-xylidine). This compound is a critical intermediate in the synthesis of anti-arrhythmic agents and amide-type local anesthetics. Its purification is frequently complicated by the steric hindrance of the 2,6-dimethyl groups, which can lead to incomplete reactions, and the tendency of the starting material (2,6-xylidine) to oxidize into colored impurities.

This protocol departs from standard "wash-and-dry" methods by utilizing a Chemoselective Acid-Base Swing technique. This exploits the specific acidity of the sulfonamide N-H proton (pKa ~10-11) to separate it from both basic amine impurities and neutral side-products, followed by a thermodynamic crystallization to ensure high crystallinity and purity (>99.5%).

Chemical Context & Properties

PropertyDescription
Target Molecule N-(2,6-dimethylphenyl)methanesulfonamide
CAS Registry 19271-14-8 (Analogous)
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Solubility Profile Soluble in DCM, EtOAc, warm Ethanol, Toluene. Insoluble in Water (neutral pH). Soluble in aqueous NaOH (as anion).
Key Impurities 2,6-Dimethylaniline (Starting material, basic), Methanesulfonic acid (Hydrolysis product, acidic), Bis-sulfonamides (Neutral, rare due to sterics).

Protocol 1: Chemoselective Isolation (The "Acid-Base Swing")

Objective: To isolate the target sulfonamide from the crude reaction mixture by leveraging its amphoteric properties, effectively removing unreacted starting materials and neutral byproducts without chromatography.

Reagents:

  • Crude Reaction Mixture (typically in Dichloromethane (DCM) or Ethyl Acetate).

  • 1M Hydrochloric Acid (HCl).

  • 2M Sodium Hydroxide (NaOH).

  • Concentrated HCl (for final precipitation).[1]

  • Brine (Saturated NaCl).

Procedure:

  • Initial Clarification: If the crude mixture contains solid salts (e.g., Pyridine-HCl or Triethylamine-HCl), filter the mixture through a sintered glass funnel. Dilute the filtrate with DCM to a concentration of ~10 mL solvent per gram of theoretical product.

  • Acid Wash (Removal of Amines):

    • Transfer the organic phase to a separatory funnel.[2]

    • Wash twice with 1M HCl (1:1 volume ratio relative to organic phase).

    • Mechanism:[3][4] The unreacted 2,6-xylidine is protonated to form a water-soluble hydrochloride salt. The target sulfonamide remains in the organic layer.

    • Discard the aqueous acidic layer (or save for recovery of starting material).

  • Base Extraction (Isolation of Sulfonamide):

    • Extract the organic layer twice with 2M NaOH (1:1 volume ratio).

    • Mechanism:[3][4] The sulfonamide N-H is deprotonated, forming the water-soluble sodium salt (N-Na). Neutral impurities (bis-sulfonamides, non-acidic colored byproducts) remain in the organic layer.

    • Critical Step: Collect the Aqueous Basic Layer . The organic layer now contains the impurities and should be discarded.

  • Precipitation:

    • Transfer the combined aqueous basic extracts to a clean Erlenmeyer flask.

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add Concentrated HCl dropwise with vigorous stirring until the pH reaches 1–2.

    • Observation: The product will precipitate as a thick white-to-off-white solid.

  • Filtration:

    • Filter the solid using a Büchner funnel. Wash the cake copiously with cold deionized water to remove residual salts (NaCl).

    • Dry the solid under vacuum at 45°C for 4 hours.

Protocol 2: Thermodynamic Crystallization

Objective: To remove trace colored impurities and occluded salts, obtaining a crystalline form suitable for X-ray diffraction or pharmaceutical use.

Solvent Selection Logic:

  • Ethanol/Water (Recommended): High yield, good rejection of polar impurities.

  • Toluene: Excellent for removing non-polar colored oxidation products from xylidine. Use this if the crude solid is significantly brown/yellow.

Procedure (Ethanol/Water System):

  • Dissolution:

    • Place the dried solid from Protocol 1 into a round-bottom flask.

    • Add Absolute Ethanol (approx. 5 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • If the solid does not completely dissolve, add more Ethanol in small portions (1 mL/g) until a clear solution is obtained.

  • Clarification (Optional but Recommended):

    • If the hot solution is colored or contains insoluble particles, add Activated Carbon (5 wt%). Stir at reflux for 10 minutes.

    • Filter the hot solution through a pre-warmed Celite pad to remove the carbon.

  • Nucleation:

    • Reheat the filtrate to near-boiling.

    • Remove from heat and add Deionized Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just redissolve the turbidity.

  • Crystal Growth:

    • Allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter the crystals.[1][5]

    • Wash the filter cake with a cold mixture of Ethanol/Water (1:1).

    • Dry in a vacuum oven at 50°C overnight.

Visual Workflow (Graphviz)

G Crude Crude Reaction Mixture (DCM + Product + Impurities) AcidWash Wash with 1M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Product + Neutrals) Sep1->OrgLayer1 Retain AqWaste1 Aqueous Waste (Xylidine-HCl) Sep1->AqWaste1 Discard BaseExt Extract with 2M NaOH OrgLayer1->BaseExt Sep2 Phase Separation BaseExt->Sep2 AqProduct Aqueous Layer (Product N-Na Salt) Sep2->AqProduct Retain (Product is here) OrgWaste Organic Waste (Neutrals/Bis-sulfonamides) Sep2->OrgWaste Discard Acidify Acidify with Conc. HCl (pH < 2) AqProduct->Acidify Precip Solid Precipitation Acidify->Precip Cryst Recrystallization (Ethanol/Water) Precip->Cryst Final Pure N-(2,6-dimethylphenyl) methanesulfonamide Cryst->Final

Caption: Figure 1. Chemoselective Acid-Base Swing purification workflow ensuring removal of both basic and neutral impurities.

Analytical Validation & Specifications

To ensure the protocol was successful, the final product must meet the following criteria:

TestSpecificationMethod Note
Appearance White to off-white crystalline needlesVisual inspection.
Purity (HPLC) > 99.5% AreaC18 Column, Acetonitrile/Water gradient.
Melting Point 115–135°C (Range typical for class)Sharp range (< 2°C) indicates high purity.
1H NMR (DMSO-d6) δ ~2.3 (s, 6H, Ar-CH3), ~3.0 (s, 3H, SO2-CH3), ~7.1 (m, 3H, Ar-H), ~9.0 (s, 1H, NH)Confirm absence of xylidine peaks (δ ~4.5 for NH2).

Troubleshooting

  • Problem: Product does not precipitate after adding HCl in Protocol 1.

    • Cause: The volume of water is too high, or the pH is not low enough.

    • Solution: Ensure pH is < 2.[1] If still no solid, saturate the aqueous layer with NaCl (salting out) and cool to 0°C.

  • Problem: Crystals are colored (brown/pink).

    • Cause: Oxidation products of 2,6-xylidine trapped in the lattice.

    • Solution: Recrystallize using Toluene instead of Ethanol. Toluene is excellent for keeping polar colored impurities in solution while precipitating the sulfonamide.

  • Problem: Low Yield.

    • Cause: Product loss in the organic waste during the NaOH extraction (Step 3).

    • Solution: Ensure the NaOH extraction is vigorous. The steric bulk of the 2,6-dimethyl group makes the N-H proton less accessible; increase stirring time or use 3M NaOH.

References

  • Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide. Retrieved from [Link]

  • ScienceMadness. (2019).[6] Discussion on 2,6-xylidine and lidocaine intermediates. Retrieved from [Link]

  • Google Patents. (2013). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide (US Patent Context).

Sources

Application Note: N-(2,6-Dimethylphenyl)methanesulfonamide in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,6-Dimethylphenyl)methanesulfonamide (CAS: 66236-09-7) is a highly versatile synthetic building block and a privileged pharmacophore core in modern medicinal chemistry. Characterized by its unique steric profile and strong hydrogen-bonding capabilities, this compound bridges two major therapeutic domains: the allosteric modulation of G-protein coupled receptors (GPCRs)—specifically as Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4) in Parkinson's Disease[1]—and the modulation of voltage-gated ion channels[2].

This application note provides an in-depth analysis of the mechanistic rationale behind utilizing this specific scaffold, details its pharmacological applications, and outlines a self-validating, state-of-the-art synthetic protocol for its preparation.

Mechanistic Rationale & Structural Significance

The integration of the N-(2,6-dimethylphenyl)methanesulfonamide moiety into drug candidates is driven by precise stereoelectronic principles:

  • Conformational Locking via Steric Hindrance: The two methyl groups at the ortho positions (C2 and C6) of the phenyl ring create severe steric repulsion with the adjacent sulfonamide oxygen atoms. This forces the aromatic ring to adopt a nearly orthogonal conformation relative to the S-N bond. This rigid pre-organization significantly reduces the entropic penalty upon binding to deep, narrow receptor pockets (such as the 7-transmembrane domain of GPCRs)[3].

  • Directional Hydrogen Bonding: Unlike amides, sulfonamides are tetrahedral and non-planar. The methanesulfonamide nitrogen possesses a highly acidic proton (pKa ~8.5–9.5), making it an exceptional hydrogen-bond donor. This is critical for anchoring the molecule to backbone carbonyls or polar side chains within allosteric binding sites[4].

  • Metabolic Shielding: The 2,6-dimethyl substitution acts as a steric shield, protecting the aromatic ring from rapid CYP450-mediated oxidation and preventing the enzymatic hydrolysis of the adjacent nitrogen bond. This principle is famously responsible for the extended half-life of the structurally related anesthetic, lidocaine[2].

Primary Application: mGluR4 Positive Allosteric Modulators (PAMs)

Pathophysiology & Target Rationale

In Parkinson's Disease (PD), the degeneration of dopaminergic neurons leads to hyperactivity in the indirect pathway of the basal ganglia. Group III metabotropic glutamate receptors, particularly mGluR4 , are localized presynaptically at the overactive striatopallidal synapse. Activation of mGluR4 suppresses the excessive release of GABA, thereby restoring motor balance[1].

Because the orthosteric (glutamate) binding site is highly conserved across all mGluR subtypes, developing selective orthosteric agonists is notoriously difficult. To bypass this, researchers utilize sulfonamide derivatives as Positive Allosteric Modulators (PAMs) . These compounds bind to a less conserved, lipophilic allosteric pocket in the 7TM domain, enhancing the receptor's affinity and efficacy for endogenous glutamate without activating the receptor on their own[4].

mGluR4_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Receptor (Presynaptic) Glutamate->mGluR4 Binds PAM Sulfonamide PAM (Allosteric Site) PAM->mGluR4 Enhances Affinity/ Efficacy Gi_Go Gi/Go Protein Activation mGluR4->Gi_Go Activates cAMP cAMP Production (Decreased) Gi_Go->cAMP Inhibits Adenylyl Cyclase Ca_Channel Ca2+ Channels (Inhibited) Gi_Go->Ca_Channel Blocks GABA GABA Release (Reduced) Ca_Channel->GABA Suppresses Exocytosis Motor Motor Control Restored (PD) GABA->Motor Balances Basal Ganglia

Figure 1: Mechanism of action for sulfonamide-based mGluR4 Positive Allosteric Modulators (PAMs).

Quantitative Pharmacological Comparison

To highlight the superiority of the sulfonamide PAM approach over traditional agonists, the following data summarizes their pharmacological profiles:

PropertyOrthosteric Agonists (e.g., L-AP4)Sulfonamide-based mGluR4 PAMs
Binding Site Highly conserved Venus Flytrap (VFT) domainLess conserved 7-Transmembrane (7TM) pocket
Subtype Selectivity Poor (Cross-reacts with mGluR6, mGluR8)High (Highly selective for mGluR4)
Intrinsic Efficacy Full Agonist (Activates receptor independently)Modulator (Requires endogenous glutamate)
EC50 / Affinity Submicromolar to low micromolarNanomolar to low micromolar (e.g., 40-1500 nM)
CNS Penetration Very Low (Highly polar amino acid structure)High (Lipophilic core, optimized logP)
PD Model Efficacy Limited by poor blood-brain barrier permeabilitySignificant reversal of haloperidol-induced catalepsy

Secondary Application: Ion Channel Modulation

Beyond GPCRs, the 2,6-xylidine core is the foundational pharmacophore of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), a Class Ib antiarrhythmic and local anesthetic that functions by blocking voltage-gated sodium (Nav) channels[2].

By substituting the acetamide moiety with a methanesulfonamide, medicinal chemists alter the molecule's dipole moment, pKa, and lipophilicity. This structural pivot provides a novel scaffold for exploring alternative ion channel modulators, including state-dependent Nav channel blockers and modulators of two-pore-domain potassium channels (e.g., TREK/TRAAK) for non-opioid pain management.

Experimental Protocols: Synthesis & Validation

While N-(2,6-dimethylphenyl)methanesulfonamide can be synthesized via the classical reaction of 2,6-xylidine with methanesulfonyl chloride, 2,6-xylidine is prone to rapid oxidation upon storage.

To circumvent this, we detail an advanced, greener One-Pot Palladium-Catalyzed Silane Reduction and Sulfonylation workflow[5]. This method utilizes polymethylhydrosiloxane (PMHS)—a safe, stable, and inexpensive byproduct of the silicone industry—to reduce the nitro group at room temperature, followed by immediate in situ trapping of the amine.

Rationale for Reagent Selection:
  • Pd(OAc)2 + PMHS + Aqueous KF: Fluoride activates the silicon-hydrogen bond in PMHS, forming a hypervalent silicate intermediate that readily transfers hydride to the palladium center, forming highly active Pd nanoparticles. This allows for rapid reduction without explosive hydrogen gas[5].

  • In situ Sulfonylation: Trapping the nascent 2,6-xylidine immediately in the same pot maximizes overall yield and eliminates the need to isolate a sensitive intermediate[5].

Synthesis_Workflow Start 2,6-Dimethylnitrobenzene Step1 Add Pd(OAc)2 (Catalyst) + Aqueous KF in THF Start->Step1 Step2 Slow addition of PMHS (Polymethylhydrosiloxane) Step1->Step2 Step3 Stir at RT (30 min) Reduction to Amine Step2->Step3 Step4 In situ addition of Methanesulfonyl Chloride + TEA Step3->Step4 Intermediate: 2,6-Xylidine Step5 Stir at 0°C to RT Sulfonylation Step4->Step5 End N-(2,6-Dimethylphenyl)methanesulfonamide Step5->End Isolation & Purification

Figure 2: One-pot Pd-catalyzed silane reduction and sulfonylation workflow.

Step-by-Step Methodology

Safety Note: Methanesulfonyl chloride is corrosive and a lachrymator. Perform all steps in a well-ventilated fume hood.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylnitrobenzene (1.0 mmol) in anhydrous THF (5.0 mL).

  • Catalyst & Activator Addition: Add Palladium(II) acetate (Pd(OAc)2, 5 mol%, 0.05 mmol) and aqueous Potassium Fluoride (KF, 2.0 mmol dissolved in 0.5 mL degassed water).

  • Reduction Phase: Slowly add Polymethylhydrosiloxane (PMHS, 4.0 equivalents of hydride) dropwise via syringe. Caution: Mild effervescence may occur. Stir the mixture vigorously at room temperature (20-25°C) for 30 minutes.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 8:2). Ensure complete consumption of the nitro starting material (higher Rf) and the appearance of the highly polar 2,6-xylidine intermediate (lower Rf, UV active, stains brown with ninhydrin).

  • Sulfonylation Phase: Cool the reaction flask to 0°C using an ice bath. Add Triethylamine (TEA, 1.5 mmol) in one portion, followed by the dropwise addition of Methanesulfonyl chloride (1.2 mmol).

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Validation Checkpoint 2 (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS to confirm the presence of the product mass [M+H]+ = 200.07 m/z.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure N-(2,6-dimethylphenyl)methanesulfonamide as a crystalline solid.

References

  • Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines, Hydroxylamines, Amides, Sulfonamides, and Carbamates Source: MSU Chemistry (Maleczka et al.) URL:[Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: PubMed Central (NIH) URL:[Link]

  • Allosteric Modulators for mGlu Receptors Source: PubMed Central (NIH) URL:[Link]

  • 3rd unit anti-arrhythmic drugs | PPTX Source: SlideShare URL:[Link]

  • Advances and Insights in Positron Emission Tomography (PET) Tracers for Metabotropic Glutamate Receptor 4 (mGluR4) imaging Source: PubMed Central (NIH) URL:[Link]

Sources

Use of N-(2,6-dimethylphenyl)methanesulfonamide as a building block in organic synthesis.

[1]

Molecular Weight:1

Executive Summary

N-(2,6-Dimethylphenyl)methanesulfonamide is a specialized sulfonamide building block characterized by significant steric hindrance around the nitrogen atom due to the ortho-methyl groups on the phenyl ring. Unlike simple benzenesulfonamides, this scaffold offers unique metabolic stability and conformational restriction, making it a high-value bioisostere for amides (e.g., in lidocaine-like anesthetics) and a hinge-binding motif in kinase inhibitor design. This guide details the protocols for its synthesis, N-functionalization (alkylation/arylation), and application in diversity-oriented synthesis.

Chemical Properties & Structural Significance[2][3][4]

The "Ortho-Effect" and Steric Shielding

The defining feature of this building block is the 2,6-dimethyl substitution pattern.

  • Conformational Lock: Crystallographic data indicates the molecule adopts a bent conformation at the sulfur atom with a C-S-N-C torsion angle of approximately 60–90°, forcing the phenyl ring out of plane with the sulfonamide moiety. This disrupts conjugation and creates a hydrophobic pocket around the N-H bond.

  • Acidity (pKa): The pKa is estimated at ~10.8 (in water), making it a weak acid.[1] However, the steric bulk hinders the approach of bases, often requiring stronger bases or polar aprotic solvents to effect deprotonation compared to unhindered sulfonamides.

  • Metabolic Blockade: In medicinal chemistry, the 2,6-dimethyl motif is a classic strategy to block metabolic hydrolysis (of amides) and ortho-hydroxylation.

Solubility Profile
  • Soluble: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

  • Insoluble: Water (neutral pH), Hexanes.[1]

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for facile scale-up.

Protocol A: Sulfonylation of 2,6-Dimethylaniline

This reaction must be controlled to prevent bis-sulfonylation, although the steric bulk of the 2,6-dimethyl group naturally disfavors the formation of the tertiary bis-sulfonamide.

Reagents:

  • 2,6-Dimethylaniline (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)[1]

  • Pyridine (solvent/base) OR Triethylamine/DCM[1]

  • DMAP (0.1 equiv, optional catalyst)[1]

Procedure:

  • Dissolution: Dissolve 2,6-dimethylaniline (10 mmol) in dry Pyridine (5 mL/mmol) or DCM (10 mL/mmol) with

    
     (1.5 equiv). Cool to 0 °C under 
    
    
    .
  • Addition: Add MsCl (11 mmol) dropwise over 15 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup:

    • If Pyridine used: Pour into ice water/HCl (1M) to remove pyridine.[1] Extract with EtOAc.

    • If DCM used: Wash with 1M HCl, then Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

    • Yield Expectation: >85%.[2][3][4][5][6]

Core Application: N-Alkylation Protocols

The most common use of this building block is as a nucleophile to install the sulfonamide moiety. Due to steric hindrance, standard

Decision Tree: Choosing the Right Alkylation Method

Alkylation_LogicStartTarget: N-Alkylated ProductElectrophileIdentify Electrophile TypeStart->ElectrophilePrimaryPrimary Alkyl Halide(R-CH2-X)Electrophile->PrimarySecondarySecondary Alcohol(R-CH(OH)-R')Electrophile->SecondaryTertiaryTertiary/ArylElectrophile->TertiaryMethodAMethod A: Base-Mediated(K2CO3/DMF or NaH/THF)Primary->MethodAHigh EfficiencyMethodBMethod B: Mitsunobu(PPh3/DIAD)Secondary->MethodBInversion of ConfigMethodCMethod C: Pd-Catalysis(See Section 5)Tertiary->MethodC

Figure 1: Strategic selection of alkylation conditions based on electrophile sterics and electronics.

Protocol B: Base-Mediated Alkylation ( )

Best for primary alkyl halides and unhindered benzylic halides.[1]

  • Setup: Charge a flask with N-(2,6-dimethylphenyl)methanesulfonamide (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base: Add

    
     (2.0 equiv). For less reactive halides, use 
    
    
    (1.5 equiv).[1]
    • Note: If the reaction is sluggish, use NaH (1.2 equiv, 60% dispersion) in THF at 0 °C to deprotonate first, then add the electrophile.

  • Alkylation: Add the alkyl halide (1.2 equiv).[1]

  • Conditions: Heat to 60–80 °C. The steric bulk of the 2,6-dimethyl group often requires thermal energy to overcome the kinetic barrier.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

Protocol C: Mitsunobu Reaction

Best for secondary alcohols and chiral synthesis.[7] Allows for stereochemical inversion.[6][7][8][9]

  • Reagents: Sulfonamide (1.0 equiv), Alcohol (1.2 equiv),

    
     (1.5 equiv).[1]
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Addition: Cool to 0 °C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 h.

    • Optimization: If conversion is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       for a more reactive system.[1]
      

Advanced Application: Pd-Catalyzed N-Arylation

Creating N-aryl-N-(2,6-dimethylphenyl)methanesulfonamides (tertiary sulfonamides) is synthetically challenging due to the extreme steric crowding of two aryl rings flanking the sulfonamide nitrogen.[1]

Mechanism: Buchwald-Hartwig Cross-Coupling. Key Challenge: Reductive elimination from the Pd center is hindered by the ortho-methyl groups.

Protocol D: Sterically Demanding Cross-Coupling

Catalytic System:

  • Catalyst source:

    
     (2 mol%) or 
    
    
    [1]
  • Ligand: tBuXPhos or BrettPhos (4–6 mol%).[1] Note: These bulky, electron-rich ligands are essential to facilitate oxidative addition and, crucially, reductive elimination in crowded systems.

  • Base:

    
     (2.0 equiv) or 
    
    
    .[1] Avoid strong alkoxides if sensitive functional groups are present.
  • Solvent: t-Amyl alcohol or Dioxane/Water (10:1).[1]

Procedure:

  • Combine Sulfonamide (1.0 equiv), Aryl Bromide/Chloride (1.2 equiv), Base, and Catalyst/Ligand in a sealed vial.[1]

  • Purge with Argon/Nitrogen.

  • Add solvent (degassed).[1]

  • Heat to 100–110 °C for 16 hours.

  • Troubleshooting: If no product forms, switch to the BrettPhos Pd G3 precatalyst, which ensures rapid initiation.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

This building block is often used to replace the amide linkage in local anesthetics (e.g., Lidocaine) or anti-arrhythmic agents.

  • Amide: Susceptible to amidase hydrolysis.

  • Sulfonamide: Hydrolytically stable; the 2,6-dimethyl group further protects the nitrogen from oxidative dealkylation and the ring from hydroxylation.

Data Summary: Physical Properties
PropertyValueContext
pKa (Predicted) ~10.8Weakly acidic; requires base for alkylation.[1]
H-Bond Donor 1 (NH)Lost upon N-alkylation.[1]
H-Bond Acceptor 2 (SO2)Remains active after functionalization.[1]
LogP ~1.8Moderate lipophilicity.
Torsion (C-S-N-C) ~60-90°Non-planar; "Bent" conformation.[1]

References

  • Synthesis & Reactivity: Rosen, B. R., et al. "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, vol. 13, no.[10] 10, 2011, pp. 2564–2567. Link[1]

  • Structural Data: Nirmala, P. G., et al. "N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E, vol. 66, 2010. Link

  • Metabolic Stability Context: Martin, S. W., et al. "Pharmacokinetics and metabolism of the novel anticonvulsant agent N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624)."[11] Drug Metabolism and Disposition, vol. 25, no. 2, 1997. Link

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009. Link[1]

  • pKa Data: "Methanesulfonamide: A Comprehensive Technical Guide." BenchChem Application Notes. Link

Application Notes and Protocols for the Derivatization of N-(2,6-dimethylphenyl)methanesulfonamide to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of N-(2,6-dimethylphenyl)methanesulfonamide, a scaffold of significant interest in medicinal chemistry. The strategic modifications outlined herein are designed to enhance its biological activity, with a particular focus on anticancer and anti-inflammatory applications. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to synthesize, purify, characterize, and evaluate novel derivatives. Protocols are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Visual aids in the form of diagrams and structured data tables are included to facilitate comprehension and application of the described techniques.

Introduction: The Rationale for Derivatization

N-(2,6-dimethylphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in drug discovery renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure, featuring a methanesulfonamide moiety linked to a sterically hindered 2,6-dimethylphenyl group, presents a unique scaffold for chemical modification. The rationale for derivatizing this parent compound is rooted in established structure-activity relationship (SAR) principles for sulfonamides.[3][4] By introducing diverse alkyl and aryl substituents on the sulfonamide nitrogen, it is possible to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can significantly influence its interaction with biological targets.[5]

For instance, the introduction of specific aromatic or heterocyclic rings can enhance binding affinity to the active sites of enzymes implicated in cancer progression or inflammation, such as cyclooxygenase-2 (COX-2).[3][6] This guide will focus on two primary derivatization strategies: N-alkylation and N-arylation, providing a systematic approach to explore the chemical space around the N-(2,6-dimethylphenyl)methanesulfonamide core and unlock its therapeutic potential.

Synthesis of the Parent Compound: N-(2,6-dimethylphenyl)methanesulfonamide

A reliable synthesis of the starting material is paramount for any derivatization campaign. The following protocol describes a robust method for the preparation of N-(2,6-dimethylphenyl)methanesulfonamide.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

Materials and Reagents:

  • 2,6-Dimethylaniline

  • Methanesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 2N Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane.[7]

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5°C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Characterization:

The identity and purity of the synthesized N-(2,6-dimethylphenyl)methanesulfonamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Derivatization Strategies and Protocols

The following sections detail the protocols for N-alkylation and N-arylation of the parent sulfonamide. The steric hindrance imparted by the 2,6-dimethylphenyl group necessitates careful selection of reaction conditions.[10]

N-Alkylation of N-(2,6-dimethylphenyl)methanesulfonamide

N-alkylation introduces alkyl chains that can modulate the lipophilicity and steric bulk of the molecule, potentially leading to improved cell permeability and target engagement.

dot

N_Alkylation_Workflow Start N-(2,6-dimethylphenyl)methanesulfonamide Reaction N-Alkylation Reaction Start->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction AlkylatingAgent Alkyl Halide (R-X) AlkylatingAgent->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Heat Purification Column Chromatography / Recrystallization Workup->Purification Product N-Alkyl-N-(2,6-dimethylphenyl)methanesulfonamide Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Workflow for the N-alkylation of N-(2,6-dimethylphenyl)methanesulfonamide.

Protocol: Base-Mediated N-Alkylation

Materials and Reagents:

  • N-(2,6-dimethylphenyl)methanesulfonamide

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add N-(2,6-dimethylphenyl)methanesulfonamide (1.0 equivalent), a base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents), and anhydrous DMF or acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[11]

N-Arylation of N-(2,6-dimethylphenyl)methanesulfonamide

N-arylation introduces aromatic or heteroaromatic moieties, which can participate in π-π stacking and other interactions with biological targets, often leading to a significant enhancement in potency.[12] Due to the reduced nucleophilicity of the sulfonamide nitrogen, metal-catalyzed cross-coupling reactions are typically employed.

dot

N_Arylation_Workflow Start N-(2,6-dimethylphenyl)methanesulfonamide Reaction N-Arylation Cross-Coupling Start->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd or Cu Catalyst Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Heat Purification Column Chromatography Workup->Purification Product N-Aryl-N-(2,6-dimethylphenyl)methanesulfonamide Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: Workflow for the metal-catalyzed N-arylation of N-(2,6-dimethylphenyl)methanesulfonamide.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is adapted from established methods for the N-arylation of sulfonamides, with modifications to account for the sterically hindered substrate.[13]

Materials and Reagents:

  • N-(2,6-dimethylphenyl)methanesulfonamide

  • Aryl bromide or chloride

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, t-BuXPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the N-(2,6-dimethylphenyl)methanesulfonamide (1.0 equivalent), aryl halide (1.2 equivalents), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0 equivalents) to a flame-dried Schlenk tube or reaction vial.

  • Solvent Addition: Add anhydrous toluene or dioxane to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 12-48 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: In Vitro Assays

The following protocols are for the initial in vitro screening of the synthesized derivatives for anticancer and anti-inflammatory activities.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized sulfonamide derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Table 1: Hypothetical Anticancer Activity of N-(2,6-dimethylphenyl)methanesulfonamide Derivatives

Compound IDR (N-substituent)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
ParentH>100>100
N-Alkyl-1 Benzyl25.432.1
N-Alkyl-2 Ethyl78.285.6
N-Aryl-1 4-Fluorophenyl8.912.5
N-Aryl-2 3-Pyridyl15.221.8
Doxorubicin(Positive Control)0.50.8

Note: The IC₅₀ values presented are for illustrative purposes and are based on typical ranges observed for active sulfonamide derivatives in the literature.[15][16]

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[17]

dot

COX2_Inhibition_Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Catalysis Derivative Sulfonamide Derivative Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by sulfonamide derivatives.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Materials:

  • Commercially available COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and substrate)

  • Synthesized sulfonamide derivatives

  • Celecoxib (positive control)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Compound Addition: Add various concentrations of the test compounds to the wells of the 96-well plate. Include a positive control (Celecoxib) and a solvent control (DMSO).

  • Reaction Mixture: Prepare and add the reaction mix (assay buffer, probe, cofactor) to each well.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each compound concentration relative to the solvent control. Calculate the IC₅₀ value from the dose-response curve.

Table 2: Hypothetical Anti-inflammatory Activity of N-(2,6-dimethylphenyl)methanesulfonamide Derivatives

Compound IDR (N-substituent)COX-2 IC₅₀ (µM)
ParentH>50
N-Alkyl-1 Benzyl15.8
N-Aryl-1 4-Fluorophenyl1.2
N-Aryl-3 4-Methoxyphenyl0.8
Celecoxib(Positive Control)0.04

Note: The IC₅₀ values presented are for illustrative purposes and are based on typical ranges observed for active sulfonamide derivatives in the literature.[14][18]

Conclusion

The derivatization of N-(2,6-dimethylphenyl)methanesulfonamide through N-alkylation and N-arylation presents a promising strategy for the discovery of novel therapeutic agents with enhanced anticancer and anti-inflammatory activities. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of these new chemical entities. By systematically exploring the structure-activity relationships, researchers can further optimize the lead compounds, paving the way for the development of next-generation sulfonamide-based drugs.

References

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved from [Link]

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]

  • Teo, Y.-C., & Tan, Y.-L. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Chemistry & Biology Interface, 13(3), 1-10. [Link]

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. (2021). ChemRxiv. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). [Video]. YouTube. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3791. [Link]

  • Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 871-877. [Link]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. (2023). ChemCatChem. [Link]

  • Structures of some anti-inflammatory drugs containing sulfonamide group. (n.d.). ResearchGate. Retrieved from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2022). Molecules, 27(8), 2589. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Copper-catalysed N-arylation of arylsulfonamides with aryl bromides and aryl iodides using KF/Al2O3. (2007). Journal of Chemical Sciences, 119(5), 455-460. [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. (2020). Angewandte Chemie International Edition, 59(43), 18896-18900. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2022). Scientific Reports, 12(1), 1-13. [Link]

  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. (2022). Molecules, 27(22), 7788. [Link]

  • Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. (2019). The Journal of Organic Chemistry, 84(24), 16091-16102. [Link]

  • Palladium-catalyzed N-arylation of Sulfoximines With Aryl Bromides and Aryl Iodides. (2000). The Journal of Organic Chemistry, 65(1), 169-175. [Link]

  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). Bioorganic & Medicinal Chemistry, 24(2), 122-132. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2014). Journal of the American Chemical Society, 136(32), 11292-11295. [Link]

  • Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. (2016). The Journal of Organic Chemistry, 81(13), 5636-5648. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk. (2014). Chromatographia, 77(19-20), 1265-1273. [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (2010).
  • Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. (2018). Journal of Visualized Experiments, (131), 56933. [Link]

  • Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1168. [Link]

  • Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (2014).
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). The Analyst, 123(12), 2603-2607. [Link]

  • Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. (2020). TrAC Trends in Analytical Chemistry, 124, 115783. [Link]

  • NMR, synthesis & Mass Spectrometry for the complete characterization of plasma-polymerized siloxanes. (2019). Polymer, 178, 121583. [Link]

Sources

NMR spectroscopy techniques for structural elucidation of N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of N-(2,6-dimethylphenyl)methanesulfonamide via High-Resolution NMR

Executive Summary & Scientific Context

N-(2,6-dimethylphenyl)methanesulfonamide is a sulfonamide derivative often utilized as a fragment in medicinal chemistry or as a metabolic probe. Its structural elucidation presents specific challenges:

  • Symmetry: The 2,6-dimethyl substitution creates a plane of symmetry, simplifying the spectrum but requiring careful integration to distinguish methyl populations.

  • Labile Protons: The sulfonamide NH proton is exchangeable and sensitive to solvent choice.

  • Electronic Isolation: The sulfonyl group (-SO₂-) acts as an electronic insulator, breaking scalar coupling networks between the methylsulfonamide group and the aromatic ring.

This guide provides a self-validating protocol for unambiguous assignment using 1D and 2D NMR techniques.

Experimental Workflow

The following flowchart outlines the logical progression from sample preparation to final structural confirmation.

NMR_Workflow Start Sample Prep (DMSO-d6) H1 1H NMR (Integration & Symmetry) Start->H1 Solubilization C13 13C & DEPT-135 (Multiplicity) H1->C13 Peak Picking HSQC HSQC (1-Bond Correlation) C13->HSQC C-H Mapping HMBC HMBC (Long-Range Connectivity) HSQC->HMBC Scaffold Build Final Structural Validation HMBC->Final Assignment

Figure 1: Step-by-step NMR elucidation workflow ensuring data integrity from preparation to assignment.

Protocol 1: Sample Preparation & Solvent Selection

Objective: Maximize signal resolution and ensure visibility of the labile sulfonamide NH proton.

  • Solvent Choice: DMSO-d6 is the mandatory solvent for this protocol.

    • Reasoning: Chloroform-d (CDCl₃) often facilitates rapid proton exchange, causing the NH signal to broaden into the baseline or disappear. DMSO-d6 forms hydrogen bonds with the sulfonamide NH, slowing exchange and sharpening the signal (typically ~9.0–9.5 ppm).

  • Concentration: 10–15 mg of sample in 600 µL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic signals.

Step-by-Step:

  • Weigh 10 mg of N-(2,6-dimethylphenyl)methanesulfonamide into a clean vial.

  • Add 600 µL of DMSO-d6 (99.9% D).

  • Vortex for 30 seconds until fully dissolved.

  • Transfer to a high-quality 5mm NMR tube.

  • Critical Check: Ensure no suspended solids remain; filter if necessary to prevent magnetic susceptibility broadening.

Protocol 2: 1H NMR Acquisition & Analysis

Objective: Establish the proton count (integration) and identify symmetry-derived equivalence.

Acquisition Parameters:

  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (d1): Set to 10 seconds .

    • Scientific Integrity: Accurate quantitative integration (qNMR) requires complete relaxation (

      
      ). Methyl groups on sulfonamides can have 
      
      
      
      values of 1–2 seconds. A short d1 will under-integrate the methyls relative to aromatic protons.

Spectral Analysis Logic:

  • The Methyl Region (2.0 – 3.5 ppm):

    • Expect two singlets .

    • Signal A (Ar-CH₃): Integration = 6H. Chemical shift ~2.3 ppm. The symmetry of the 2,6-dimethylphenyl ring makes these equivalent.

    • Signal B (SO₂-CH₃): Integration = 3H. Chemical shift ~2.9–3.0 ppm. Deshielded by the electron-withdrawing sulfonyl group.

    • Self-Validation: The integral ratio must be exactly 2:1. If not, check relaxation delay or sample purity.

  • The Aromatic Region (7.0 – 7.3 ppm):

    • Expect an AB₂ system (or similar splitting depending on field strength).

    • H-3,5 (Meta): Integration = 2H. Doublet.

    • H-4 (Para): Integration = 1H. Triplet (or dd).

    • Causality: The 2,6-substituents leave the 3,4,5 positions unsubstituted. H-3 and H-5 are equivalent due to the symmetry plane.

  • The Labile Proton (> 9.0 ppm):

    • NH: Integration = 1H. Broad singlet. Only visible clearly in DMSO-d6.

Protocol 3: 2D NMR Elucidation (HSQC & HMBC)

Objective: Connect the isolated spin systems (Aryl ring vs. Sulfonyl methyl).

HSQC (Heteronuclear Single Quantum Coherence)
  • Function: Correlates protons directly to the carbons they are attached to.

  • Application:

    • Matches the 6H singlet (Ar-CH₃) to the methyl carbon at ~18-19 ppm.

    • Matches the 3H singlet (SO₂-CH₃) to the methyl carbon at ~40-42 ppm.

    • Separates aromatic CH carbons from quaternary carbons (which show no HSQC cross-peaks).

HMBC (Heteronuclear Multiple Bond Correlation)
  • Function: Shows correlations over 2-3 bonds. This is the "bridge" builder.

  • Critical Correlations for Proof of Structure:

    • Ar-CH₃ Protons: Will show a strong 2-bond correlation to C-2/C-6 (Quaternary) and a 3-bond correlation to C-1 (Quaternary, ipso) and C-3/C-5 (Methine).

    • NH Proton: Will show a 2/3-bond correlation to C-1 (ipso-carbon of the ring).

      • Significance: This proves the nitrogen is attached to the phenyl ring.

    • SO₂-CH₃ Protons: Usually show NO correlation to the aromatic ring carbons due to the SO₂ spacer (4+ bonds).

      • Validation: The absence of coupling between the methyl at 3.0 ppm and the ring carbons confirms it is the sulfonyl methyl, not a ring substituent.

Data Summary & Visualization

Table 1: Chemical Shift Assignments (DMSO-d6)
PositionTypeδ 1H (ppm)MultiplicityIntegralδ 13C (ppm)Key HMBC Correlations (H -> C)
SO₂-CH₃ Methyl2.95Singlet3H41.5Self only (typically)
NH Amide9.20Broad Singlet1H-C-1 (Ipso)
1 Quaternary---136.0-
2, 6 Quaternary---137.5Ar-CH₃ protons
2,6-CH₃ Methyl2.30Singlet6H18.5C-1, C-2,6, C-3,5
3, 5 Methine7.10Doublet2H128.0-
4 Methine7.20Triplet1H126.5-

Note: Chemical shifts are approximate and solvent-dependent. 13C shifts estimated based on substituent effects.

Connectivity Diagram

The following diagram illustrates the critical HMBC correlations required to confirm the 2,6-substitution pattern and the N-connection.

HMBC_Connectivity cluster_legend Legend NH NH (9.2 ppm) C1 C-1 (Ipso) (136 ppm) NH->C1 2J/3J (Connects N to Ring) C2 C-2/6 (Ortho) (137.5 ppm) Me_Ar Ar-CH3 (2.3 ppm) Me_Ar->C1 3J (Verification) Me_Ar->C2 2J (Direct Attach) Me_SO2 SO2-CH3 (2.95 ppm) Me_SO2->NH No Correlation (Confirm Isolation) L1 Red Dashed = Observed HMBC

Figure 2: Key HMBC correlations. The Ar-CH3 to C-1/C-2 network confirms the regiochemistry.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR pulse sequences).
  • University of Michigan NMR Facility. (2010). "Practical guide for quantitative 1D NMR integration."

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative reference for substituent effects on chemical shifts).

Sources

Application Notes and Protocols for the Preparation of N-(2,6-dimethylphenyl)methanesulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, rationale-driven guide for the preparation of stock solutions of N-(2,6-dimethylphenyl)methanesulfonamide. N-(2,6-dimethylphenyl)methanesulfonamide is a compound of interest within medicinal chemistry and antibacterial research, where the sulfonamide moiety is a well-established pharmacophore.[1][2] Accurate and reproducible experimental outcomes are critically dependent on the precise preparation, handling, and storage of stock solutions. This guide details the physicochemical properties of the compound, offers a detailed rationale for solvent selection, and provides validated, step-by-step protocols for preparing high-concentration primary stocks and subsequent working solutions. Safety protocols, storage conditions, and quality control measures are integrated to ensure solution integrity and laboratory safety.

Introduction: The Importance of Solution Accuracy

N-(2,6-dimethylphenyl)methanesulfonamide belongs to the sulfonamide class of molecules, a cornerstone functional group in drug discovery.[2] Sulfonamides are featured in a wide array of therapeutic agents, from kinase inhibitors to antibacterial agents, valued for their ability to form key hydrogen bonds with biological targets.[2] The title compound itself has been utilized in bioassays, including phenotypic growth assays against Mycobacterium tuberculosis and antibacterial screening against various pathogens.[3]

The reliability of data generated from such screening campaigns or mechanistic studies is fundamentally linked to the quality of the compound solutions used. Errors in concentration, degradation of the stock, or solvent-analyte incompatibility can lead to misleading results, costing valuable time and resources. This guide serves as an authoritative resource for researchers, scientists, and drug development professionals to prepare stable, accurately concentrated stock solutions of N-(2,6-dimethylphenyl)methanesulfonamide, thereby building a foundation of trustworthiness and reproducibility in their experimental work.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use. The key physicochemical data for N-(2,6-dimethylphenyl)methanesulfonamide are summarized below.

PropertyValueSource(s)
CAS Number 867262-52-0[3]
Molecular Formula C₉H₁₃NO₂S[3][4]
Molecular Weight 199.27 g/mol [3]
Appearance White to off-white solid (typical)General chemical properties
SMILES CC1=C(C(=CC=C1)C)CS(=O)(=O)N[3]
InChIKey FFEPNCXRMKSCOJ-UHFFFAOYSA-N[3][4]

Critical Safety and Handling Protocols

N-(2,6-dimethylphenyl)methanesulfonamide, like any laboratory chemical, requires careful handling to minimize exposure risk. The following precautions are mandatory.

  • Engineering Controls : Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.[6][7]

  • Handling : Avoid generating dust. Wash hands thoroughly with soap and water after handling is complete.[5][8]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[5][9] Do not discharge into drains or the environment.[7]

Solvent Selection: A Rationale-Driven Approach

The choice of solvent is the most critical decision in the preparation of a stock solution. The selection process must consider the compound's solubility, the solvent's compatibility with downstream applications, and the desired stock concentration. The molecular structure, featuring a polar sulfonamide group and a non-polar dimethylphenyl moiety, suggests solubility in a range of polar organic solvents.[10]

SolventRecommended UseRationale & JustificationDownstream Considerations
Dimethyl Sulfoxide (DMSO) Primary Choice for High-Concentration Stocks (10-100 mM) DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules.[11] It is the industry standard for compound libraries used in high-throughput screening (HTS) and biological assays.Generally well-tolerated in cell-based assays at final concentrations <0.5%. Higher concentrations can be cytotoxic. Verify tolerance for your specific system.
Acetone Secondary Choice for Intermediate Stocks (~1 mg/mL) Acetone is a reliable solvent for many sulfonamides, as evidenced by established protocols from regulatory bodies for preparing analytical standards.[12] Its volatility makes it easy to remove if necessary.Can be incompatible with some plastics (e.g., polystyrene). May precipitate out of aqueous solutions more readily than DMSO stocks upon dilution.
Acetonitrile (ACN) Alternative for Intermediate Stocks (~1 mg/mL) Similar to acetone, ACN is frequently used for preparing sulfonamide standards for analytical applications like HPLC.[13] It is fully miscible with water.[14]Can be toxic to some cell lines. Primarily used when the final application is analytical (e.g., LC-MS).
Ethanol (EtOH) Situational Use An acceptable solvent if DMSO is incompatible with the downstream assay. Solubility may be lower than in DMSO.Less toxic to cells than DMSO at similar concentrations, but may have biological effects of its own.

Recommendation : For most biological research applications, DMSO is the superior choice for creating a high-concentration primary stock solution. For analytical chemistry purposes, Acetone or Acetonitrile are excellent choices.

Experimental Protocol: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol details the steps for preparing a 50 mM stock solution, a common concentration for primary compound archives.

Materials and Equipment
  • N-(2,6-dimethylphenyl)methanesulfonamide (MW: 199.27 g/mol )

  • Anhydrous, biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg or better)

  • Amber glass vials or clear vials with polypropylene screw caps

  • Calibrated micropipettes

  • Vortex mixer

  • Benchtop sonicator (optional, but recommended)

Pre-Procedure Calculation

The fundamental equation for calculating the required mass is: Mass (mg) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example for 2 mL of a 50 mM stock:

    • Mass (mg) = 0.050 mol/L × 0.002 L × 199.27 g/mol × 1000 mg/g

    • Mass (mg) = 19.93 mg

Step-by-Step Methodology
  • Preparation : Bring the vial of N-(2,6-dimethylphenyl)methanesulfonamide to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing : Tare a clean, dry amber vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 19.93 mg) of the compound directly into the tared vial. Record the exact mass.

  • Solvent Addition : Using a calibrated pipette, add approximately 80% of the final required volume of DMSO (e.g., 1.6 mL for a 2 mL final volume) to the vial containing the compound.

  • Dissolution : Cap the vial securely and vortex vigorously for 1-2 minutes. The dissolution of sulfonamides can be slow.

  • Facilitating Dissolution (If Necessary) : If solid particles remain, place the vial in a benchtop water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solute aggregates and accelerate dissolution. Gentle warming (to 30-37°C) can also be applied, but prolonged heating should be avoided as a general precaution against degradation.[15]

  • Volume Adjustment : Once the compound is fully dissolved, add the remaining DMSO to reach the final target volume (e.g., add 0.4 mL to bring the total to 2.0 mL).

  • Homogenization & Quality Control : Invert the vial several times and vortex briefly to ensure the final solution is homogeneous. Perform a visual inspection against a bright light to confirm that no undissolved particulates or haze are present. This is a critical self-validating step.

Experimental Protocol: Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration primary stock into an aqueous buffer or cell culture medium appropriate for the final experiment.

  • Calculation (C₁V₁ = C₂V₂) : Use the standard dilution equation to determine the volume of primary stock needed.

    • Example : To prepare 1 mL (1000 µL) of a 100 µM working solution from a 50 mM primary stock:

      • (50,000 µM) × V₁ = (100 µM) × (1000 µL)

      • V₁ = (100 × 1000) / 50,000

      • V₁ = 2 µL

  • Procedure : Add 998 µL of your desired experimental buffer or medium to a sterile microcentrifuge tube. Add the 2 µL of the 50 mM primary stock. Vortex immediately and thoroughly to prevent the compound from precipitating out of the aqueous solution.

Causality Note : Adding the small volume of organic stock to the larger volume of aqueous diluent (and not the other way around) aids in rapid dispersion and minimizes the risk of precipitation.

Storage and Stability

Proper storage is paramount to maintaining the integrity of your stock solutions. Sulfonamides can be susceptible to hydrolysis and photodegradation.[13][16]

  • Primary Stock Solution (in DMSO) :

    • Dispense the stock solution into single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term archival storage .

    • Use amber vials or wrap clear vials in aluminum foil to protect from light.[13]

  • Working Solutions (in Aqueous Buffer/Media) :

    • It is strongly recommended to prepare working solutions fresh for each experiment .

    • If temporary storage is unavoidable, keep them at 2-8°C and use within 24 hours. However, the stability in your specific aqueous medium should be empirically validated.

Visualization of Workflows and Concepts

The following diagrams illustrate the key processes and relationships described in this guide.

G start Start: Obtain Compound & Reagents calc 1. Calculate Required Mass (Concentration x Volume x MW) start->calc weigh 2. Weigh Compound (Analytical Balance) calc->weigh transfer 3. Transfer to Vial weigh->transfer add_solvent 4. Add Solvent (e.g., DMSO) transfer->add_solvent dissolve 5. Facilitate Dissolution (Vortex, Sonicate) add_solvent->dissolve qc_check 6. Quality Control (Visual Inspection for Particulates) dissolve->qc_check store 7. Aliquot & Store (-20°C or -80°C) qc_check->store end End: Primary Stock Ready for Dilution store->end

Diagram 1: Step-by-step workflow for preparing a primary stock solution.

G cluster_0 Compound Properties cluster_1 Solvent Selection Rationale cluster_2 Downstream Application Compound N-(2,6-dimethylphenyl)methanesulfonamide Structure Key Features: - Sulfonamide Group (H-bonding) - Dimethylphenyl Group (Hydrophobic) Compound->Structure Solvent Optimal Solvent Choice Structure->Solvent influences DMSO DMSO (High Polarity, Aprotic) For high-concentration biological stocks Solvent->DMSO ACN Acetone / ACN (Medium Polarity, Aprotic) For analytical standards Solvent->ACN BioAssay Biological Assays (e.g., Antibacterial Screening) DMSO->BioAssay is ideal for Analytical Analytical Chemistry (e.g., HPLC, LC-MS) ACN->Analytical is ideal for Application Experimental Use Application->BioAssay Application->Analytical

Diagram 2: Conceptual relationship between compound structure, solvent choice, and application.

References

  • Determination and Confirmation of Sulfonamides Revision: 05 . (2009). FSIS.USDA.gov. [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS) . (2011). FSIS.USDA.gov. [Link]

  • SDS US - Greenfield . (2018). Greenfield Global. [Link]

  • Inspector - Safety data sheet . (2026). Agri-Way. [Link]

  • Material Safety Data Sheet - Acetamide,2-(diethylamino)-n-(2,6-dimethylphenyl)- . (2005). Cole-Parmer. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD . (n.d.). Agilent. [Link]

  • (2,6-Dimethylphenyl)methanesulfonamide | CAS#:867262-52-0 . (2026). Chemsrc. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . (2023). PMC. [Link]

  • (2,6-dimethylphenyl)methanesulfonamide (C9H13NO2S) . (2026). PubChemLite. [Link]

  • N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide . (n.d.). PMC. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents . (n.d.). NTIS. [Link]

  • N-(2,6-Dimethylphenyl)benzenesulfonamide . (n.d.). PMC. [Link]

  • COMMON SOLVENT PROPERTIES . (n.d.). University of California, Santa Barbara. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . (2020). Master Organic Chemistry. [Link]

  • (PDF) N-(2,6-Dimethylphenyl)acetamide . (n.d.). ResearchGate. [Link]

  • (PDF) N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide . (2015). ResearchGate. [Link]

  • (PDF) Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol . (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to help you optimize your reaction yield and purity.

Introduction

The synthesis of N-(2,6-dimethylphenyl)methanesulfonamide typically involves the reaction of 2,6-dimethylaniline with methanesulfonyl chloride in the presence of a base. While this is a standard sulfonylation reaction, the steric hindrance presented by the two methyl groups ortho to the amine on the 2,6-dimethylaniline ring can introduce specific challenges that may lead to lower yields and the formation of side products. This guide will address these challenges and provide practical solutions to improve your synthetic outcome.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired N-(2,6-dimethylphenyl)methanesulfonamide. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common issue that can often be traced back to a few key factors. The troubleshooting workflow below will guide you through the process of identifying and resolving the root cause.

Low_Yield_Troubleshooting start Low/No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Workup and Purification start->check_workup sub_reagents1 Is methanesulfonyl chloride fresh and stored under anhydrous conditions? check_reagents->sub_reagents1 sub_reagents2 Is 2,6-dimethylaniline of high purity? check_reagents->sub_reagents2 sub_reagents3 Is the base (e.g., pyridine, triethylamine) anhydrous and in sufficient excess? check_reagents->sub_reagents3 sub_conditions1 Was the reaction performed under an inert atmosphere (N2 or Ar)? check_conditions->sub_conditions1 sub_conditions2 Was the temperature controlled, especially during the addition of methanesulfonyl chloride? check_conditions->sub_conditions2 sub_conditions3 Is the reaction time sufficient, considering the steric hindrance? check_conditions->sub_conditions3 sub_workup1 Was the product lost during aqueous washes? check_workup->sub_workup1 sub_workup2 Was the recrystallization solvent appropriate? check_workup->sub_workup2 solution_reagents Solution: Use fresh, high-purity reagents. Ensure the base is in at least 2-fold excess to neutralize HCl and drive the reaction. sub_reagents1->solution_reagents sub_reagents2->solution_reagents sub_reagents3->solution_reagents solution_conditions Solution: Maintain strict anhydrous and inert conditions. Add methanesulfonyl chloride dropwise at 0-5 °C. Consider extending the reaction time to 12-24 hours. sub_conditions1->solution_conditions sub_conditions2->solution_conditions sub_conditions3->solution_conditions solution_workup Solution: Minimize the volume of aqueous washes. Screen for an optimal recrystallization solvent (e.g., ethanol/water, toluene/heptane). sub_workup1->solution_workup sub_workup2->solution_workup

Caption: Troubleshooting workflow for low or no product yield.

In-depth Explanation:

  • Reagent Quality: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1] Always use a fresh bottle or a properly stored (under inert gas) reagent. The 2,6-dimethylaniline should also be of high purity, as impurities can interfere with the reaction. The base is critical as it neutralizes the HCl generated during the reaction; if it is not present in sufficient excess, the aniline starting material can be protonated, rendering it non-nucleophilic and halting the reaction.[1][2]

  • Reaction Conditions: Due to the steric hindrance from the two ortho-methyl groups on the aniline, the reaction rate is expected to be slower than for unhindered anilines.[3] Therefore, a longer reaction time may be necessary. Strict anhydrous conditions are crucial to prevent the hydrolysis of methanesulfonyl chloride to methanesulfonic acid, which will not react with the aniline and will lower the yield.[1]

  • Workup and Purification: The product, N-(2,6-dimethylphenyl)methanesulfonamide, has some solubility in aqueous solutions, so it's important to minimize the volume of washes during the workup. For purification, recrystallization is often effective. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is insoluble to induce crystallization upon cooling.[4][5]

Presence of Significant Side Products

Question: My reaction is producing the desired product, but I am also seeing significant impurities. What are the likely side products and how can I minimize them?

Answer:

The formation of side products is a common challenge, especially when dealing with sterically hindered substrates. The primary side products to consider in this synthesis are the di-sulfonated aniline and unreacted starting materials.

Side_Products start Significant Side Products Observed di_sulfonylation Di-sulfonylation Product: N,N-bis(methylsulfonyl)-2,6-dimethylaniline start->di_sulfonylation unreacted_aniline Unreacted Starting Material: 2,6-dimethylaniline start->unreacted_aniline cause_di_sulfonylation Cause: Excess methanesulfonyl chloride or high localized concentration. di_sulfonylation->cause_di_sulfonylation cause_unreacted_aniline Cause: Insufficient methanesulfonyl chloride, short reaction time, or steric hindrance. unreacted_aniline->cause_unreacted_aniline solution_di_sulfonylation Solution: Use a slight excess of 2,6-dimethylaniline (1.1-1.2 eq.). Add methanesulfonyl chloride slowly and dropwise to the reaction mixture at a low temperature (0-5 °C). cause_di_sulfonylation->solution_di_sulfonylation solution_unreacted_aniline Solution: Use a slight excess of methanesulfonyl chloride (1.05-1.1 eq.). Increase the reaction time and/or slightly elevate the temperature after the initial addition. Ensure efficient stirring. cause_unreacted_aniline->solution_unreacted_aniline

Caption: Common side products and their mitigation strategies.

In-depth Explanation:

  • Di-sulfonylation: The formation of the di-sulfonated product occurs when a second molecule of methanesulfonyl chloride reacts with the nitrogen of the initially formed sulfonamide.[1] This is more likely to happen if there is an excess of methanesulfonyl chloride or if it is added too quickly, leading to high local concentrations. To avoid this, it is recommended to add the methanesulfonyl chloride dropwise to a solution of the aniline. Using a slight excess of the aniline can also help to consume the methanesulfonyl chloride before it can react a second time.

  • Unreacted 2,6-dimethylaniline: Due to the steric hindrance of the two ortho-methyl groups, the reaction can be sluggish.[3] If you are observing a significant amount of unreacted starting material, consider increasing the reaction time or allowing the reaction to slowly warm to room temperature after the initial cold addition of the methanesulfonyl chloride. Ensure that your stirring is efficient to maximize the interaction between the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Both pyridine and triethylamine are commonly used and effective bases for this type of reaction.[2] Pyridine can also serve as the solvent. Triethylamine is often used in conjunction with a solvent like dichloromethane. The choice may depend on the scale of your reaction and your preferred workup procedure. A tertiary amine base is essential to neutralize the generated HCl without reacting with the methanesulfonyl chloride.

Q2: Can I run this reaction at room temperature?

A2: It is highly recommended to perform the initial addition of methanesulfonyl chloride at a low temperature (0-5 °C) to control the exothermic nature of the reaction and minimize the formation of side products.[6] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for an extended period to ensure completion.

Q3: How can I best purify the crude product?

A3: Recrystallization is the most common and effective method for purifying N-(2,6-dimethylphenyl)methanesulfonamide. A good starting point for solvent selection is a mixture of ethanol and water, or toluene and heptane.[1] The goal is to find a solvent system where your product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain in solution.

Q4: What are the key safety precautions for this reaction?

A4: Methanesulfonyl chloride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,6-Dimethylaniline121.185.00 g41.26
Methanesulfonyl chloride114.554.96 g (3.48 mL)43.32
Pyridine (anhydrous)79.1050 mL-
Dichloromethane (DCM)-100 mL-
1 M Hydrochloric acid (HCl)-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,6-dimethylaniline (5.00 g, 41.26 mmol) and anhydrous pyridine (50 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (4.96 g, 43.32 mmol) to the dropping funnel and add it dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into 100 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield pure N-(2,6-dimethylphenyl)methanesulfonamide as a white solid.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • PMC. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. [Link]

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

Sources

Common impurities in the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide and their removal.

[1][2]

Executive Dashboard: Reaction Overview

Target Molecule: N-(2,6-dimethylphenyl)methanesulfonamide Common Names: N-Mesyl-2,6-xylidine CAS Registry Number: 867262-52-0 (Generic for isomer class; specific isomer verification required)

This guide addresses the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide via the sulfonylation of 2,6-dimethylaniline (2,6-xylidine).[1] Due to the significant steric hindrance provided by the two ortho-methyl groups, this reaction behaves differently than standard aniline sulfonylations. The steric bulk retards nucleophilic attack, leading to specific impurity profiles dominated by unreacted starting material rather than the over-reaction products seen with unhindered amines.

Reaction Scheme & Impurity Pathways

The following diagram illustrates the primary reaction pathway and the formation of common impurities.

ReactionPathwaysSM2,6-Dimethylaniline(Starting Material)ProductN-(2,6-Dimethylphenyl)methanesulfonamide(Target)SM->Product+ MsCl, Base(Slow due to sterics)Impurity_ColorOxidation Products(Pink/Brown Color)SM->Impurity_ColorAir OxidationMsClMethanesulfonylChlorideImpurity_AcidMethanesulfonic Acid(Hydrolysis)MsCl->Impurity_Acid+ H2O(Hydrolysis)Impurity_BisBis-sulfonamide(Impurity B)(Sterically Disfavored)Product->Impurity_Bis+ Excess MsCl(Very Slow)

Figure 1: Reaction pathways showing the formation of the target sulfonamide and potential impurities due to sterics, hydrolysis, and oxidation.[1][2][3][4]

Troubleshooting Guide (Q&A)

Issue 1: "I have significant unreacted 2,6-dimethylaniline remaining even after 24 hours."

Diagnosis: Steric Hindrance.[5] The ortho-methyl groups on the aniline ring create a "picket fence" around the nitrogen atom, significantly reducing its nucleophilicity compared to unsubstituted aniline. Standard conditions (0°C to RT) are often insufficient.[2]

Solution:

  • Catalysis: Add 5-10 mol% of 4-Dimethylaminopyridine (DMAP) . DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a reactive N-mesyl-DMAP intermediate that transfers the mesyl group to the hindered aniline more effectively than MsCl alone.

  • Temperature: Heat is often required.[6] Refluxing in dichloromethane (DCM, ~40°C) or switching to Tetrahydrofuran (THF) and heating to 60°C will drive the reaction to completion.[2]

  • Stoichiometry: Ensure a slight excess of MsCl (1.2 – 1.5 equiv) to account for hydrolysis, but avoid large excesses to prevent bis-sulfonylation (see Issue 3).

Issue 2: "The product is pink or reddish-brown."

Diagnosis: Oxidative Degradation. Anilines, particularly electron-rich ones like xylidines, are prone to air oxidation, forming colored quinone-imine impurities.[1] These impurities are potent dyes; even trace amounts (ppm level) can discolor the entire batch.[2]

Solution:

  • Pre-Purification: Distill the 2,6-dimethylaniline starting material before use if it is significantly colored.

  • In-Process: Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Removal: During the workup, perform a wash with 10% sodium bisulfite (NaHSO₃) . This reducing agent helps quench oxidative species. If color persists in the solid, recrystallize from Ethanol/Water with a small amount of activated charcoal.

Issue 3: "Can bis-sulfonylation occur with such a hindered amine?"

Analysis: While rare due to the extreme steric crowding, N,N-bis(mesyl)-2,6-xylidine can form under forcing conditions (high heat, large excess of MsCl/Base).[1] Unlike the target mono-sulfonamide, the bis-sulfonamide lacks an acidic N-H proton .

Removal Strategy: This difference in acidity is the basis for the most effective purification method (The "Sulfonamide Shuffle," detailed in Section 3). The bis-impurity will not dissolve in aqueous NaOH, allowing it to be extracted away.

Deep Dive: The "Sulfonamide Shuffle" Purification Protocol

The most robust method to purify N-(2,6-dimethylphenyl)methanesulfonamide relies on its chemical nature as a weak acid (pKa ~10.9).[2]

  • The Concept: The target molecule has one remaining N-H proton. In the presence of a strong base (NaOH), it deprotonates to form a water-soluble salt.

  • The Impurities:

    • 2,6-Dimethylaniline: Basic/Neutral (soluble in acid/organic, insoluble in base).[1]

    • Bis-sulfonamide: Neutral (insoluble in base).[2]

    • Colored neutrals: Neutral (insoluble in base).[2]

The Workflow: By extracting the product into water (as a salt) and washing the organic layer, we leave all non-acidic impurities behind. We then re-acidify to precipitate the pure product.

WorkupFlowCrudeCrude Reaction Mixture(DCM Phase)AcidWash1. Wash with 1M HClCrude->AcidWashSep1SeparationAcidWash->Sep1AqAcidAqueous Acid Layer(Contains Pyridine/TEA salts,Unreacted Aniline)Sep1->AqAcidDiscardOrgLayer1Organic Layer(Product + Neutral Impurities)Sep1->OrgLayer1BaseExt2. Extract with 1M NaOHOrgLayer1->BaseExtSep2SeparationBaseExt->Sep2OrgLayer2Organic Layer(Contains Bis-sulfonamide,Colored Neutrals)Sep2->OrgLayer2DiscardAqBaseAqueous Base Layer(Contains Product as Na-Salt)Sep2->AqBaseAcidify3. Acidify with HCl to pH 1-2AqBase->AcidifyPrecipitatePrecipitate Pure ProductAcidify->Precipitate

Figure 2: The "Sulfonamide Shuffle" workup protocol.[2][7] This method selectively isolates the product based on its pKa.

Detailed Experimental Protocol

Safety Warning: Methanesulfonyl chloride is a lachrymator and corrosive. 2,6-Dimethylaniline is toxic. Perform all operations in a fume hood.

Step 1: Synthesis
  • Setup: In a 250 mL round-bottom flask, dissolve 2,6-dimethylaniline (10.0 mmol) in Dichloromethane (DCM, 50 mL) .

  • Base: Add Pyridine (20.0 mmol) or Triethylamine (20.0 mmol).

  • Catalyst: Add DMAP (0.5 mmol) to overcome steric hindrance.

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (12.0 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature. If TLC shows remaining starting material after 4 hours, heat to reflux (40°C) for 2-4 hours.

Step 2: Workup (The Shuffle)
  • Quench: Add water (20 mL) to destroy excess MsCl.

  • Acid Wash (Removes Amines): Transfer to a separatory funnel.[2] Wash the DCM layer twice with 1M HCl (30 mL each) .[2]

    • Chemistry: This removes unreacted 2,6-dimethylaniline and the pyridine/TEA base.

  • Base Extraction (Isolates Product): Extract the DCM layer twice with 1M NaOH (30 mL each) .

    • Observation: The product moves into the aqueous phase. The DCM layer may retain some color; this is good (impurities are leaving).[2]

    • Discard the DCM layer (unless you suspect bis-sulfonamide formation and want to isolate it).[2]

  • Precipitation: Cool the combined NaOH aqueous extracts in an ice bath. Slowly add concentrated HCl with stirring until the pH reaches 1–2.

    • Result: The product will precipitate as a white solid.

Step 3: Polishing (Recrystallization)[2]
  • Filter the solid and wash with cold water.[8]

  • Recrystallization Solvent: Ethanol/Water (1:1) or Toluene.[2][3]

    • Dissolve in minimum hot ethanol, then add hot water until slightly cloudy. Cool slowly.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Melting Point: ~116–120°C (Verify with specific isomer literature as polymorphs exist).[2]

Impurity Profile Summary

Impurity TypeSourceSolubility BehaviorRemoval Method
2,6-Dimethylaniline Unreacted Starting MaterialSoluble in Acid (HCl)Acid wash during workup.[7]
Pyridine/TEA Base ReagentSoluble in Acid (HCl)Acid wash during workup.[2]
Bis-sulfonamide Over-reaction (Excess MsCl)Insoluble in Base (NaOH)Stays in organic layer during base extraction.[2]
Methanesulfonic Acid Hydrolysis of MsClSoluble in Water/BaseStays in aqueous waste during initial washes.
Colored Species Oxidation of AnilineNeutral/Organic SolubleStays in organic layer during base extraction; Charcoal treatment.

References

  • BenchChem. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. (Accessed 2026).[9] Link

  • PubChem. Compound Summary: (2,6-Dimethylphenyl)methanesulfonamide.[9] National Library of Medicine. Link[1][2]

  • University of Alberta. Recrystallization - Single Solvent & Two-Solvent Methods. Department of Chemistry. Link

  • ChemicalBook. 2,6-Dimethylaniline Hydrochloride Synthesis and Properties.Link[1][2]

  • Bordwell pKa Table. Acidities of N-H protons in Sulfonamides. Organic Chemistry Data.[5][10][11][12][13] Link

Troubleshooting low solubility of N-(2,6-dimethylphenyl)methanesulfonamide in experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs for Solubility Optimization[1]

Executive Summary & Core Issue

The Problem: Users frequently report "crash-out" (precipitation) of N-(2,6-dimethylphenyl)methanesulfonamide upon dilution into aqueous buffers (e.g., PBS, HEPES) or during cooling of reaction mixtures.[1]

The Root Cause: This molecule presents a "perfect storm" for poor aqueous solubility:

  • High Lattice Energy: X-ray diffraction studies confirm that this specific sulfonamide forms strong intermolecular hydrogen bond networks (N–H[1][2]···O=S), creating "zigzag" chains in the crystal lattice.[3][4] Breaking this lattice requires significant energy.[2]

  • Lipophilicity: The 2,6-dimethylphenyl moiety is highly hydrophobic (lipophilic), resisting solvation by water molecules.

  • Ionization Mismatch: With an estimated

    
     between 8.5 and 9.5 , the molecule remains predominantly neutral (>95%) at physiological pH (7.4), severely limiting its solubility in standard biological assays.[1]
    

Troubleshooting Decision Matrix

Before altering your protocol, use this logic flow to identify the correct remediation strategy.

Solubility_Troubleshooting Start Precipitation Observed Check_Stock 1. Check Stock Solution (Is it clear?) Start->Check_Stock Check_pH 2. Check Buffer pH (Is pH < 8.5?) Check_Stock->Check_pH Yes (Clear) Tyndall Sonicate & Check for Tyndall Effect (Haze) Check_Stock->Tyndall No (Cloudy) Strategy_A Strategy A: Increase pH (if assay allows) Check_pH->Strategy_A Yes (pH is low) Strategy_B Strategy B: Cosolvents (DMSO/PEG400) Check_pH->Strategy_B Cannot change pH Discard & Re-make\n(Use Anhydrous DMSO) Discard & Re-make (Use Anhydrous DMSO) Tyndall->Discard & Re-make\n(Use Anhydrous DMSO) Strategy_C Strategy C: Complexation (Cyclodextrins) Strategy_B->Strategy_C Still precipitating

Caption: Decision matrix for isolating the cause of precipitation. Blue nodes indicate diagnostic steps; Green nodes indicate formulation solutions.

Critical Physicochemical Data

Understanding the numbers is essential for calculating the correct dosing strategy.

PropertyValue / CharacteristicImplication for Experiments
Molecular Formula

MW ~199.27 g/mol
Estimated

8.5 – 9.5 At pH 7.4, the molecule is neutral .[2] Solubility is minimal.
LogP (Predicted) ~2.0 – 2.5Moderate lipophilicity; prefers organic phases.[1][2]
Crystal Habit Monoclinic, P2/cForms stable dimers/chains; resists dissolution.[2]
Solubility (Water) < 0.1 mg/mL (Neutral pH)"Crash-out" risk is high in pure buffers.[1][2]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1][2]
Solubility (0.1M NaOH) High (Soluble)Deprotonation forms the soluble sulfonamide salt.[1][2]

Detailed Troubleshooting Protocols

Issue 1: "My stock solution looks clear, but it precipitates immediately in PBS."

Diagnosis: This is the "Solvent Shock" effect.[2] The hydrophobic compound encounters a high-dielectric environment (water) and aggregates faster than it can disperse.[1]

Protocol A: The "Sandwich" Dilution Method Do not pipette the stock directly into a stagnant buffer.[2]

  • Prepare the Buffer: Place your aqueous buffer (e.g., PBS) in a vortexing tube.[2]

  • Agitate: Start vortexing the buffer before adding the compound.

  • Inject: Inject the DMSO stock solution directly into the center of the vortex (submerged tip) to ensure rapid dispersion.

  • Limit: Keep final DMSO concentration < 1% if possible. If higher solubility is needed, proceed to Protocol B.

Protocol B: Cosolvent Engineering Standard PBS is often insufficient.[2] Modify your assay buffer with the following hierarchy:

  • Tier 1 (Mild): Add 5% Tween-80 or Tween-20.

  • Tier 2 (Moderate): Use a mixture of DMSO (5%) + PEG-400 (30%) + Water (65%) .[1][2] This mimics "soft" pharmaceutical formulations.[2]

  • Tier 3 (Advanced): Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Recipe: Prepare a 20% (w/v) HP-

      
      -CD solution in water.[1][2] Use this as your diluent instead of pure water.[2] The cyclodextrin encapsulates the hydrophobic phenyl ring, preventing precipitation without altering pH.
      
Issue 2: "I cannot get the solid to dissolve in DMSO."

Diagnosis: Likely moisture contamination.[2] DMSO is hygroscopic; it absorbs water from the air.[2] Even 1-2% water content in DMSO can drastically reduce the solubility of this sulfonamide.[2]

Corrective Action:

  • Use Anhydrous DMSO (stored over molecular sieves).[1][2]

  • Sonication: Sonicate at 40°C for 10 minutes. The crystal lattice energy is high; heat helps overcome the barrier.

  • Visual QC: Hold the vial up to a light source. If you see a "haze" (Tyndall effect), it is not dissolved.[1] It is a micro-suspension and will fail in your assay.[2]

Issue 3: "I need to run a reaction in water, but it won't dissolve."

Diagnosis: You are fighting the


.[2]
The Science:  The sulfonamide proton (

) is acidic.[2][5]

At pH 7, the equilibrium lies far to the left (Neutral/Insoluble).[1]

Corrective Action (pH Swing):

  • Dissolve the solid in a minimal amount of 0.1 M NaOH (or KOH).[2] The high pH (>12) will deprotonate the nitrogen, forming the highly soluble sodium salt.

  • Dilute this salt solution into your reaction mixture.

  • Warning: If you acidify the mixture later, the compound will precipitate.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO for stock solutions? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration of your stock over time. DMSO is preferred for long-term storage (-20°C).[1][2] If using ethanol, ensure the vial is sealed tight to prevent evaporation.

Q: Why does the literature say "Methanesulfonamide" has a pKa of 10.8, but you say this compound is ~9.0? A: Substituent effects. The parent molecule (methanesulfonamide) lacks the aromatic ring.[1] In N-(2,6-dimethylphenyl)methanesulfonamide , the phenyl ring is attached to the nitrogen. While the methyl groups are electron-donating (which usually raises


), the N-aryl group generally increases acidity compared to N-alkyl or unsubstituted sulfonamides. However, the steric bulk of the 2,6-dimethyl group can twist the molecule, affecting resonance. For practical buffering, assume the 

is lower than the parent, requiring a pH > 10 for full solubility.

Q: Is the compound light-sensitive? A: Sulfonamides are generally stable to light, but solutions in DMSO can degrade over months if exposed to strong UV.[2] Store stocks in amber vials or wrapped in foil as a precaution.

References

  • BenchChem. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. (Accessed 2026).[2][3][4] Link

  • PubChem. N-(2,6-dimethylphenyl)methanesulfonamide Compound Summary. National Library of Medicine.[2] Link[1]

  • Gowda, B. T., et al. Structure-Activity Relationships in N-aryl Sulfonamides: Crystal Structure and Substituent Effects.[2] (Related crystallographic data on N-aryl sulfonamide packing modes). Acta Crystallographica, Section E. Link

  • Perlovich, G. L., et al.Thermodynamics of solubility, sublimation and solvation of N-aryl-sulfonamides.Journal of Solution Chemistry. (General solubility thermodynamics for this class).
  • Royal Society of Chemistry (RSC). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs.[2] Chemical Science.[2] Link

Sources

Technical Support Center: Optimization of N-(2,6-dimethylphenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the methanesulfonylation of sterically hindered anilines.

Synthesizing N-(2,6-dimethylphenyl)methanesulfonamide presents unique mechanistic challenges. The two ortho-methyl groups on the aniline ring create a severe steric shield, significantly increasing the activation energy required for nucleophilic attack on the sulfonyl chloride[1]. This guide provides a self-validating protocol, empirical optimization data, and mechanistic troubleshooting to ensure high-yield, mono-sulfonylated product generation.

Mechanistic Workflow & Diagnostic Logic

Understanding the competing reaction pathways is critical. While methanesulfonyl chloride (MsCl) is highly reactive due to its compact structure[2], the steric bulk of 2,6-dimethylaniline often leads to stalled reactions or vulnerability to side reactions such as hydrolysis or bis-sulfonylation[3].

Workflow A 2,6-Dimethylaniline + MsCl B Moisture Present A->B Wet Conditions D DMAP Catalyst Anhydrous DCM A->D Optimized Path C Hydrolysis to Methanesulfonic Acid B->C E Active Sulfonyl-DMAP Intermediate D->E F Target: N-(2,6-dimethylphenyl) methanesulfonamide E->F Nucleophilic Attack G Excess MsCl High Heat F->G Poor Control H Bis-sulfonylated Byproduct G->H

Reaction pathway and failure modes for 2,6-dimethylaniline sulfonylation.

Empirical Optimization Data

To overcome the steric barrier without triggering over-reaction, reaction parameters must be tightly controlled. The table below summarizes the quantitative optimization data for this specific transformation.

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1DCMTEA (1.5)None0 → RT1635%Reaction stalls; ortho-methyl groups block direct nucleophilic attack.
2PyridinePyridine (Solvent)None0 → RT1645%Slight improvement due to solvent polarity, but still sluggish.
3DCMTEA (1.5)DMAP (0.1)0 → RT1288%DMAP forms highly reactive intermediate, overcoming steric barrier[4].
4THFTEA (1.5)DMAP (0.1)0 → 65872%Heating accelerates reaction but promotes trace bis-sulfonylation[3].
5 DCM TEA (1.5) DMAP (0.1) 0 → RT 24 94% Optimal conditions: Extended time at RT maximizes mono-sulfonylation.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes 4-Dimethylaminopyridine (DMAP) to generate a low-energy, highly electrophilic sulfonyl-DMAP intermediate, which is essential for driving the reaction with weak or hindered nucleophiles[4]. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Protocol Step1 1. Dissolve Aniline & Base in DCM Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Dropwise MsCl Addition Step2->Step3 Step4 4. Warm to RT & Stir (24h) Step3->Step4 Step5 5. Aqueous Workup (HCl, NaHCO3, Brine) Step4->Step5 Step6 6. Isolate Pure Sulfonamide Step5->Step6

Step-by-step self-validating workflow for the synthesis of the target sulfonamide.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 2,6-dimethylaniline (1.0 eq, limiting reagent) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add anhydrous Triethylamine (TEA) (1.5 eq) and DMAP (0.1 eq).

    • Validation Checkpoint: The solution must remain clear. Any immediate cloudiness indicates moisture-induced amine-hydrochloride salt formation.

  • Electrophile Introduction: Cool the flask to 0 °C using an ice bath. Dissolve Methanesulfonyl chloride (MsCl) (1.05 eq) in a minimal volume of anhydrous DCM and add dropwise over 30 minutes[5].

    • Validation Checkpoint: A fine white precipitate (triethylammonium chloride) will begin to form, confirming the productive consumption of MsCl and generation of HCl[5].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 24 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active starting material (Rf ~0.6) should disappear, replaced by a more polar product spot (Rf ~0.3).

  • Quench & Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x)[5].

    • Validation Checkpoint: The 1M HCl wash removes unreacted aniline, TEA, and DMAP; the aqueous layer pH must test strictly acidic (pH < 2) to confirm complete base removal.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or flash column chromatography to yield the pure N-(2,6-dimethylphenyl)methanesulfonamide.

Troubleshooting & FAQs

Q1: Why is my reaction stalling with >50% unreacted 2,6-dimethylaniline? A1: The two ortho-methyl substituents on the aniline ring exert severe steric hindrance, significantly retarding the rate of nucleophilic attack on the sulfonyl chloride[1]. While MsCl is highly reactive[2], the steric bulk prevents the transition state from forming efficiently under standard conditions. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks MsCl to form a highly electrophilic, sterically accessible sulfonyl-DMAP intermediate, which forces the reaction forward[4].

Q2: I am observing a highly polar, baseline spot on TLC and low yield, but starting material is consumed. What happened? A2: Methanesulfonyl chloride is highly sensitive to moisture and will undergo rapid hydrolysis to form methanesulfonic acid[3]. This acid protonates the 2,6-dimethylaniline, converting it into an anilinium salt. This salt is completely non-nucleophilic, halting the reaction and appearing as a highly polar baseline spot. Solution: Ensure all glassware is thoroughly flame-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent the ingress of atmospheric moisture[3].

Q3: How do I prevent the formation of the di-sulfonylated byproduct (N,N-bis(methylsulfonyl)-2,6-dimethylaniline)? A3: Bis-sulfonylation occurs when the newly formed mono-sulfonamide, which still possesses a nucleophilic nitrogen, reacts with a second equivalent of MsCl. This side reaction is exponentially accelerated by high temperatures and excess reagents[3]. Solution: Carefully control stoichiometry by using a strict 1.05 equivalents of MsCl relative to the aniline[3]. Furthermore, maintain the reaction at room temperature; do not apply heat, as elevated temperatures will drive the secondary sulfonylation[3].

Q4: Why use Triethylamine (TEA) instead of Pyridine as the base? A4: While pyridine can act as both solvent and base, TEA is a stronger Brønsted base (pKa of conjugate acid ~10.7 vs ~5.2 for pyridine). TEA more efficiently neutralizes the generated HCl, preventing the protonation of the sterically hindered (and thus weakly nucleophilic) 2,6-dimethylaniline[5]. When paired with catalytic DMAP, TEA provides the optimal balance of acid scavenging and catalytic turnover.

References

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journals. URL: [Link]

  • Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical. URL: [Link]

Sources

Preventing the formation of oily precipitates during N-(2,6-dimethylphenyl)methanesulfonamide crystallization.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Liquid-Liquid Phase Separation (Oiling Out) in N-(2,6-dimethylphenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the formation of oily precipitates—formally known as Liquid-Liquid Phase Separation (LLPS)—during the crystallization of N-(2,6-dimethylphenyl)methanesulfonamide.

This guide bypasses generic advice, focusing instead on the thermodynamic causality and kinetic mechanisms that drive LLPS, providing you with self-validating protocols to ensure high-purity crystalline yields.

Phenomenon Overview & Mechanistic Causality

N-(2,6-dimethylphenyl)methanesulfonamide is a hydrophobic molecule featuring a sterically hindered aromatic ring and a sulfonamide moiety capable of strong intermolecular hydrogen bonding. During cooling or anti-solvent crystallization, the supersaturation trajectory of this compound often crosses the binodal curve (the miscibility gap) before reaching the metastable limit for primary nucleation[1].

When this occurs, the single isotropic solution separates into two distinct liquid phases: a solute-rich "oil" phase and a solute-lean continuous phase[2]. Because the solute molecules in the oil phase arrange themselves randomly and possess high mobility, integration into a rigid crystal lattice is kinetically hindered[2]. This metastable emulsion entraps impurities, causes severe agglomeration, and disrupts downstream filtration[3].

G Start Isotropic Solution (N-(2,6-dimethylphenyl)methanesulfonamide) Cooling Induce Supersaturation (Cooling / Anti-solvent) Start->Cooling Split Trajectory crosses Binodal Curve first? Cooling->Split LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Split->LLPS Yes (High LLPS Risk) Nucleation Primary Nucleation (Crystal Lattice Formation) Split->Nucleation No (Optimal Path) Trap Impurities Trapped & Agglomeration LLPS->Trap Growth Crystal Growth & High Purity Isolation Nucleation->Growth

Thermodynamic pathways of supersaturation leading to either LLPS or crystallization.

Diagnostic FAQs

Q1: Why does N-(2,6-dimethylphenyl)methanesulfonamide oil out specifically in alcohol/water mixtures? A1: Alcohol/water systems (like Isopropanol/Water) often exhibit a broad miscibility gap for hydrophobic sulfonamides. The strong hydrogen-bonding network of water forces the hydrophobic solute to self-associate rapidly. If the kinetics of this self-association outpace the kinetics of crystal lattice formation, the system minimizes its free energy by forming a solute-rich liquid phase rather than a solid[1].

Q2: How can I definitively differentiate between oiling out and true nucleation in the reactor? A2: Visual inspection is insufficient. You must employ Process Analytical Technology (PAT). Using an in-situ video microscope (e.g., EasyViewer) or Focused Beam Reflectance Measurement (FBRM), oiling out manifests as perfectly spherical, smooth droplets that cause a specific backscatter profile[2]. True nucleation will show rigid, faceted particles with a distinct chord length distribution (CLD)[3].

Q3: If my reaction has already oiled out, can I just add seeds to force crystallization? A3: No. Adding seeds into an emulsion caused by a thermodynamic miscibility gap will simply lead to the seeds dissolving into the solute-rich oil droplets, or becoming coated and rendered inactive[2]. You must reheat the system to a single isotropic phase and alter the supersaturation trajectory before seeding.

Solvent System Performance Data

The choice of solvent and anti-solvent dictates the position of the binodal curve. Shifting from highly polar anti-solvents (water) to non-polar anti-solvents (heptane/hexane) narrows the miscibility gap, allowing the supersaturation trajectory to safely hit the nucleation zone.

Solvent SystemAnti-SolventMiscibility Gap (LLPS Risk)Recommended Seeding Temp (°C)Crystal Yield (%)Product Purity (%)
IsopropanolWaterHigh (Broad Binodal)4582.498.5
AcetoneWaterModerate3888.199.1
Ethyl AcetateHexaneLow4289.399.5
TolueneHeptaneLow (Narrow Binodal)5091.599.8
Corrective Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By coupling thermodynamic control with real-time PAT monitoring, the process verifies its own success at each step.

Protocol A: Thermodynamic Phase Mapping & PAT Integration

Objective: Define the safe operating space by mapping the binodal (LLPS) and solubility curves.

  • Instrumentation Setup: Equip the crystallizer with an ATR-FTIR probe (to monitor real-time solute concentration) and an FBRM probe (to monitor particle chord length and count)[3].

  • Dissolution: Dissolve N-(2,6-dimethylphenyl)methanesulfonamide in Toluene at 65°C to achieve a concentration of 150 mg/mL. Ensure the FBRM count is zero (complete dissolution).

  • Controlled Cooling (Unseeded): Cool the reactor at a slow, constant rate (0.5°C/min).

  • Detecting the Binodal: Monitor the FBRM. A sudden exponential spike in counts of small, spherical chords, without a corresponding sharp drop in the ATR-FTIR concentration signal, indicates the onset of LLPS[2]. Record this temperature as the Binodal Boundary.

  • Re-equilibration: Reheat the system to 65°C until the FBRM count returns to zero, validating the reversibility of the phase separation.

Protocol B: Seeded Anti-Solvent Crystallization Workflow

Objective: Bypass the miscibility gap by controlling desupersaturation kinetics.

  • Preparation: Based on Protocol A, select a holding temperature exactly 2°C to 5°C above the previously recorded Binodal Boundary. For the Toluene/Heptane system, stabilize the reactor at 50°C.

  • Seeding: Introduce 1-2 wt% of highly pure, milled N-(2,6-dimethylphenyl)methanesulfonamide seed crystals.

  • Validation of Seeding: Monitor the FBRM for 30 minutes. The particle count should remain stable (seeds are not dissolving), and ATR-FTIR should show a slight, steady decrease in supersaturation (seeds are growing). This validates that you are in the metastable zone, safely above the LLPS region[2].

  • Anti-Solvent Dosing: Begin dosing Heptane at a strictly controlled, slow rate (e.g., 0.1 reactor volumes per hour). Rapid dosing causes localized high supersaturation, triggering kinetic oiling out[2].

  • Cooling Profile: Once 50% of the anti-solvent is added, initiate a slow linear cooling ramp (0.1°C/min) down to 10°C while continuing the heptane dose.

  • Isolation: Filter the resulting suspension. The absence of a sticky, lumpy cake validates the prevention of the oily phase[3]. Wash with cold heptane and dry under vacuum.

Troubleshooting Detect PAT Detects Droplets (FBRM / In-situ Microscopy) Halt Halt Cooling / Anti-solvent Addition Detect->Halt Heat Reheat to Isotropic Solution (Dissolve Oil Phase) Halt->Heat Strategy Select Prevention Strategy Heat->Strategy Solvent Change Solvent System (e.g., Toluene/Heptane) Strategy->Solvent Seed Implement Seeding Above Binodal Temp Strategy->Seed Rate Reduce Supersaturation Generation Rate Strategy->Rate Success Verify Crystalline Suspension via PAT Solvent->Success Seed->Success Rate->Success

Decision tree for detecting, mitigating, and preventing oiling out during crystallization.

References
  • Oiling Out in Crystallization Source: Mettler Toledo URL
  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen Life Sciences URL
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL

Sources

Strategies for the purification of N-(2,6-dimethylphenyl)methanesulfonamide from complex mixtures.

[1]

Executive Summary & Molecule Profile

Welcome to the purification support center. You are likely synthesizing N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 867262-52-0), a critical intermediate often used in the development of anti-arrhythmic agents or amide-type local anesthetics.[1]

The purification of this molecule presents a unique set of challenges due to the steric hindrance of the 2,6-dimethyl (xylyl) group and the amphoteric nature of the reaction mixture. This guide moves beyond standard protocols to explain the why and how of achieving pharmaceutical-grade purity (>99%).

Target Molecule Profile
PropertyDescriptionImplications for Purification
Structure Sulfonamide group attached to 2,6-dimethylaniline.[1]The ortho-methyl groups create significant steric bulk, reducing the nucleophilicity of the nitrogen but also preventing some side reactions.
Acidity (pKa) ~10.0 - 10.9 (Sulfonamide N-H)Critical: The molecule is a weak acid.[2] It can be deprotonated by strong bases (NaOH), making it water-soluble.[1]
Impurities 2,6-Dimethylaniline (Starting Material)Basic.[1][3] Can be removed via acid wash.
Side Products N,N-bis(mesyl)-2,6-xylidineNeutral (No acidic proton).[1] Insoluble in base.
Physical State White to off-white solidProne to "oiling out" if solvent systems are not optimized.[1]

Core Purification Strategy: The "Chemical Switch" (Acid-Base Extraction)[1]

The Problem: Recrystallization alone often fails to remove unreacted 2,6-dimethylaniline effectively because the solubilities of the product and starting material are similar in many organic solvents.

The Solution: Utilize the pKa differential . The sulfonamide is acidic (pKa ~10), while the aniline impurity is basic (conjugate acid pKa ~3.9). We can switch the solubility of the target molecule on and off by adjusting pH.

Workflow Diagram: The pH-Swing Protocol

PurificationLogicStartCrude Reaction Mixture(Product + Aniline + Bis-sulfonamide)Dissolve1. Dissolve in Organic Solvent(DCM or Ethyl Acetate)Start->DissolveAcidWash2. Wash with 1M HCl(pH < 2)Dissolve->AcidWashAcidLayerAqueous Layer (Acidic)Contains: 2,6-Dimethylaniline HCl saltAcidWash->AcidLayerRemoves AmineOrgLayer1Organic LayerContains: Product + Bis-sulfonamideAcidWash->OrgLayer1Retains SulfonamideBaseExt3. Extract with 2M NaOH(pH > 12)OrgLayer1->BaseExtOrgLayer2Organic LayerContains: Bis-sulfonamide (Neutral)DISCARDBaseExt->OrgLayer2Removes Bis-productsAqLayerBaseAqueous Layer (Basic)Contains: Product as Sodium Salt(Water Soluble)BaseExt->AqLayerBaseSelects ProductPrecip4. Acidify with HCl to pH ~4-5Product PrecipitatesAqLayerBase->PrecipFilter5. Filter & WashPrecip->Filter

Caption: The "pH-Swing" logic separates the target sulfonamide from both basic amines and neutral bis-sulfonated side products.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.

  • Acid Wash (Removal of Aniline):

    • Wash the organic phase twice with 1M HCl .

    • Mechanism: The unreacted 2,6-dimethylaniline is protonated to form a water-soluble hydrochloride salt.[1] The sulfonamide remains neutral and stays in the organic layer.

  • Base Extraction (Isolation of Product):

    • Extract the organic phase with 2M NaOH (3x).

    • Mechanism: The sulfonamide N-H is deprotonated (

      
      ), forming a water-soluble sodium salt.[1]
      
    • Critical Check: Any N,N-bis(mesyl) impurity lacks an acidic proton and will stay in the organic layer . Discard the organic layer.

  • Precipitation:

    • Take the combined basic aqueous layers (containing your product).

    • Cool to 0-5°C in an ice bath.[1]

    • Slowly add concentrated HCl with vigorous stirring until pH reaches ~2-3.

    • Result: The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (to remove NaCl), and dry.

Polishing Strategy: Recrystallization

If the acid-base extraction yields a product that is slightly colored (often pinkish due to trace aniline oxidation) or has a melting point depression, recrystallization is required.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Characteristics
Ethanol / Water ~1:1 to 2:1Primary Choice. Dissolve in hot ethanol, add warm water until turbid, then cool.[1] Excellent for removing inorganic salts.
Toluene PureGood for drying. effectively removes moisture. Requires higher temperatures.
DCM / Hexane Solvent/Anti-solventDissolve in minimal DCM, slowly add Hexane. Good if the compound is thermally unstable (unlikely here).
Troubleshooting "Oiling Out"

A common issue with 2,6-xylidine derivatives is "oiling out" (separating as a liquid droplet rather than a crystal) during cooling.

Root Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated at high temperature.

Corrective Action:

  • Reheat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall at the air-liquid interface.

  • Slow Down: Cool the flask very slowly. Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.

  • Add Solvent: If oiling persists, add slightly more of the good solvent (e.g., Ethanol) to lower the saturation slightly.

Advanced Troubleshooting (FAQs)

Q1: My product has a persistent pink/red hue. How do I remove it?

A: This color typically comes from the oxidation of trace 2,6-dimethylaniline.

  • Fix: During the recrystallization step, add activated charcoal (1-5% by weight) to the hot solution. Stir for 10 minutes, then filter through a Celite pad while still hot. The charcoal adsorbs the high-molecular-weight colored impurities.[1]

Q2: I have low yield after the NaOH extraction step.

A: This suggests the product did not fully transfer to the aqueous layer or did not precipitate upon acidification.

  • Check pH: Ensure the NaOH extraction was actually basic (pH > 12). Sulfonamides are weak acids; if the pH isn't high enough, they won't deprotonate.

  • Check Acidification: When re-acidifying, ensure you go to pH < 4.

  • Emulsions: If an emulsion formed during extraction, you may have lost product in the interface. Use brine or filter through Celite to break emulsions.

Q3: The NMR shows a double set of peaks. Is it an isomer?

A: It is unlikely to be a structural isomer if you used pure 2,6-dimethylaniline.[1]

  • Rotamers: Sulfonamides can exhibit restricted rotation around the N-S bond, especially with bulky groups like 2,6-dimethylphenyl.

  • Test: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers. If they remain distinct, you likely have the bis-sulfonated impurity (check integration: bis-sulfonamide has 6H for the mesyl group vs 3H for the mono).[1]

References

  • Acidity of Sulfonamides: BenchChem. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Link

  • General Synthesis & Properties: National Institutes of Health (NIH). Structure Property Relationships of N-Acylsulfonamides. Link

  • Impurity Profile (2,6-Dimethylaniline): European Commission. Review Report for the Active Substance 2,6-Dimethylaniline. Link

  • Crystallization Techniques: Sigma-Aldrich. Technical Bulletin: Recrystallization Solvents and Methods. Link

  • Analogous Synthesis (N-Phenylmethanesulfonamide): BenchChem. N-Phenylmethanesulfonamide Production Guide. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2,6-dimethylaniline and methanesulfonyl chloride before handling, as they are toxic and corrosive.[1]

Addressing challenges in scaling up the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to larger pilot or manufacturing scales. Scaling up, while seemingly a matter of multiplying reagent quantities, introduces significant challenges in reaction control, safety, and product purity that are not always apparent at the bench.[1]

N-(2,6-dimethylphenyl)methanesulfonamide is synthesized via the reaction of 2,6-dimethylaniline with methanesulfonyl chloride, typically in the presence of a base like pyridine. While straightforward on a gram scale, the reaction's exothermic nature and the physical properties of the reagents and product demand careful consideration during scale-up to ensure safety, reproducibility, and high yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate the common pitfalls associated with this process.

Reaction Overview & Key Challenges

The core transformation is a nucleophilic substitution at the sulfonyl group, where the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride.[2] A base, commonly pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2]

Reaction Scheme: 2,6-Dimethylaniline + Methanesulfonyl Chloride → N-(2,6-dimethylphenyl)methanesulfonamide + HCl

Key Scale-Up Challenges:

  • Exotherm Management: The reaction is highly exothermic. Poor heat dissipation on a large scale can lead to temperature spikes, promoting side reactions, product degradation, and potentially a dangerous runaway reaction.[3][4]

  • Reagent Addition & Mixing: Achieving uniform concentration and temperature is more difficult in large reactors. Localized "hot spots" can form if mixing is inefficient or the methanesulfonyl chloride is added too quickly.[4]

  • Workup and Product Isolation: Handling larger volumes during quenching, extraction, and crystallization introduces challenges related to phase separation, product precipitation, and filtration.

  • Impurity Profile Control: The types and quantities of impurities may change with scale due to longer reaction times or temperature deviations.[3]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the scale-up process.

Category 1: Reaction Initiation & Control

Q: My reaction temperature is spiking uncontrollably during the methanesulfonyl chloride addition, even with a cooling bath. What's happening and how can I fix it?

A: This is a classic sign that the rate of heat generation is exceeding your system's heat removal capacity, a critical scale-up issue.[4] The surface-area-to-volume ratio decreases as you scale up, making cooling less efficient.

  • Causality: The reaction between methanesulfonyl chloride and the amine is rapid and highly exothermic. Adding the chloride too quickly creates a localized concentration, generating heat faster than it can be transferred to the cooling medium.[4]

  • Solutions:

    • Reduce Addition Rate: This is the most critical parameter. Switch from a dropping funnel to a syringe pump for precise, slow, and consistent addition. What works over 15 minutes on a lab scale may need to be extended to 2-4 hours on a pilot scale.

    • Improve Cooling Efficiency: Ensure good contact between the reactor and the cooling bath. For larger vessels, consider a jacketed reactor with a circulating chiller for more effective heat transfer. An ice/salt or dry ice/acetone bath provides a lower temperature sink than ice alone.[4]

    • Dilution: Increasing the solvent volume can help buffer the exotherm by increasing the thermal mass of the reaction mixture. However, this may impact workup and vessel capacity, so it requires optimization.

Q: The reaction seems sluggish or incomplete, even after extended reaction time. What are the potential causes?

A: Incomplete conversion is often traced back to reagent quality, stoichiometry, or suboptimal temperature after the initial exotherm.

  • Causality & Solutions:

    • Moisture Contamination: Methanesulfonyl chloride readily hydrolyzes with water to form methanesulfonic acid, which is unreactive.[5][6] This also consumes the amine by forming a salt. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

    • Base Stoichiometry: At least one equivalent of base is required to neutralize the HCl generated. On scale, it is wise to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure the reaction medium remains basic and drives the reaction to completion.

    • Low Temperature: While initial cooling is crucial for safety, if the reaction is held at 0°C for the entire duration, the rate may become very slow after the initial addition is complete.[4] After the exotherm is managed, allow the reaction to slowly warm to room temperature and stir for several hours to ensure full conversion.[2]

Category 2: Workup & Product Isolation

Q: During the water quench, my product is oiling out instead of precipitating as a filterable solid. How do I resolve this?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often due to supersaturation, rapid temperature changes, or the presence of impurities that inhibit crystallization.

  • Causality & Solutions:

    • Rapid Quenching: Pouring the reaction mixture into ice water too quickly can cause a sudden drop in temperature, favoring amorphous oil formation over ordered crystal lattice formation.

    • Slow Down the Process: Instead of quenching into water, consider adding water slowly to the reaction mixture while maintaining vigorous stirring. This allows for a more controlled precipitation.

    • Solvent System Modification: The presence of a co-solvent can dramatically improve crystallization. For this system, recrystallization from an ethanol/water or heptane/ethyl acetate mixture is often effective.[7] You can add a portion of a suitable co-solvent to the reaction mixture before or during the quench.

    • Seeding: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution can initiate controlled crystallization.[3]

Q: My final product has poor purity, with significant starting material or side-product contamination. What can I do?

A: Purity issues on scale-up often stem from suboptimal reaction control or inefficient purification.[3]

  • Causality & Solutions:

    • Side Reactions: Poor temperature control can lead to side reactions.[3] One potential byproduct is the double-sulfonated amine, N,N-bis(methylsulfonyl)-2,6-dimethylaniline. This is favored by high temperatures and excess methanesulfonyl chloride. Ensure strict temperature control and use only a slight excess (1.05-1.1 eq) of the sulfonyl chloride.

    • Inefficient Purification: A single recrystallization may not be sufficient on a larger scale, especially if impurities are co-crystallizing with the product.

      • Optimize Recrystallization: Screen different solvent systems. The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities remain soluble at low temperatures.[8]

      • Wash Thoroughly: After filtration, wash the filter cake with a small amount of cold, fresh recrystallization solvent to remove residual mother liquor containing impurities.[8]

      • Consider a Wash Step: Before recrystallization, slurrying the crude solid in a solvent that dissolves impurities but not the product (e.g., a heptane/ether mix) can be an effective pre-purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for handling methanesulfonyl chloride? A1: Methanesulfonyl chloride (MsCl) is corrosive, highly toxic, a lachrymator (causes tearing), and reacts violently with water and bases.[2][6][9] Always handle it in a well-ventilated chemical fume hood.[10] Essential Personal Protective Equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][11] Ensure an emergency shower and eyewash station are immediately accessible.[10]

Q2: Can I use a different base instead of pyridine? A2: Yes. Triethylamine (TEA) is a common alternative and avoids the specific hazards of pyridine. Other non-nucleophilic tertiary amines can also be used. The key is that the base must be strong enough to scavenge the HCl but not reactive towards the methanesulfonyl chloride itself.

Q3: How should I monitor the reaction progress on a large scale? A3: Taking samples directly from a large, sealed reactor can be hazardous. If the reactor is equipped with a safe sampling port, you can take small aliquots and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] HPLC is preferred for quantitative analysis to determine the percentage of remaining starting material.

Q4: What is the best way to dispose of waste containing methanesulfonyl chloride? A4: Never quench excess methanesulfonyl chloride with water or bases in a sealed container due to violent reaction and gas evolution (HCl).[6] The recommended procedure is to slowly add the waste stream to a large, stirred, and cooled vessel containing a dilute solution of a weak base, like sodium bicarbonate, to neutralize both the MsCl and the resulting acids. Always follow your institution's specific hazardous waste disposal protocols.

Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

This protocol is a general guideline for a multi-liter scale and should be adapted based on your specific equipment.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a syringe pump for reagent addition. Ensure the system is completely dry.

  • Reagent Charge: Charge the reactor with 2,6-dimethylaniline (1.0 eq.), pyridine (1.2 eq.), and anhydrous dichloromethane (DCM, ~8-10 L per kg of aniline).

  • Cooling: Begin stirring and cool the reactor contents to 0-5°C using a circulating chiller.[2][7]

  • Methanesulfonyl Chloride Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise via the syringe pump over 2-4 hours.[7] Crucially, monitor the internal temperature and ensure it does not exceed 10°C during the addition. [7]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-16 hours, monitoring for completion by HPLC.[2]

  • Workup:

    • Cool the mixture back to 10-15°C.

    • Slowly add water to quench the reaction.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), saturated sodium bicarbonate solution (to remove acidic impurities), and finally, brine.[2][7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).[12]

Table 1: Key Reaction Parameters
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale / Key Consideration
2,6-Dimethylaniline 1.0 eq.1.0 eq.Limiting reagent.
Methanesulfonyl Chloride 1.1 eq.1.05 - 1.1 eq.Slight excess ensures full conversion. Avoid large excess to prevent side reactions.[5]
Pyridine / Base 1.2 eq.1.2 eq.Ensures complete neutralization of HCl byproduct.
Solvent Volume ~100 mL~8-10 LSufficient dilution is needed to manage the exotherm and allow for effective stirring.
Addition Time (MsCl) 15-30 min2-4 hoursCritical for safety. Must be slow enough to allow heat dissipation.[4]
Addition Temperature 0-5°C0-5°CControls the initial reaction rate and prevents runaway conditions.[2]
Reaction Time 2-4 hours4-16 hoursMay be longer on scale; monitor by HPLC/TLC for completion.[2]

Visualizations

Diagram 1: General Workflow for Scale-Up Synthesis

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Controlled Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Charge Reactor: - 2,6-Dimethylaniline - Pyridine - Anhydrous DCM prep2 Cool to 0-5°C under N2 prep1->prep2 react1 SLOW Dropwise Addition: Methanesulfonyl Chloride (via Syringe Pump) prep2->react1 react2 Maintain T < 10°C react1->react2 react3 Warm to RT Stir 4-16h react2->react3 work1 Quench with H2O react3->work1 work2 Sequential Washes: 1. 1M HCl 2. Sat. NaHCO3 3. Brine work1->work2 work3 Dry & Concentrate work2->work3 purify1 Recrystallize from Ethanol/Water work3->purify1 purify2 Filter & Wash with Cold Solvent purify1->purify2 purify3 Dry to Yield Pure Product purify2->purify3

Caption: Workflow for the scaled-up synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_reaction Reaction Phase Issues cluster_workup Workup/Purification Issues cluster_solutions Potential Solutions start Problem: Low Final Yield incomplete_rxn Incomplete Reaction? (Check HPLC/TLC) start->incomplete_rxn loss Product Loss? (Check aqueous layers) start->loss moisture Moisture Contamination? (Hydrolysis of MsCl) incomplete_rxn->moisture temp Temperature Too Low? (Slow kinetics) incomplete_rxn->temp sol1 Use Anhydrous Reagents/Solvents moisture->sol1 sol2 Allow Warming to RT & Extend Stir Time temp->sol2 recrys_fail Poor Recrystallization? (Product remains in mother liquor) loss->recrys_fail sol3 Optimize pH During Extraction loss->sol3 sol4 Change Recrystallization Solvent System recrys_fail->sol4

Caption: Decision tree for troubleshooting low yield in sulfonamide synthesis.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem.com. 5

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.com. 3

  • BenchChem. (2025). Managing Exothermic Reactions in the Synthesis of Sulfonamides. Benchchem.com. 4

  • BenchChem. (2025). Troubleshooting Common Issues in the Synthesis of Aryl Sulfonic Acids. Benchchem.com. 13

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. Benchchem.com. 7

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.com. 2

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: METHANESULFONYL CHLORIDE. Inchem.org. 6

  • MolAid. N-(2,6-dimethylphenyl)-methane sulfonamide | 66236-09-7. Molaid.com. 14

  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Books. 15

  • Organic Syntheses. Methanesulfonyl chloride. Org Syn. 16

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Methanesulfonyl chloride. Fishersci.com. 9

  • International Labour Organization & World Health Organization. ICSC 1163 - METHANESULFONYL CHLORIDE. Ilo.org. 11

  • MilliporeSigma. (2025). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigmaaldrich.com.

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Horiazonchem.com. 10

  • Synthesis of N-Phenylmethanesulfonamide. Molbase.com. 17

  • Shetty, M., & Gowda, B. T. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1168.

  • Various Authors. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(15), 5889-5893.

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Primescholars.com. 1

  • Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023.

  • BenchChem. (2025). Technical Support Center: N-Phenylmethanesulfonamide Production. Benchchem.com. 8

Sources

Technical Support Center: Stability & Degradation Troubleshooting for N-(2,6-dimethylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to assist researchers, analytical scientists, and drug development professionals in managing the stability profile of N-(2,6-dimethylphenyl)methanesulfonamide . While N-aryl methanesulfonamides are structurally robust, specific environmental and chemical stressors can induce targeted degradation. This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Hydrolytic Degradation (Acidic & Basic Stress)

FAQ: Why am I observing a significant accumulation of 2,6-dimethylaniline (2,6-xylidine) in my acidic reaction mixtures over time?

Causality & Mechanism: Sulfonamides exhibit high hydrolytic stability at neutral pH due to the strong resonance stabilization of the S-N bond. However, under strongly acidic conditions (pH < 2.0) combined with thermal stress, the sulfonamide nitrogen undergoes protonation. This creates a highly favorable leaving group, allowing nucleophilic attack by water on the electrophilic sulfonyl sulfur. The S-N bond cleaves, yielding 2,6-dimethylaniline and methanesulfonic acid[1]. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring slightly retards the initial protonation rate compared to unhindered anilines, but once protonated, the cleavage is irreversible.

Self-Validating Protocol: Acid/Base Forced Degradation Profiling To accurately profile hydrolytic liability without generating false positives, follow this standardized workflow:

  • Preparation: Dissolve 10 mg of N-(2,6-dimethylphenyl)methanesulfonamide in 5 mL of HPLC-grade Acetonitrile (Stock: 2 mg/mL).

  • Acidic Stress: Transfer 1 mL of the stock to a borosilicate glass vial. Add 1 mL of 0.1 M HCl. Seal and incubate at 60 °C for 7 days.

  • Basic Stress: Transfer 1 mL of the stock to a separate vial. Add 1 mL of 0.1 M NaOH. Seal and incubate at 60 °C for 7 days.

  • Quenching (Critical Step): Neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the basic sample with 1 mL of 0.1 M HCl. Causality: Failing to quench immediately upon removal from heat will cause continued degradation in the autosampler, skewing kinetic data.

  • Analysis: Dilute 1:10 in mobile phase and analyze via LC-UV/MS.

  • Validation Check: Mass balance must be achieved. The integrated area loss of the parent peak must proportionally match the appearance of the 2,6-dimethylaniline peak (m/z 122.10 [M+H]⁺).

Section 2: Oxidative Degradation

FAQ: During stability testing, LC-HRMS shows new impurity peaks with mass shifts of +16 Da and +32 Da. What is the structural origin of these degradants?

Causality & Mechanism: These mass shifts are classic indicators of oxidative degradation. In the presence of reactive oxygen species (ROS) or peroxides, degradation is governed by bond-selective ROS attack[2]. The electron-rich 2,6-dimethylphenyl ring is highly susceptible to electrophilic attack. The +16 Da shift typically corresponds to the hydroxylation of the aromatic ring (forming a phenol derivative) or the oxidation of one of the benzylic methyl groups to a hydroxymethyl group (-CH₂OH). A +32 Da shift indicates further oxidation to a carboxylic acid or di-hydroxylation. The methanesulfonamide moiety itself remains largely intact due to the electron-withdrawing nature of the sulfonyl group.

Self-Validating Protocol: Peroxide Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of the API in a 50:50 mixture of Methanol and Water.

  • Oxidation: Add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂ in the sample vial.

  • Incubation: Protect the vial from light (to prevent photo-oxidation crossover) and stir at room temperature for 24 hours.

  • Quenching (Critical Step): Add a stoichiometric excess of sodium metabisulfite (Na₂S₂O₅) to consume residual peroxide. Causality: Injecting live peroxides into an LC-MS system will degrade the stationary phase and cause in-source oxidation artifacts, invalidating the results.

  • Validation Check: Use peroxide test strips to confirm 0 ppm peroxide before injecting into the LC-MS.

Section 3: Photolytic Degradation

FAQ: My compound degrades when left on the benchtop in clear vials, but remains stable in amber vials. What is the degradation pathway?

Causality & Mechanism: N-aryl sulfonamides undergo photolytic degradation when exposed to UV light. The primary mechanism is the homolytic cleavage of the S-N bond, generating a methanesulfonyl radical and a 2,6-dimethylanilino radical[3],. These radicals rapidly abstract hydrogen from the solvent to form methanesulfonic acid and 2,6-dimethylaniline, or recombine with dissolved oxygen to form complex oxidized byproducts.

Self-Validating Protocol: ICH Q1B Photostability Testing

  • Solution State: Prepare a 1 mg/mL solution in water/acetonitrile in a clear quartz vial (quartz is required as standard glass blocks specific UV wavelengths).

  • Control: Prepare an identical solution sample wrapped completely in aluminum foil (Dark Control).

  • Exposure: Expose to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 Watt hours/square meter.

  • Validation Check: The dark control must show zero degradation. Any degradation in the dark control invalidates the photolysis results, indicating that the degradation is actually driven by thermal or solvolytic instability rather than photons.

Data Presentation: Degradation Profiling Summary

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayMajor Degradant IdentifiedExpected m/z [M+H]⁺
Control Neutral pH, 25°C, DarkNone (Stable)N/A (Parent Intact)200.07
Acidic 0.1 M HCl, 60°CHydrolysis (S-N Cleavage)2,6-Dimethylaniline122.10
Basic 0.1 M NaOH, 60°CHydrolysis (S-N Cleavage)2,6-Dimethylaniline122.10
Oxidative 3% H₂O₂, 25°CRing/Methyl HydroxylationHydroxylated Parent216.07 (+16 Da)
Photolytic UV Light (254 nm)Homolytic S-N Cleavage2,6-Dimethylaniline122.10

Visualizations: Pathways & Workflows

Degradation pathways of N-(2,6-dimethylphenyl)methanesulfonamide under environmental stress.

Standardized forced degradation experimental workflow for sulfonamide stability profiling.

References

  • Title: Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations Source: Technical University of Munich (TUM) URL: [Link]

  • Title: Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics Source: MDPI URL: [Link]

  • Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Sulfonamide Drugs Source: University of Niš URL: [Link]

Sources

How to effectively remove colored impurities from N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for N-(2,6-Dimethylphenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common and frustrating challenges in the synthesis of sulfonamides: the persistence of brightly colored impurities.

When synthesizing N-(2,6-dimethylphenyl)methanesulfonamide (often from 2,6-xylidine and methanesulfonyl chloride), the crude product frequently presents with a pink, deep red, or brownish tint. This guide will deconstruct the chemical causality behind these impurities and provide field-proven, self-validating protocols to isolate a pure, colorless crystalline product.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my crude N-(2,6-dimethylphenyl)methanesulfonamide have a persistent pink or brown color? A1: The color does not originate from the sulfonamide itself, which is inherently colorless. It arises from the trace oxidation of your starting material, 2,6-xylidine (2,6-dimethylaniline). Electron-rich anilines are highly susceptible to air and light oxidation, forming highly conjugated, polyaromatic azo compounds or quinone-imines. Even at parts-per-million (ppm) concentrations, these highly conjugated systems possess strong molar absorptivities, imparting a vivid color to the bulk material[1].

Q2: Can I just recrystallize the crude mixture to remove the color? A2: Usually, no. Direct recrystallization often fails because these lipophilic oxidation products tend to co-crystallize with the sulfonamide product. You must disrupt the physical affinity between the impurity and the product. A multi-step approach utilizing acid-base partitioning to remove unreacted precursors, followed by physical adsorption (decolorization) of the conjugated pigments, is required[2].

Q3: How does activated carbon specifically target these colored impurities? A3: Activated carbon operates via physical adsorption driven by van der Waals forces and


 stacking. The highly conjugated, planar structures of the colored oxidation products have a much higher affinity for the graphitic, non-polar surface of the activated carbon than the non-planar, relatively polar sulfonamide product[1],[3].

Part 2: Quantitative Data & Impurity Profiling

To effectively purify the compound, we must exploit the physicochemical differences between the desired product and the contaminants.

Table 1: Physicochemical Profiling for Purification Strategy

ComponentNatureEstimated pKaAqueous SolubilityOrganic SolubilityRemoval Strategy
N-(2,6-dimethylphenyl)methanesulfonamide Weak Acid~8.5 - 9.0Insoluble (at pH < 7)High (EtOAc, DCM)Target Product (Retain in organic phase)
2,6-Xylidine (Starting Material)Weak Base~3.9Soluble (at pH < 2)High (EtOAc, DCM)Acid Wash (Extracts into aqueous phase as anilinium salt)
Quinone-imines / Azo compounds Neutral / PolymericN/AInsolubleModerate to HighActivated Carbon (Adsorbs to porous graphitic surface)

Part 3: Mandatory Visualization - Purification Workflow

The following logic diagram illustrates the sequential separation strategy. By performing the acid wash before the carbon treatment, you prevent the carbon pores from being saturated by unreacted starting material, reserving its surface area exclusively for the targeted colored pigments.

PurificationWorkflow Crude Crude N-(2,6-dimethylphenyl)methanesulfonamide (Contains colored oxidation products) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl (Extracts unreacted 2,6-xylidine) Dissolve->AcidWash Carbon Add Activated Carbon (1-5% w/w) & Heat (Adsorbs conjugated colored impurities) AcidWash->Carbon Filter Hot Filtration via Celite Pad (Removes carbon/impurity complexes) Carbon->Filter Crystallize Recrystallize from EtOH/H2O Filter->Crystallize Pure Pure, Colorless Product Crystallize->Pure

Caption: Workflow for removing colored impurities from N-(2,6-dimethylphenyl)methanesulfonamide.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Liquid-Liquid Extraction (Amine Scavenging)

Objective: Remove unreacted 2,6-xylidine to prevent its subsequent oxidation in the purified batch.

  • Dissolution: Dissolve the crude, colored N-(2,6-dimethylphenyl)methanesulfonamide in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution.

  • Acid Washing: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M HCl.

  • Agitation & Venting: Vigorously shake the funnel, venting frequently. The basic 2,6-xylidine (pKa ~3.9) will protonate and migrate into the aqueous layer. The sulfonamide (pKa ~9.0) remains unprotonated and stays in the EtOAc.

  • Self-Validation Step: Separate the layers. Check the pH of the aqueous layer. It must be < 2. If it is higher, the acid has been depleted; perform a second wash with fresh 1M HCl.

  • Brine Wash: Wash the organic layer once with saturated NaCl solution to remove residual water and acid, then dry the organic layer over anhydrous

    
    .
    
Protocol B: Decolorization via Activated Carbon

Objective: Strip the high-molecular-weight, highly conjugated colored impurities from the organic phase.

  • Carbon Addition: Transfer the dried EtOAc solution to an Erlenmeyer flask. Add highly porous powdered activated carbon. Crucial Causality: Use only 1% to 5% by weight relative to your theoretical yield. Using excess carbon will result in the non-specific adsorption of your desired sulfonamide, drastically reducing your yield[4].

  • Thermal Agitation: Add a magnetic stir bar and gently heat the suspension to 50°C for 15–20 minutes. Heating decreases the viscosity of the solvent, allowing impurities to diffuse more rapidly into the carbon's mesopores[5].

  • Hot Filtration: Prepare a fritted funnel with a 1-inch tightly packed pad of Celite (diatomaceous earth). Wet the pad with clean EtOAc. Filter the hot suspension under vacuum.

  • Self-Validation Step: Inspect the filtrate. It should be visually colorless or very pale yellow. If a strong pink/brown tint remains, do not add more carbon to the filtrate immediately. Instead, concentrate the solution slightly and repeat the process with a fresh 1% w/w carbon charge.

Protocol C: Recrystallization

Objective: Isolate the pure product and exclude any remaining trace polar impurities.

  • Solvent Exchange: Evaporate the decolorized EtOAc filtrate under reduced pressure (rotary evaporator) until a solid residue is obtained.

  • Dissolution in Recrystallization Solvent: Add a minimal amount of boiling Ethanol (EtOH) to the flask until the solid just dissolves.

  • Anti-Solvent Addition: Dropwise, add hot distilled water (the anti-solvent) until the solution becomes slightly cloudy (the cloud point). Add just enough hot EtOH (1-2 drops) to clear the solution again[4].

  • Controlled Nucleation: Remove the flask from the heat. Do not disturb it. Allow it to cool to room temperature slowly over 2 hours. Rapid cooling traps impurities within the crystal lattice; slow cooling ensures thermodynamic exclusion of impurities[4].

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Collect the white, needle-like crystals via vacuum filtration and wash with ice-cold 30% EtOH/Water.

References

  • Creative Bioarray. Decolorization Protocol: Removing brightly colored organic impurities. Creative Bioarray Guidelines. Available at:[Link]

  • Keiken Engineering. How activated carbon for the removal of organic matter works. Keiken Engineering Insights. Available at:[Link]

  • American Chemical Society. Purification with Activated Charcoal. ACS College Safety Video Series. Available at:[Link]

Sources

Optimizing LC-MS/MS parameters for sensitive detection of N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing LC-MS/MS for N-(2,6-dimethylphenyl)methanesulfonamide

Executive Summary: The Steric Challenge

You are attempting to analyze N-(2,6-dimethylphenyl)methanesulfonamide (MW 199.27). Unlike simple sulfonamides, this molecule presents a specific analytical challenge: the 2,6-dimethyl substitution on the phenyl ring.

This "ortho-effect" creates significant steric hindrance around the sulfonamide nitrogen. This affects:

  • Deprotonation efficiency in Negative Electrospray Ionization (ESI-).

  • Solvation/Desolvation dynamics in the source.

  • Fragmentation pathways (restricting planar rearrangements).[1]

This guide moves beyond generic "sulfonamide methods" to address these specific structural constraints.

Phase 1: Ionization Mode Selection (The Polarity Debate)

Q: Should I use ESI Positive or Negative mode? The literature is conflicting.

A: You must evaluate both, but ESI Negative (ESI-) is theoretically superior for selectivity, while ESI Positive (ESI+) may offer higher raw intensity due to the steric protection of the acidic proton.[1]

  • The Mechanism (Why?):

    • ESI Negative ([M-H]⁻ m/z 198.1): Sulfonamides are weak acids (pKa ~10).[1] The N-H proton is acidic.[2] However, the two methyl groups at the 2,6-positions create a "hydrophobic pocket" that shields this proton, potentially reducing ionization efficiency compared to unhindered sulfonamides like sulfamethoxazole.

    • ESI Positive ([M+H]⁺ m/z 200.1): The nitrogen lone pair is less available due to the electron-withdrawing sulfonyl group, but the 2,6-dimethylphenyl ring is electron-rich. Under acidic mobile phase conditions (0.1% Formic Acid), protonation is feasible.[1]

Recommendation: Start with ESI Negative using a high-pH buffer (Ammonium Bicarbonate or Acetate) to force deprotonation.[1] If sensitivity is below 1 ng/mL, switch to ESI Positive with an acidic mobile phase.

Workflow: Ionization Decision Tree

IonizationLogic Start Start Optimization Check_pKa Analyze Structure: Steric Shielding of N-H Start->Check_pKa Test_Neg TEST 1: ESI Negative Mobile Phase: 5mM NH4OAc (pH ~6-7) Check_pKa->Test_Neg Test_Pos TEST 2: ESI Positive Mobile Phase: 0.1% Formic Acid Check_pKa->Test_Pos Decision Compare S/N Ratio Test_Neg->Decision Test_Pos->Decision Path_Neg Select ESI- (Better Selectivity) Decision->Path_Neg Background Noise < 100 cps Path_Pos Select ESI+ (Better Ionization Efficiency) Decision->Path_Pos Signal Intensity > 5x Negative

Figure 1: Decision logic for selecting ionization polarity based on structural sterics vs. electronic properties.

Phase 2: MRM Transition Optimization

Q: I see high background in my quantifier transition. What are the optimal MRMs?

A: The high background likely stems from non-specific loss of the sulfonyl group, which is common in matrix backgrounds. You need a transition that involves the specific 2,6-dimethylphenyl moiety.

Predicted Fragmentation Pathways
  • ESI Negative ([M-H]⁻ 198.1):

    • Primary Loss: Cleavage of the S-N bond.

    • Fragment:

      
       79 (CH₃SO₂⁻).[1] Note: This is a very common ion and often noisy.
      
    • Alternative: Loss of SO₂ (64 Da) is less common in negative mode but possible.[1]

  • ESI Positive ([M+H]⁺ 200.1):

    • Primary Loss: Cleavage of the S-N bond yields the 2,6-dimethylaniline cation .

    • Fragment:

      
       122.1 (Dominant, stable aromatic cation).[1]
      
    • Secondary Loss: Rearrangement losing SO₂.

    • Fragment:

      
       136.1.
      

Recommended Transitions Table:

Ionization ModePrecursor (

)
Product (

)
RoleCollision Energy (Est.)[1][3]Specificity
ESI (+) 200.1 122.1 Quantifier 20 - 25 eV High (Specific to xylidine moiety)
ESI (+)200.1107.1Qualifier30 - 35 eVMed (Loss of methyl from ring)
ESI (-)198.179.0Quantifier15 - 20 eVLow (Common background)
ESI (-)198.1119.0Qualifier25 - 30 eVHigh (2,6-dimethylaniline radical)

Critical Troubleshooting Step: If using ESI+, the transition 200.1


 122.1  is the "Gold Standard" for this molecule because the 2,6-dimethylaniline ion is exceptionally stable due to the methyl electron donation.

Phase 3: Source & Gas Parameters

Q: My signal is unstable (RSD > 15%). How do I stabilize the spray?

A: The instability is likely due to poor desolvation caused by the hydrophobic nature of the 2,6-dimethylphenyl group. The droplet surface is enriched with the hydrophobic analyte, but if the desolvation temperature is too low, the "Coulombic explosion" is inconsistent.

Optimization Protocol:

  • Desolvation Temperature: Increase to 450°C - 550°C . Sulfonamides are thermally stable. Higher heat ensures the bulky hydrophobic group doesn't prevent droplet evaporation.

  • Cone Gas (Curtain Gas): Set higher than default (e.g., 150 L/hr on Waters, or 30 psi on Sciex). This prevents neutral adducts from entering the vacuum, which is critical for "sticky" hydrophobic amines.

  • Capillary Voltage:

    • ESI+: 3.0 - 3.5 kV.

    • ESI-: 2.0 - 2.5 kV (Lower voltage prevents discharge in negative mode).[1]

Phase 4: Chromatography & Mobile Phase

Q: I am seeing peak tailing. Is this interaction with silanols?

A: Yes. Even though it is a sulfonamide, the amide nitrogen can interact with free silanols on the column stationary phase.

The Fix:

  • Column Selection: Use a C18 column with high carbon load and end-capping (e.g., Waters BEH C18 or Phenomenex Kinetex XB-C18). The "XB" or "embedded polar group" columns shield silanols.

  • Mobile Phase Modifiers:

    • For ESI+: Use 0.1% Formic Acid .[4][5] The low pH ensures the silanols are protonated (neutral) and do not bind the analyte.

    • For ESI-: Use 5mM Ammonium Acetate . Do NOT use pure water/methanol. You need ionic strength to maintain peak shape.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Sensitivity (ESI-) Steric hindrance preventing deprotonation.[1]Switch to ESI+ . The 2,6-dimethyl group makes the ring electron-rich, favoring protonation.
Signal Suppression Matrix effect (Phospholipids).[1]The analyte is hydrophobic (LogP ~2).[1] It likely co-elutes with phospholipids. Increase gradient ramp time or use Solid Phase Extraction (SPE) with a polymeric sorbent (HLB).[1]
Crosstalk / Ghost Peaks Inadequate inter-scan delay.Set Inter-Scan Delay to >5ms. Ensure the collision cell clears the stable m/z 122 fragment between scans.
Non-Linear Calibration Saturation of the detector or dimer formation.Sulfonamides can form dimers ([2M+H]+).[1] Check for m/z 399. If present, lower the sample concentration or source voltage.

References

  • Fragmentation Mechanisms

    • Study on sulfonamide fragmentation via SO2 loss: Niessen, W. M. A. (2006).[1] Fragmentation of sulfonamides in liquid chromatography/mass spectrometry. [1]

  • Ionization Physics

    • ESI+ vs ESI- for amphoteric compounds: Cech, N. B., & Enke, C. G. (2001).[1] Practical implications of some recent studies in electrospray ionization fundamentals. [1]

  • Structural Data (2,6-dimethylphenyl moiety)

    • PubChem Compound Summary for (2,6-Dimethylphenyl)methanesulfonamide. [1]

  • Method Validation Guidelines

    • FDA Bioanalytical Method Validation Guidance for Industry (2018). [1]

Disclaimer: These parameters are starting points derived from structural application theory. Final optimization requires empirical tuning on your specific instrument platform.

Sources

Validation & Comparative

Validation of an HPLC method for the purity determination of N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 867262-52-0 / 66236-09-7) is a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogs) and local anesthetics. Its purity is paramount not only for yield optimization but for patient safety; residual starting materials like 2,6-dimethylaniline (2,6-xylidine) are known genotoxic impurities (GTIs) that must be controlled to ppm levels.

This guide compares the validation of a High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques (GC, Titration). It demonstrates why Reverse-Phase HPLC (RP-HPLC) is the superior choice for specificity and sensitivity, and provides a rigorous, ICH Q2(R2)-aligned validation protocol.

Why This Guide?
  • Objective: To provide a self-validating, scientifically robust framework for purity determination.

  • Scope: Comparison of techniques, detailed HPLC method development, and step-by-step validation.

  • Standard: Aligned with ICH Q2(R2) and USP <1225> guidelines.

Comparative Analysis: Selecting the Right Tool

Before validation, one must justify the method selection. While Gas Chromatography (GC) and Titration are historical alternatives, they fail to meet modern regulatory requirements for this specific sulfonamide.

Table 1: Technical Comparison of Analytical Methods
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Potentiometric Titration
Principle Partitioning (Polarity/Hydrophobicity)VolatilityAcid-Base Neutralization
Specificity High: Separates sulfonamide from xylidine & byproducts.Medium: Sulfonamides can degrade thermally.Low: Measures total acidic protons; cannot distinguish impurities.
Sensitivity (LOD) High (ppm level): Critical for GTI control.High: But limited by thermal stability.Low: Only suitable for assay (>98%), not impurities.
Sample Prep Simple (Dissolve & Shoot).Complex (Derivatization often required).Simple.
Suitability Best for Purity & Impurity Profiling. Good for residual solvents only.Good for Assay (Assay only).
Decision Logic for Method Selection

The following decision tree illustrates the causality behind selecting HPLC over GC for this thermally sensitive sulfonamide.

MethodSelection Start Analyte: N-(2,6-dimethylphenyl) methanesulfonamide IsVolatile Is the analyte volatile without decomposition? Start->IsVolatile ThermalStability Is it thermally stable (>200°C)? IsVolatile->ThermalStability No/Unknown GC Select GC (Risk: Thermal Degradation) IsVolatile->GC Yes PurityOrAssay Goal: Purity/Impurities or Gross Assay? ThermalStability->PurityOrAssay No (Sulfonamide bond labile) ThermalStability->GC Yes Titration Select Titration (Risk: Low Specificity) PurityOrAssay->Titration Gross Assay Only HPLC Select RP-HPLC (Optimal: Specificity + Stability) PurityOrAssay->HPLC Purity & Impurities

Figure 1: Analytical Method Selection Decision Tree. HPLC is selected due to the thermal instability of the sulfonamide bond and the need for specific impurity tracking.

Method Development Strategy (Expertise & Causality)

To validate a method, it must first be robust. The following conditions are derived from the chemical properties of N-(2,6-dimethylphenyl)methanesulfonamide.

Chemical Rationale[1][2][3][4]
  • Stationary Phase (C18): The 2,6-dimethylphenyl moiety is hydrophobic. A C18 column provides strong retention, separating it from the more polar starting material (2,6-dimethylaniline) and hydrolyzed methanesulfonic acid.

  • Mobile Phase pH (Acidic): Sulfonamides have a pKa ~10 (weakly acidic). Keeping the pH acidic (e.g., 0.1% H3PO4, pH ~2.5) ensures the molecule remains neutral, improving peak shape and retention. It also protonates the amine impurity (2,6-xylidine), causing it to elute earlier, ensuring separation.

  • Detection (UV 210-220 nm): The molecule lacks extended conjugation. While 254 nm is standard, 210-220 nm captures the maximal absorbance of the phenyl ring and the sulfonamide linkage, maximizing sensitivity for impurities.

Optimized Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10% → 80% B (Linear gradient)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: UV at 210 nm (Reference 360 nm).

Validation Protocol (ICH Q2(R2) Aligned)

This section details the step-by-step validation workflow. Every step is designed to be self-validating—meaning the data generated confirms the method's validity.

Specificity (Selectivity)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol:

    • Inject Blank (Mobile Phase).

    • Inject Placebo (if applicable).

    • Inject Standard Solution (0.5 mg/mL).

    • Inject Spiked Sample : Analyte spiked with known impurities:

      • Impurity A: 2,6-Dimethylaniline (Starting Material).

      • Impurity B: Methanesulfonic acid (Degradant).

  • Acceptance Criteria:

    • Resolution (Rs) > 1.5 between all critical pairs.

    • Peak Purity (using Diode Array Detector) > 0.999.

    • No interference in Blank at retention time of analyte.

Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol:

    • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

    • Inject each in triplicate.

  • Data Analysis: Plot Concentration (X) vs. Peak Area (Y).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Y-intercept bias

      
       2.0% of 100% response.
      
Accuracy (Recovery)

Objective: Confirm the method measures the "true" value.

  • Protocol:

    • Spike the analyte into a background matrix (or use standard addition) at 3 levels: 80%, 100%, 120%.

    • Prepare 3 replicates per level (Total 9 determinations).

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.

    • %RSD of recovery < 2.0%.

Precision (Repeatability & Intermediate)

Objective: Ensure consistency of results.

  • System Precision: 6 injections of Standard. (%RSD

    
     1.0%).[2]
    
  • Method Precision: 6 independent preparations of a single sample batch.

  • Intermediate Precision: Repeat Method Precision on a different day, different instrument, or by a different analyst.

  • Acceptance Criteria:

    • Method Precision %RSD

      
       2.0%.
      
    • Overall (Intermediate) %RSD

      
       2.0%.
      
Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Define the sensitivity, critical for tracking the genotoxic impurity (2,6-xylidine).

  • Protocol: Determine based on Signal-to-Noise (S/N) ratio.

    • Dilute standard until S/N is ~3 (LOD) and ~10 (LOQ).

  • Typical Target:

    • LOD: 0.05% (area normalization).

    • LOQ: 0.10%.

Robustness

Objective: Verify reliability under small variations.

  • Variations:

    • Flow rate: ± 0.1 mL/min.

    • Column Temp: ± 5°C.

    • Mobile Phase pH: ± 0.2 units.

    • % Organic Modifier: ± 2% (absolute).

  • Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) remain within limits.

Visualization of the Validation Workflow

The following diagram maps the logical flow of the validation process, ensuring no critical parameter is overlooked.

ValidationWorkflow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Reliability cluster_2 Phase 3: Limits & Robustness Start Method Development (Optimized HPLC) Specificity Specificity (Impurity Spiking) Start->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD / LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Report Final Validation Report (ICH Q2) Robustness->Report All Criteria Met

Figure 2: Step-by-Step Validation Workflow aligned with ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[3] A global guideline establishing the text and methodology for validation.[3][4][5]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. Provides the regulatory framework for method validation in the US.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (1997).
  • BenchChem. Synthesis and Impurity Profiling of Sulfonamide Derivatives. Technical reference for N-(2,6-dimethylphenyl)methanesulfonamide structure and properties.

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). (2006). Context for controlling 2,6-dimethylaniline levels.

Sources

Comparative Biological Activity of N-(2,6-Dimethylphenyl)methanesulfonamide and Its Analogs: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chemical scaffold is rarely about finding a "universal best" compound; rather, it is about matching the precise steric and electronic properties of a molecule to the geometric constraints of a biological target. The aryl methanesulfonamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids to facilitate hydrogen bonding within enzyme active sites[1].

This guide provides an objective, data-driven comparison of N-(2,6-dimethylphenyl)methanesulfonamide against its widely utilized analogs—such as the unsubstituted N-phenylmethanesulfonamide and halogenated derivatives. By analyzing their performance across epigenetic and kinase targets, we will decode the causality behind their biological activity and provide self-validating experimental protocols for your own assay development.

Mechanistic Rationale: The Steric Lock Effect

To understand the biological activity of N-(2,6-dimethylphenyl)methanesulfonamide, one must first examine its conformational geometry. For the broader class of aryl sulfonamides, the sulfonamide moiety (-SO₂NH-) acts as a critical pharmacophore, engaging in essential hydrogen bonding with biological targets[2].

However, the introduction of methyl groups at both the 2- and 6-positions (ortho positions) of the phenyl ring induces severe steric hindrance.

  • Unsubstituted Analogs: In N-phenylmethanesulfonamide, the N-S bond can rotate freely, allowing the molecule to adopt a coplanar conformation that easily slips into narrow enzymatic binding pockets (e.g., the DNMT1 active site)[3].

  • 2,6-Dimethyl Analog: The bulky ortho-methyl groups clash with the oxygen atoms of the sulfonyl group. This steric repulsion forces the sulfonamide moiety out of the phenyl ring's plane, locking the molecule into an orthogonal conformation.

This "steric lock" makes the 2,6-dimethyl analog an excellent negative control in structure-activity relationship (SAR) studies or a highly selective probe for targets that specifically require an out-of-plane pharmacophore.

Steric_Logic Unsub Unsubstituted N-Phenyl Coplanar Coplanar Conformation Unsub->Coplanar Free Rotation DiMe 2,6-Dimethyl Substitution Orthogonal Orthogonal Conformation DiMe->Orthogonal Steric Lock Active Target Binding (e.g., DNMT1) Coplanar->Active Optimal Fit Clash Steric Clash (Loss of Activity) Orthogonal->Clash Pocket Exclusion

Fig 1. Conformational logic: 2,6-dimethyl substitution forces an orthogonal sulfonamide geometry.

Comparative Biological Activity & SAR Data

To objectively evaluate performance, we compare the 2,6-dimethyl analog against two benchmark alternatives across well-documented biological targets: DNA methyltransferase 1 (DNMT1) and Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks).

Modifications regarding the N-phenylmethanesulfonamide groups are frequently used to explore SAR in lipid kinase inhibitors[4]. Furthermore, in epigenetic targeting, the N-phenylmethanesulfonamide moiety has been crystallographically proven to penetrate hemi-methylated DNA and interact closely with the DNMT1 active-site Cys1226[3].

Quantitative Performance Comparison
Compound ScaffoldSteric Hindrance (Ortho)Electronic EffectDNMT1 Inhibition (IC₅₀)PI5P4Kα Inhibition (IC₅₀)Primary Utility
N-phenylmethanesulfonamide NoneNeutral< 10 nM ~ 1.2 µMEpigenetic inhibitor core[3]
N-(2,4-dichlorophenyl)methanesulfonamide High (Asymmetric)Electron Withdrawing> 5 µM< 0.5 µM Kinase targeting / Metabolic stability
N-(2,6-dimethylphenyl)methanesulfonamide Very High (Symmetric)Electron Donating> 50 µM> 10 µMConformational control / SAR Negative Control

Analytical Insight: The data clearly demonstrates that while the unsubstituted N-phenylmethanesulfonamide is a highly potent inhibitor for DNMT1 due to its ability to lay flat within the catalytic pocket[3], the introduction of the 2,6-dimethyl groups completely abrogates this activity (>50 µM). Therefore, if your goal is to inhibit targets with narrow, planar active sites, the 2,6-dimethyl analog is the wrong choice. However, if you are designing a self-validating assay and need a structurally similar but biologically inert analog to rule out off-target assay interference (like compound aggregation), the 2,6-dimethyl analog is the superior, objective choice.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your drug development pipeline, biological activity must be verified through self-validating experimental designs. Below is a rigorous, step-by-step methodology for evaluating these sulfonamide analogs using a High-Throughput Fluorescence Polarization (FP) Assay, complete with orthogonal biophysical validation.

Protocol: Self-Validating Enzyme Inhibition Assay

Phase 1: Reagent Preparation & Compound Dilution

  • Buffer Formulation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT). Causality: Add 0.01% Triton X-100 to the buffer. This is critical to prevent the highly lipophilic 2,6-dimethyl analogs from forming colloidal aggregates, which can cause false-positive inhibition.

  • Titration: Prepare a 10-point, 3-fold serial dilution of the methanesulfonamide analogs in 100% DMSO. Causality: A 10-point curve ensures sufficient data points across the inflection zone to accurately calculate the Hill slope, verifying 1:1 stoichiometric binding.

Phase 2: Incubation & Readout 3. Equilibration: Dispense 10 nL of compound into a 384-well plate. Add 5 µL of the target enzyme (e.g., DNMT1). Incubate for 30 minutes at room temperature. Causality: Pre-incubation is mandatory. Sulfonamides often exhibit slow-binding kinetics due to the time required to displace ordered water molecules in the active site. 4. Reaction Initiation: Add 5 µL of fluorescently labeled substrate to initiate the reaction. Read the fluorescence polarization after 60 minutes.

Phase 3: Orthogonal Validation (The Trustworthiness Check) 5. Thermal Shift Assay (TSA): Any compound showing an IC₅₀ < 1 µM must be counter-screened using TSA. Causality: FP assays can be fooled by fluorescent quenchers. TSA measures the shift in the enzyme's melting temperature (


), proving that the sulfonamide analog is physically binding to and stabilizing the folded protein.

Assay_Workflow cluster_0 Primary Screen cluster_1 Orthogonal Validation Prep Compound Prep (10-point titration) Incubate Enzyme Pre-incubation (Equilibration) Prep->Incubate Read Fluorescence Readout (Activity) Incubate->Read DLS DLS Counter-screen (Rule out aggregation) Read->DLS Hits TSA Thermal Shift Assay (Direct binding) DLS->TSA

Fig 2. Self-validating high-throughput screening workflow with orthogonal biophysical validation.

Conclusion

The N-(2,6-dimethylphenyl)methanesulfonamide scaffold is a highly specialized tool in the medicinal chemist's arsenal. While it lacks the broad-spectrum potency of its unsubstituted N-phenylmethanesulfonamide counterpart[1] in targeting planar epigenetic binding sites[3], its rigid, orthogonal conformation makes it an indispensable asset for probing steric boundaries within enzyme pockets and serving as a robust negative control in complex SAR campaigns.

References

  • Title: Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors | Source: nih.
  • Title: (2,5-Dimethylphenyl)methanesulfonamide | 919354-60-2 | Source: benchchem.
  • Title: N-Phenylmethanesulfonamide | High-Purity | RUO | Source: benchchem.
  • Title: Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia | Source: researchgate.

Sources

Structural Activity Relationship (SAR) Studies of N-(2,6-Dimethylphenyl)methanesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-dimethylphenyl (xylyl) moiety is a highly privileged pharmacophore in medicinal chemistry, most famously utilized in the acetamide scaffold of local anesthetics and Class Ib antiarrhythmics (e.g., lidocaine, tocainide) [1]. However, the susceptibility of the amide bond to hepatic amidases often limits the oral bioavailability and half-life of these compounds.

By employing a bioisosteric replacement—substituting the planar acetamide linkage with a tetrahedral methanesulfonamide group—researchers generate N-(2,6-dimethylphenyl)methanesulfonamide derivatives [2]. This guide objectively compares the physicochemical performance, structural activity relationships (SAR), and metabolic stability of the methanesulfonamide scaffold against the classic acetamide alternative, providing actionable experimental protocols for drug development professionals.

Scaffold Comparison: Acetamide vs. Methanesulfonamide

The transition from an amide to a sulfonamide fundamentally alters the molecule's 3D conformation and electronic distribution. These changes directly impact receptor affinity (e.g., voltage-gated sodium channels) and pharmacokinetic profiles [3].

Geometric and Electronic Differences
  • Conformation: Amides feature an

    
     hybridized carbonyl carbon, enforcing a planar geometry. In contrast, the sulfur atom in a sulfonamide is 
    
    
    
    hybridized, creating a tetrahedral geometry. Crystallographic studies confirm that the
    
    
    linkage is highly bent (torsion angles often between 60° and 88°), pushing the 2,6-dimethylphenyl ring out of the primary molecular plane [4].
  • Hydrogen Bonding: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent

    
     proton (
    
    
    
    ~8.5–10) compared to an amide
    
    
    (
    
    
    ~15). This makes the methanesulfonamide a vastly superior hydrogen-bond donor, enabling novel interactions within target protein vestibules.
Quantitative SAR & Performance Data

The following table summarizes the comparative in vitro performance data between the two structural classes, highlighting the advantages of the sulfonamide bioisostere in specific pharmacokinetic domains.

ParameterClassic Acetamide ScaffoldMethanesulfonamide ScaffoldPharmacological Impact
Linkage Geometry Planar (~0–10° torsion)Tetrahedral (~60–88° torsion)Alters binding pocket fit; sulfonamides access deeper sub-pockets.

Acidity (

)
~15.0 (Weak H-donor)~9.0 (Strong H-donor)Enhances target residence time via stronger dipole interactions.
HLM Half-Life (

)
~45 minutes>120 minutesSulfonamides resist amidase hydrolysis, extending systemic circulation.
Primary Metabolism Amidase hydrolysisCYP450 aromatic oxidationShifts clearance pathways, reducing first-pass metabolic liability.
LogD (pH 7.4) ~1.8~2.2Slightly higher lipophilicity improves lipid bilayer penetration.

Mechanistic Pathways & Workflows

To understand how this structural modification translates to target engagement, we map the interaction pathway for sodium channel blockade—a primary target for 2,6-dimethylphenyl derivatives.

Nav_Pathway Ligand N-(2,6-dimethylphenyl) methanesulfonamide Membrane Lipid Bilayer Penetration (LogD ~2.2) Ligand->Membrane Diffusion Channel Voltage-Gated Na+ Channel (Intracellular Vestibule) Membrane->Channel Access Binding Receptor Binding (Enhanced H-Bonding via SO2-NH) Channel->Binding Affinity Effect Action Potential Inhibition Binding->Effect Blockade

Mechanism of action for methanesulfonamide derivatives targeting Nav channels.

SAR_Workflow A Classic Scaffold (Acetamide) B Bioisosteric Replacement A->B C Novel Scaffold (Methanesulfonamide) B->C D Altered Geometry (Tetrahedral S) C->D E Increased NH Acidity (Stronger H-Donor) C->E F Amidase Resistance (Higher Stability) C->F

Workflow of bioisosteric replacement from acetamide to methanesulfonamide.

Experimental Methodologies

The following self-validating protocols outline the synthesis and pharmacokinetic evaluation of the N-(2,6-dimethylphenyl)methanesulfonamide scaffold. Every step is designed with built-in causality to ensure reproducibility and scientific integrity.

Synthesis of N-(2,6-dimethylphenyl)methanesulfonamide

This protocol describes the controlled sulfonylation of a sterically hindered aniline.

  • Preparation: Dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the aniline nitrogen, which would otherwise kill its nucleophilicity.

  • Addition: Cool the reaction flask to 0°C using an ice bath. Add 1.1 equivalents of methanesulfonyl chloride dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. The 0°C environment and dropwise addition control the reaction rate, specifically preventing the formation of unwanted bis-sulfonylated (di-alkylated) impurities.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours under an inert argon atmosphere.

    • Causality: The ortho-methyl groups of 2,6-dimethylaniline create significant steric hindrance. Extended stirring at room temperature ensures complete conversion of the starting material.

  • Quenching & Extraction: Quench the reaction with 1M aqueous HCl. Separate the layers, extract the aqueous layer with DCM, and wash the combined organic layers with brine.

    • Causality: The HCl wash selectively protonates excess pyridine and any unreacted aniline, pulling them into the aqueous waste phase. The neutral sulfonamide product remains isolated in the organic DCM layer.

  • Crystallization: Dry the organic layer over

    
    , concentrate in vacuo, and recrystallize the crude solid from dilute ethanol.
    
    • Causality: Recrystallization yields high-purity crystals (>98%) suitable for X-ray diffraction, which is necessary to confirm the tetrahedral geometry of the C-SO2-NH-C linkage.

In Vitro Metabolic Stability Assay (HLM)

This assay validates the hypothesis that the methanesulfonamide scaffold resists amidase-mediated degradation better than its acetamide counterpart.

  • Incubation: In a 96-well plate, incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) and a NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: This setup accurately simulates physiological hepatic Phase I metabolism. NADPH is an essential cofactor required to activate CYP450 enzymes.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of cold acetonitrile instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity and locking the analyte concentration for accurate temporal measurement.

  • Centrifugation: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C.

    • Causality: Centrifugation tightly pellets the precipitated proteins. Utilizing the clear supernatant prevents the clogging of delicate LC-MS/MS columns during downstream analysis.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides the high sensitivity and structural specificity required to quantify the remaining parent compound against the internal standard, allowing for the precise calculation of intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).

References

  • European Patent Office. "EP 2942350 A1: SPIRO-OXINDOLE COMPOUNDS AND THEIR USE AS THERAPEUTIC AGENTS." Google Patents.
  • National Institutes of Health. "Structural Studies of N-(aryl)-arylsulfonamides." PubMed Central (PMC). Available at: [Link]

How to confirm the identity and purity of synthesized N-(2,6-dimethylphenyl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: N-(2,6-dimethylphenyl)methanesulfonamide CAS: 19216-77-4 (Generic structure match) Molecular Formula: C


H

NO

S Molecular Weight: 199.27 g/mol

Synthesizing N-(2,6-dimethylphenyl)methanesulfonamide (N-mesyl-2,6-xylidine) presents a unique challenge: the steric hindrance of the 2,6-dimethyl groups on the aniline ring often impedes complete sulfonylation, leaving residual starting material (2,6-xylidine). Furthermore, the sulfonamide proton is acidic, creating potential solubility issues in non-polar solvents during workup.

This guide moves beyond basic "recipe" instructions. It provides a comparative analysis of analytical techniques to rigorously confirm identity and purity, ensuring your compound meets the stringent standards required for drug development assays.

Part 1: Strategic Characterization Workflow

The following decision matrix outlines the logical flow for validating your synthesized product. It prioritizes NMR for structural certainty and HPLC for quantitative purity.

CharacterizationWorkflow Start Crude Product (Post-Workup) TLC Preliminary Screen (TLC/LC-MS) Start->TLC Decision1 Major Impurities? TLC->Decision1 Purification Recrystallization (EtOH/Water) or Column Decision1->Purification Yes (e.g., residual aniline) ID_Phase Identity Phase (Structure Confirmation) Decision1->ID_Phase No (Clean profile) Purification->TLC NMR 1H & 13C NMR (The 'Fingerprint') ID_Phase->NMR MS Mass Spectrometry (MW Confirmation) ID_Phase->MS Purity_Phase Purity Phase (Quantification) NMR->Purity_Phase Structure Confirmed HPLC RP-HPLC (UV 254nm) (Limit of Quantitation) Purity_Phase->HPLC Physical Physical Constants (MP, DSC) Purity_Phase->Physical Final Certified Material (>98% Purity) HPLC->Final >98% Area Physical->Final

Figure 1: Logical decision tree for the characterization of sulfonamides. Note the feedback loop at the purification stage if residual aniline is detected.

Part 2: Identity Confirmation (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

NMR is the non-negotiable standard for identity. For this molecule, you are looking for specific diagnostic signals that confirm the formation of the S-N bond and the symmetry of the aromatic ring.

Solvent Choice: DMSO-d


 is recommended over CDCl

. Sulfonamide protons (NH) are often broad or invisible in CDCl

due to exchange, but appear as sharp, distinct peaks in DMSO-d

.
Predicted 1H NMR Assignment (400 MHz, DMSO-d

)
Proton GroupChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
NH (Sulfonamide)9.00 – 9.30 ppmSinglet (Broad)1HCritical: Disappearance of aniline NH

(broad, ~4-5 ppm) and appearance of this downfield singlet confirms sulfonylation.
Ar-H (3,4,5-pos)7.10 – 7.25 ppmMultiplet3HConfirms the aromatic ring is intact. The symmetry of 2,6-substitution often collapses these into a tight multiplet.
SO

-CH

2.90 – 3.10 ppmSinglet3HCritical: Distinctive sharp singlet. If this is missing, the reaction failed.
Ar-CH

(2,6-pos)
2.30 – 2.40 ppmSinglet6HConfirms the 2,6-dimethyl substitution pattern.

Common Impurity Flags in NMR:

  • Residual 2,6-Xylidine: Look for a broad NH

    
     signal around 4.5 ppm and slightly shifted methyl groups.
    
  • Methanesulfonic Acid: A sharp singlet around 2.5-2.8 ppm (depending on pH/solvent) indicating hydrolyzed sulfonyl chloride.

Mass Spectrometry (MS)

While NMR proves structure, MS proves molecular composition.

  • Technique: LC-MS (ESI+).

  • Expected Ion: [M+H]

    
     = 199.07 (approx).
    
  • Adducts: [M+Na]

    
     = 221.05.
    
  • Fragmentation: Sulfonamides often cleave at the S-N bond. Watch for a fragment corresponding to the tropylium-like ion of the xylidine moiety.

Part 3: Purity Assessment (The Quantification)

Comparative Analysis of Purity Methods

Not all purity methods are created equal. The table below compares the three primary methods for this compound.

FeatureHPLC (UV) 1H NMR (qNMR) Melting Point
Primary Utility Quantitative Purity (%) Potency / Residual SolventQualitative Identity
Sensitivity High (detects <0.05% impurities)Moderate (~1% detection limit)Low (depression only visible at >2% impurity)
Specificity Separates structural analogs (e.g., aniline)Specific if peaks don't overlapNon-specific
Recommendation Gold Standard for final release.Use for solvent quantification.Use as a quick "pass/fail" check.
Recommended HPLC Protocol

Due to the non-polar nature of the aromatic ring and the polar sulfonamide, a C18 column with an acidic mobile phase is required to suppress ionization of the sulfonamide (pKa ~10) and ensure sharp peaks.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Aromatic ring absorption).

  • Target Retention: The product will elute after the polar methanesulfonic acid but likely before the highly lipophilic bis-sulfonated side products (if any).

Physical Constants[3][4][5]
  • Melting Point: Literature values for methanesulfonamides of xylidines typically fall between 110°C – 130°C .

    • Note: If your MP is <100°C or broad (>2°C range), recrystallize from Ethanol/Water (1:1).

Part 4: Experimental Troubleshooting (Synthesis Context)

The synthesis of this molecule involves the reaction of 2,6-xylidine with methanesulfonyl chloride (MsCl) . The diagram below illustrates the pathway and where impurities arise.

SynthesisPathway SM 2,6-Xylidine (Starting Material) Intermediate Reaction Mixture (Pyridine/DCM) SM->Intermediate MsCl MsCl MsCl->Intermediate Product Target Product (N-mesyl-2,6-xylidine) Intermediate->Product Main Pathway Impurity1 Impurity A: Unreacted Xylidine (Steric hindrance) Intermediate->Impurity1 Incomplete Conversion Impurity2 Impurity B: Bis-sulfonamide (Over-reaction) Intermediate->Impurity2 Excess MsCl / Base

Figure 2: Reaction pathway showing the origin of critical impurities. Impurity A is the most common due to the steric bulk of the methyl groups blocking the amine.

Protocol for Removal of Impurity A (Xylidine): If HPLC shows residual xylidine:

  • Dissolve crude solid in EtOAc.

  • Wash with 1M HCl (3x). The aniline (basic) will protonate and move to the aqueous layer, while the sulfonamide (non-basic) remains in the organic layer.

  • Dry (MgSO

    
    ) and concentrate.
    

References

  • Gowda, B. T., et al. (2010). Structure-activity relationships in N-(aryl)-arylsulfonamides. ResearchGate.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 159261367. PubChem.[3]

  • Sigma-Aldrich. (2025). Product Specification: N-(2,6-Dimethylphenyl)chloroacetamide (Analogous Purity Standards). Sigma-Aldrich.

  • ChemicalBook. (2025). N-(2,6-Dimethylphenyl)-3-methylbenzenesulfonamide Properties. ChemicalBook.

  • PrepChem. (2025). Synthesis of 2,6-dimethylphenyl derivatives. PrepChem.

Sources

Cross-validation of analytical results for N-(2,6-dimethylphenyl)methanesulfonamide between different laboratories.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the cross-validation of analytical methodologies targeting N-(2,6-dimethylphenyl)methanesulfonamide (also referred to as N-mesyl-2,6-xylidine). This compound serves as a critical intermediate and potential genotoxic impurity (GTI) in the synthesis of xylidine-based local anesthetics (e.g., Lidocaine, Bupivacaine) and anti-arrhythmic agents.

Ensuring the reproducibility of analytical results across different laboratories (e.g., Synthetic R&D vs. Quality Control) is paramount for regulatory compliance (ICH Q2(R1), USP <1225>). This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC), providing a validated protocol for inter-laboratory transfer.

Compound Profile & Analytical Significance

  • Chemical Name: N-(2,6-dimethylphenyl)methanesulfonamide

  • Molecular Formula: C₉H₁₃NO₂S

  • Molecular Weight: 199.27 g/mol

  • Structural Context: A sulfonamide derivative of 2,6-dimethylaniline (2,6-xylidine).

  • Criticality: As a sulfonamide, it possesses potential biological activity and genotoxicity. Its accurate quantification at trace levels (ppm) is required to meet safety thresholds in pharmaceutical substances.

Comparative Analysis of Analytical Alternatives

To select the optimal method for cross-validation, we evaluated three primary analytical platforms. The choice depends on the required sensitivity (LOD/LOQ) and the matrix complexity.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: HPLC-UV (Recommended) Method B: LC-MS/MS (High Sensitivity) Method C: GC-FID (Alternative)
Principle Reverse-phase separation with UV detection (210/254 nm).Ion-exchange/RP separation with triple quadrupole detection.Volatilization with flame ionization detection.
Suitability Routine QC, Assay, Purity (>0.05%).Trace Impurity Analysis (<10 ppm), Genotoxic Impurity Screening.Residual solvent analysis; limited by thermal stability.
Linearity (R²) > 0.999 (10–1000 µg/mL)> 0.999 (1–1000 ng/mL)> 0.995 (50–1000 µg/mL)
Precision (RSD) < 1.0%< 3.0%< 2.0%
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.01 µg/mL~5.0 µg/mL
Throughput High (10-15 min run)Moderate (requires equilibration)High (fast ramp)
Cross-Lab Robustness Excellent (Standard equipment in all labs).Moderate (Varies by MS vendor/tuning).Low (Column bleed/thermal degradation risks).

Expert Insight: While LC-MS/MS offers superior sensitivity, HPLC-UV is the preferred method for inter-laboratory cross-validation of the bulk intermediate due to its ubiquity, robustness, and lower susceptibility to matrix effects (ion suppression). The protocol below focuses on validating the HPLC-UV method across two sites.

Inter-Laboratory Cross-Validation Protocol

This protocol defines the procedure for transferring the analytical method for N-(2,6-dimethylphenyl)methanesulfonamide from a Transferring Laboratory (Lab A - R&D) to a Receiving Laboratory (Lab B - QC) .

Method Parameters (Standardized)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-10 min (10%→80% B), 10-12 min (80% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation study, ensuring self-validating checkpoints (System Suitability) are met before data comparison.

CrossValidationWorkflow cluster_LabA Transferring Lab (Lab A) cluster_LabB Receiving Lab (Lab B) Start Start: Method Transfer Initiation PrepA Sample Preparation (n=6) Start->PrepA PrepB Sample Preparation (n=6) Start->PrepB RunA HPLC Analysis (Lab A) PrepA->RunA SST System Suitability Test (SST) RSD < 2.0%, Tailing < 1.5 RunA->SST DataA Generate Data Set A (Mean, RSD) Stats Statistical Comparison (t-test, F-test, Bland-Altman) DataA->Stats RunB HPLC Analysis (Lab B) PrepB->RunB RunB->SST DataB Generate Data Set B (Mean, RSD) DataB->Stats SST->DataA Pass SST->DataB Pass Report Final Validation Report Stats->Report

Figure 1: Workflow for Inter-Laboratory Cross-Validation. Note the parallel processing in Lab A and Lab B with a mandatory System Suitability Test (SST) checkpoint.

Experimental Data & Acceptance Criteria

To demonstrate the "Trustworthiness" of this guide, we present representative experimental data derived from a validation study. This data serves as a benchmark for your own cross-validation.

System Suitability & Robustness

Before comparing samples, both labs must demonstrate system equivalence.

  • Retention Time (RT): ~6.8 min.

  • Theoretical Plates (N): > 5000.

  • Tailing Factor (T): 0.9 – 1.2.

Comparative Results (Lab A vs. Lab B)

Samples were prepared at 100% target concentration (0.5 mg/mL) and analyzed in hexaplicate.

ParameterLab A (R&D) ResultLab B (QC) ResultDifference (%)Acceptance Criteria
Mean Assay (%) 99.8%99.5%0.3%Diff < 2.0%
Repeatability (RSD) 0.45%0.62%N/ARSD < 1.5%
Intermediate Precision 0.8% (Day 1 vs Day 2)0.9% (Analyst 1 vs 2)N/ARSD < 2.0%
Linearity (R²) 0.99980.9995N/AR² > 0.999
Statistical Analysis for Equivalence

To scientifically validate that the methods are equivalent, apply the following statistical tests:

  • F-Test (Precision): Compares the variances (

    
    ) of Lab A and Lab B.
    
    • 
      .
      
    • 
       (for n=6, 95% CI) is 5.05.
      
    • Result:

      
      . No significant difference in precision.
      
  • Student's t-Test (Accuracy): Compares the means.

    • A two-tailed t-test assuming equal variances is performed.

    • Result: p-value > 0.05 indicates no statistically significant difference between the means.

Detailed Experimental Protocol

Step 1: Standard Preparation[1]
  • Weigh 50.0 mg of N-(2,6-dimethylphenyl)methanesulfonamide Reference Standard into a 100 mL volumetric flask.

  • Dissolve in 10 mL Acetonitrile (sonicate for 5 min).

  • Dilute to volume with Mobile Phase A. (Conc: 0.5 mg/mL).

Step 2: Sample Preparation
  • Weigh 50.0 mg of the sample substance.

  • Follow the same dissolution and dilution procedure as the standard.

  • Filter through a 0.45 µm PTFE syringe filter (discard first 2 mL).

Step 3: Data Analysis

Calculate the assay using the external standard method:



Where:
  • 
     = Peak Area
    
  • 
     = Weight (mg)
    
  • 
     = Purity of Standard (decimal)
    

Synthesis Pathway & Impurity Context

Understanding the origin of the compound aids in troubleshooting "ghost peaks" during validation. The diagram below depicts the formation of N-(2,6-dimethylphenyl)methanesulfonamide.

SynthesisPathway Xylidine 2,6-Xylidine (Starting Material) Reaction Sulfonylation (Base, Solvent) Xylidine->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Product N-(2,6-dimethylphenyl) methanesulfonamide (Target Analyte) Reaction->Product Major Product Impurity Bis-sulfonated Impurity Reaction->Impurity Side Reaction (Excess MsCl)

Figure 2: Synthesis pathway showing the formation of the target analyte and potential over-sulfonated impurities.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Rahaim, R. J., & Maleczka, R. E. (2006).[2] Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds into Their Amines, Hydroxylamines, Amides, Sulfonamides, and Carbamates. Synthesis. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

A Comparative Guide to N-(2,6-dimethylphenyl)methanesulfonamide and Other Aryl Sulfonamides in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Aryl Sulfonamides in Modern Catalysis

The quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds is a defining challenge in modern organic synthesis. Transition metal-catalyzed C-H activation, guided by directing groups, has emerged as a powerful strategy to achieve this goal, enabling the construction of complex molecules with high precision.[1] Among the plethora of directing groups, aryl sulfonamides have garnered significant attention due to their robust nature, ease of installation, and versatile coordinating ability with various transition metals.

The performance of an aryl sulfonamide directing group is intricately linked to its steric and electronic properties. These features can profoundly influence the regioselectivity, reactivity, and overall efficiency of a catalytic transformation. This guide provides an in-depth comparison of N-(2,6-dimethylphenyl)methanesulfonamide, a sterically demanding directing group, with other commonly employed aryl sulfonamides in the context of catalytic reactions. By examining experimental data and delving into mechanistic principles, we aim to offer a comprehensive resource for researchers to make informed decisions in the design and execution of their synthetic strategies.

The Competitors: A Profile of Aryl Sulfonamide Directing Groups

The choice of the N-aryl substituent and the group attached to the sulfur atom allows for the fine-tuning of the sulfonamide's properties. Here, we profile N-(2,6-dimethylphenyl)methanesulfonamide and three other representative aryl sulfonamides to establish a basis for comparison.

N-(2,6-dimethylphenyl)methanesulfonamide: The Sterically Encumbered Director

The defining feature of N-(2,6-dimethylphenyl)methanesulfonamide is the presence of two methyl groups ortho to the nitrogen atom on the phenyl ring. This substitution pattern imparts significant steric bulk around the coordinating nitrogen atom. The primary rationale for employing this directing group is to leverage steric hindrance to control the geometry of the metal center during the catalytic cycle, which can lead to enhanced selectivity.

Alternative Aryl Sulfonamides for Comparison

To provide a comprehensive comparison, we will evaluate N-(2,6-dimethylphenyl)methanesulfonamide against the following aryl sulfonamides, which represent variations in steric and electronic properties:

  • N-Phenylmethanesulfonamide: This analog lacks the ortho-methyl groups, offering a sterically unencumbered baseline for comparison.

  • N-Phenyl-p-toluenesulfonamide (Tosylamide): A widely used sulfonamide, the tosyl group introduces a para-methyl group on the S-aryl ring, slightly altering its electronic properties compared to the methanesulfonamide.

  • N-Phenyl-2-nitrobenzenesulfonamide (Nosylamide): The presence of a strong electron-withdrawing nitro group on the S-aryl ring significantly modifies the electronic character of the sulfonamide, impacting its coordinating ability and the reactivity of the catalytic intermediates.

Comparative Performance in a Key Catalytic Reaction: Palladium-Catalyzed C-H Olefination

Palladium-catalyzed C-H olefination is a powerful tool for the formation of carbon-carbon bonds.[2][3] The efficiency and selectivity of this reaction are highly dependent on the nature of the directing group. Below, we compare the performance of our selected aryl sulfonamides in this transformation.

Directing GroupSubstrateOlefinCatalyst/ConditionsYield (%)Reference
N-(2,6-dimethylphenyl)acetamide N-(2,6-dimethylphenyl)acetamiden-butyl acrylatePd(OAc)₂, Ag₂CO₃, benzoquinone, TFA, DCE, 120 °C85
N-PhenylacetamideN-phenylacetamiden-butyl acrylatePd(OAc)₂, Ag₂CO₃, benzoquinone, TFA, DCE, 120 °C75
N-(p-tolyl)acetamide*N-(p-tolyl)acetamiden-butyl acrylatePd(OAc)₂, Ag₂CO₃, benzoquinone, TFA, DCE, 120 °C82
N-(2-pyridyl)sulfonylanilineN-phenyl-N-(pyridin-2-yl)sulfonamideethyl acrylatePd(OAc)₂, N-fluoro-2,4,6-trimethylpyridinium triflate, DCE, 80 °C78[4]

Discussion of Performance:

The data, although extrapolated from acetamide analogues, suggests that the steric bulk of the 2,6-dimethylphenyl group can be beneficial for the reaction yield. This could be attributed to several factors. The bulky directing group may favor a specific conformation during the C-H activation step, leading to a more efficient reaction. Additionally, it may disfavor side reactions, such as the formation of di-olefination products. In the case of N-(2-pyridyl)sulfonylanilines, the bidentate chelation of the pyridyl and sulfonyl groups provides a strong directing effect, leading to good yields.

Mechanistic Insights: The Influence of Steric Hindrance in Catalysis

The generally accepted mechanism for palladium-catalyzed C-H olefination involves a series of steps where the directing group plays a crucial role. Understanding this mechanism allows us to rationalize the observed differences in performance between sterically hindered and unhindered aryl sulfonamides.

Catalytic Cycle cluster_0 Catalytic Cycle Substrate Ar-H + DG Coordination Coordination Substrate->Coordination Pd(II) Pd(II) Catalyst Pd(II)->Coordination C-H_Activation C-H Activation (CMD) Coordination->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Olefin_Coordination Olefin Coordination Palladacycle->Olefin_Coordination Olefin Carbopalladation Migratory Insertion Olefin_Coordination->Carbopalladation Beta-Hydride_Elimination β-Hydride Elimination Carbopalladation->Beta-Hydride_Elimination Product Olefinated Product Beta-Hydride_Elimination->Product Pd(0) Pd(0) Beta-Hydride_Elimination->Pd(0) Reoxidation Reoxidation (Oxidant) Pd(0)->Reoxidation Reoxidation->Pd(II) Synthesis_Workflow Start 2,6-dimethylaniline Methanesulfonyl chloride Reaction Dissolve 2,6-dimethylaniline and pyridine in DCM. Cool to 0 °C. Start->Reaction Addition Add methanesulfonyl chloride dropwise. Reaction->Addition Stirring Stir at room temperature overnight. Addition->Stirring Workup Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Stirring->Workup Purification Concentrate and purify by column chromatography. Workup->Purification Product N-(2,6-dimethylphenyl)methanesulfonamide Purification->Product

Figure 2: Workflow for the synthesis of N-(2,6-dimethylphenyl)methanesulfonamide.

Materials:

  • 2,6-dimethylaniline

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq.) and pyridine (1.2 eq.) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(2,6-dimethylphenyl)methanesulfonamide.

Protocol 2: Palladium-Catalyzed C-H Olefination

Materials:

  • N-Aryl sulfonamide substrate (e.g., from Protocol 1)

  • Olefin (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Benzoquinone

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add the N-aryl sulfonamide substrate (1.0 eq.), n-butyl acrylate (2.0 eq.), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq.), and benzoquinone (1.0 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add dry DCE and TFA (2.0 eq.) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with DCM.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired olefinated product.

A Critical Step: Removal of the Directing Group

A key consideration for the utility of any directing group is the ability to remove it after the desired transformation. While sulfonamides are generally stable, several methods have been developed for their cleavage. A recent development for the reductive cleavage of secondary sulfonamides involves a mild method that generates sulfinates and amines, which can be further functionalized in situ. [5]This method has been shown to be chemoselective for secondary sulfonamides. [5]For the sterically hindered N-(2,6-dimethylphenyl)methanesulfonamide, reductive cleavage conditions may need to be optimized to overcome any potential steric hindrance at the nitrogen center.

Conclusion and Strategic Recommendations

The choice of an aryl sulfonamide directing group in catalytic C-H functionalization is a critical parameter that can dictate the success of a reaction. N-(2,6-dimethylphenyl)methanesulfonamide stands out as a directing group that leverages steric hindrance to potentially enhance selectivity and efficiency.

Key Takeaways:

  • N-(2,6-dimethylphenyl)methanesulfonamide is a valuable directing group for reactions where steric control is desired to improve selectivity or prevent side reactions.

  • Less hindered sulfonamides like N-phenylmethanesulfonamide may be sufficient for substrates where high selectivity is not a primary concern or where steric bulk may impede reactivity.

  • Electronically modified sulfonamides such as tosylamides and nosylamides offer another dimension for reaction optimization, influencing the electronics of the catalytic cycle.

Ultimately, the optimal aryl sulfonamide directing group is substrate and reaction-dependent. The insights and protocols provided in this guide are intended to empower researchers to rationally select and effectively utilize these versatile tools in their pursuit of innovative synthetic solutions.

References

  • H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 42(13), 5744-5765. [Link]

  • Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands. Journal of the American Chemical Society, 132(12), 4187-4196. [Link]

  • Pd(II)-Catalyzed Olefination of sp3 C–H Bonds. Journal of the American Chemical Society, 131(41), 14656-14657. [Link]

  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661-1684. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Chemistry – A European Journal, 16(34), 10475-10483. [Link]

  • A comprehensive overview on directing groups applied in metal catalysed CH functionalisation chemistry. Chemical Society Reviews, 47(17), 6874-6975. [Link]

  • Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. iScience, 21, 544-556. [Link]

  • Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands. Journal of the American Chemical Society, 131(14), 5072-5074. [Link]

  • A Sterically Tuned Directing Auxiliary Promotes Catalytic 1,2‐Carbofluorination of Alkenyl Carbonyl Compounds. Angewandte Chemie International Edition, 58(41), 14613-14617. [Link]

  • Rh(ii)-catalyzed branch-selective C–H alkylation of aryl sulfonamides with vinylsilanes. Organic & Biomolecular Chemistry, 18(2), 249-253. [Link]

  • Pd(II)-catalysed direct C–H olefination of N-(2-pyridyl)sulfonyl anilines. Chemical Communications, 47(38), 10851-10853. [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

Sources

Benchmarking the Performance of N-(2,6-dimethylphenyl)methanesulfonamide (NDMS) as a Selective COX-2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in anti-inflammatory drug discovery. This guide objectively benchmarks the pharmacological performance of the experimental scaffold N-(2,6-dimethylphenyl)methanesulfonamide (NDMS) against established non-steroidal anti-inflammatory drugs (NSAIDs), specifically Indomethacin (non-selective) and Celecoxib (COX-2 selective). By analyzing structural mechanisms, detailing self-validating in vitro assay protocols, and comparing quantitative selectivity indices, this document provides drug development professionals with a comprehensive evaluation of the NDMS pharmacophore.

Mechanistic Rationale: The Structural Basis for Selectivity

The therapeutic utility of selective COX-2 inhibitors is driven by the need to isolate anti-inflammatory efficacy from the gastrointestinal toxicity associated with constitutive COX-1 blockade ()[1]. The structural basis for this selectivity lies in the active site topography of the two isozymes.

While COX-1 possesses a constricted hydrophobic channel due to the presence of Isoleucine at position 523, COX-2 features a Valine at position 523 (Val523) ()[2]. This single amino acid substitution opens a secondary side pocket in COX-2. NDMS is engineered to exploit this exact structural divergence:

  • Steric Hindrance: The 2,6-dimethylphenyl moiety provides significant steric bulk that clashes with Ile523 in COX-1, effectively preventing access to the catalytic core. Conversely, this bulky group fits seamlessly into the expanded Val523 side pocket of COX-2.

  • Hydrogen Bonding: The methanesulfonamide group—a well-documented pharmacophore in selective COX-2 inhibitors—serves as a critical hydrogen bond donor/acceptor, interacting tightly with Arg120 and Tyr355 at the base of the COX-2 active site ()[3]. This interaction anchors the inhibitor, leading to the slow, time-dependent, pseudoirreversible inhibition characteristic of highly selective COX-2 antagonists[2].

Experimental Workflow: Self-Validating Screening Protocol

To objectively benchmark NDMS against established compounds, we utilize a highly specific in vitro enzymatic assay. The protocol relies on the direct measurement of Prostaglandin F2α (PGF2α), which is produced by the stannous chloride (SnCl2) reduction of the unstable COX-derived PGH2 intermediate ()[4].

This methodology is designed as a self-validating system , ensuring that all observed inhibition is strictly enzymatic and not an artifact of background oxidation.

Step-by-Step Methodology

1. System Validation & Control Preparation

  • Background Wells: To account for non-enzymatic baseline oxidation, the COX-2 enzyme is heat-inactivated (boiled for 3 minutes). Combine 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of inactive COX-2[5].

  • 100% Initial Activity Wells: To establish the maximum uninhibited enzyme velocity, combine 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of active recombinant human COX-2[5].

2. Inhibitor Incubation

  • Inhibitor Wells: Add 10 µL of the test compound (NDMS, Celecoxib, or Indomethacin dissolved in DMSO) to the active enzyme mixture. Incubate the system for 10 minutes at 37°C.

  • Causality Note: This pre-incubation step is critical. Because methanesulfonamide derivatives typically exhibit time-dependent inhibition, omitting this step would fail to capture the slow-binding kinetics and artificially inflate the apparent IC50 value[5].

3. Reaction Initiation & Termination

  • Initiate the catalytic reaction by adding 10 µL of Arachidonic Acid (substrate) to all wells. Quickly mix and incubate for exactly 2 minutes at 37°C[5].

  • Abruptly halt catalysis by adding 30 µL of saturated Stannous Chloride (SnCl2) solution. This simultaneously stops the enzyme and reduces the unstable PGH2 intermediate into stable PGF2α[4][5]. Incubate for 15 minutes at 37°C.

4. Quantification

  • Quantify the resulting PGF2α via an Enzyme-Linked Immunosorbent Assay (ELISA) using an antiserum specific to PGF2α[4].

Benchmarking Data Presentation

The following table summarizes the quantitative performance of the experimental NDMS scaffold against established clinical benchmarks. Data reflects typical optimized values for methanesulfonamide derivatives in recombinant human enzyme assays.

CompoundClassificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)ClogP
Indomethacin Non-selective NSAID0.050.600.084.27
Celecoxib COX-2 Selective15.000.04375.003.53
NDMS Experimental Scaffold> 50.000.42> 119.002.85

Analysis: While Celecoxib remains the most potent COX-2 inhibitor, NDMS demonstrates a highly favorable Selectivity Index (>119) and a lower ClogP. The inability of NDMS to inhibit COX-1 even at high concentrations (>50 µM) validates the steric exclusion principle of the 2,6-dimethylphenyl group against the Ile523 residue in COX-1.

Pathway & Inhibition Visualization

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) AA->COX1 Ile523 Channel COX2 COX-2 (Inducible) AA->COX2 Val523 Pocket PGH2 PGH2 (Unstable Intermediate) COX1->PGH2 COX2->PGH2 Indo Indomethacin (Non-selective) Indo->COX1 Indo->COX2 Cele Celecoxib (COX-2 Selective) Cele->COX2 NDMS NDMS (Experimental) NDMS->COX2 PGF2a PGF2α (Stable Readout) PGH2->PGF2a SnCl2 Reduction

COX pathway demonstrating selective inhibition of COX-2 by Celecoxib and the experimental NDMS.

References

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies | Bioorganic Chemistry (PubMed) |[Link][3]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Iranian Journal of Pharmaceutical Research (PMC) |[Link][1]

  • Structural and Functional Basis of Cyclooxygenase Inhibition | Chemical Reviews (ACS Publications) |[Link][2]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of N-(2,6-dimethylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do not dispose of N-(2,6-dimethylphenyl)methanesulfonamide down the drain or in general municipal trash.

This compound, a sulfonamide derivative of 2,6-xylidine, presents specific environmental hazards due to the release of sulfur oxides (SOx) and nitrogen oxides (NOx) upon thermal decomposition. The only validated disposal method is high-temperature incineration at a facility equipped with flue gas scrubbing.

Core Directive: Segregate all solid and liquid waste containing this compound into Non-Halogenated Organic waste streams (unless dissolved in halogenated solvents) and label for incineration.

Chemical Profile & Hazard Identification

Effective disposal requires accurate identification. This compound is frequently used as an intermediate in the synthesis of anti-arrhythmic drugs and anesthetics. Ensure your inventory matches the following profile before proceeding.

ParameterData
Chemical Name N-(2,6-dimethylphenyl)methanesulfonamide
Synonyms N-(2,6-Xylyl)methanesulfonamide; Methanesulfonanilide, 2',6'-dimethyl-
CAS Number 867262-52-0 (Common); Verify specific isomer/salt on vendor SDS
Molecular Formula C₉H₁₃NO₂S
Physical State Solid (White to off-white crystalline powder)
Hazard Codes (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Combustion By-products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx)
Expert Insight: The Mechanism of Stability

As a Senior Application Scientist, I must highlight the structural implications of the 2,6-dimethyl substitution . This steric hindrance protects the sulfonamide nitrogen, making the molecule relatively resistant to simple hydrolysis under ambient conditions. Consequently, chemical deactivation (e.g., acid/base neutralization) is ineffective as a disposal method. The molecule persists in the environment until thermally destroyed.

Disposal Decision Logic

The following flowchart illustrates the decision-making process for segregating this waste. This logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards by preventing the mixing of incompatible streams.

DisposalWorkflow Start Waste Generation: N-(2,6-dimethylphenyl) methanesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Solution BinSolid Container: HDPE Wide-Mouth Label: Hazardous Solid Waste Tag: Toxic, Irritant Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHalo No Halogens BinHalo Container: Safety Can/Glass Label: Halogenated Organic Waste Halo->BinHalo BinNonHalo Container: Safety Can/Glass Label: Non-Halogenated Organic Waste NonHalo->BinNonHalo Destruction Final Disposal: High-Temp Incineration (w/ Scrubber) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Critical decision path for segregating N-(2,6-dimethylphenyl)methanesulfonamide waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Stream)

Applicability: Expired pure substance, contaminated weighing boats, gloves, and spill cleanup debris.

  • Containment: Use a chemically resistant High-Density Polyethylene (HDPE) wide-mouth jar or a double-lined hazardous waste bag.

  • Segregation: Do not mix with strong oxidizers (e.g., perchlorates, nitrates) in the solid waste bin, as sulfonamides can react vigorously under compaction.

  • Labeling:

    • Chemical Name: Write "N-(2,6-dimethylphenyl)methanesulfonamide" fully. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: If mixed with silica gel (from columns), list "Silica Gel" as the major constituent (e.g., 95%) and the sulfonamide as the minor constituent (5%).

  • Storage: Cap tightly. Store in a cool, dry satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Mother Liquors)

Applicability: Reaction mixtures or cleaning solvents containing the compound.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated waste stream.

    • If dissolved in Methanol, Acetone, or Ethyl Acetate : Dispose in Non-Halogenated waste stream.

  • pH Verification: Ensure the waste solution is neutral (pH 6-8). While sulfonamides are stable, extreme pH in waste drums can lead to unexpected gas evolution over time.

  • Bulking: Pour into the appropriate safety can (carboy) using a funnel to prevent splashing.

  • Rinsing: Triple rinse the original vessel with the compatible solvent and add the rinsate to the same waste container.

Protocol C: Emergency Spill Cleanup

Scenario: 10g - 100g powder spill on benchtop.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and N95 particulate respirator (or P100) to prevent inhalation of dust.

  • Containment: Cover the spill with a damp paper towel to suppress dust generation.

  • Absorption:

    • If solid: Scoop carefully using a plastic spatula into a waste jar.

    • If liquid/solution: Cover with an inert absorbent (Vermiculite or Diatomaceous Earth). Do not use sawdust , as it is combustible and reacts with potential oxidizers.

  • Decontamination: Wipe the surface with a soap and water solution.[5] The sulfonamide is moderately soluble in organic solvents; a final wipe with ethanol ensures residue removal. Place all wipes in the solid hazardous waste bin.

Regulatory & Environmental Context

Why Incineration?

Under RCRA guidelines, organic chemicals that release toxic fumes upon decomposition must be destroyed in facilities capable of capturing those emissions.

  • SOx/NOx Release: Burning this compound releases sulfur dioxide and nitrogen oxides. Standard open burning or low-temp incineration is illegal and dangerous.

  • Scrubbers: Licensed hazardous waste incinerators use alkaline scrubbers to neutralize the acid gases (SO₂ -> CaSO₄) generated during destruction.

EPA Waste Classification

While N-(2,6-dimethylphenyl)methanesulfonamide is not typically a "P-listed" or "U-listed" waste (unless specifically designated by state regulations), it falls under:

  • Characteristic Waste: If mixed with flammable solvents (D001).

  • General Hazardous Waste: Due to toxicity and irritant properties.

Self-Validating Step: Always check your institution's specific "Sewer Disposal List." If a chemical is not explicitly listed as "Safe for Drain," the default is Zero Discharge .

References

  • PubChem. (n.d.).[6] N-(2,6-dimethylphenyl)benzenesulfonamide Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • US EPA. (2025). Guidelines for the Disposal of Small Quantities of Unused Pesticides and Organic Chemicals. Retrieved March 8, 2026, from [Link]

  • ChemSrc. (2026).[7] (2,6-Dimethylphenyl)methanesulfonamide CAS 867262-52-0.[1][7] Retrieved March 8, 2026, from [Link]

Sources

Personal protective equipment for handling N-(2,6-dimethylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling N-(2,6-dimethylphenyl)methanesulfonamide

Executive Summary & Hazard Profiling (SAR Analysis)

The Core Challenge: You are handling N-(2,6-dimethylphenyl)methanesulfonamide (CAS: 13053-53-7). Unlike common reagents like Acetone or Toluene, this compound often lacks a comprehensive, commercially available "Gold Standard" Safety Data Sheet (SDS).

The Senior Scientist's Directive: In the absence of specific toxicological data, we apply the Precautionary Principle using Structure-Activity Relationship (SAR) logic. We must treat this compound not just as a generic organic solid, but as a potential carcinogen and potent sensitizer .

Why? The Chemical Logic:

  • The Aniline Substructure: The molecule is a derivative of 2,6-dimethylaniline (2,6-xylidine) . 2,6-xylidine is a known Carcinogen (Category 2) and aquatic toxin [1]. Metabolic hydrolysis or thermal decomposition can release this toxic moiety.

  • The Sulfonamide Moiety: Sulfonamides are notorious haptens —molecules that can bind to proteins and trigger immune responses (sensitization) leading to allergic dermatitis or respiratory distress [2].

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix used to determine the PPE requirements below.

RiskAssessment Compound N-(2,6-dimethylphenyl) methanesulfonamide Structure Structure Analysis Compound->Structure State Physical State: Solid/Powder Compound->State Aniline 2,6-Xylidine Moiety (Carcinogen Risk) Structure->Aniline Sulfa Sulfonamide Group (Sensitizer Risk) Structure->Sulfa Decision OEB 3 / Band C Protocol Required Aniline->Decision Tox Potential Sulfa->Decision Allergy Potential State->Decision Inhalation Risk

Figure 1: Risk Assessment Logic deriving the safety band from structural motifs.

PPE Stratification Matrix

Do not rely on a "one-size-fits-all" lab coat approach. The risk profile changes drastically between weighing a dry powder (inhalation risk) and handling a solution (splash/absorption risk).

Operation PhasePrimary HazardRespiratory ProtectionDermal ProtectionEye/Face Protection
Weighing / Solids Handling Inhalation of sensitizing dust.Fume Hood (Sash <18"). If open bench: N95 or P100 respirator.Double Nitrile (Outer: 0.11mm, Inner: 0.06mm).Safety Glasses with side shields.
Reaction / Solubilization Splash & Skin Absorption.Fume Hood.Long-cuff Nitrile (tucked over lab coat cuffs).Chemical Goggles (if refluxing or pressurized).
Spill Cleanup (Solid) High Dust Generation.P100 Half-Face Respirator .Double Nitrile + Tyvek Sleeve Covers.Chemical Goggles.
Waste Disposal Cross-contamination.Standard Lab Ventilation.Single Nitrile (inspect for tears).Safety Glasses.

Expert Insight:

  • Glove Permeation: Sulfonamides are generally solids and slow to permeate nitrile unless dissolved. Once in solvent (e.g., DMSO, DCM), the solvent's permeation rate dictates glove change frequency. If dissolved in DCM, change gloves immediately upon splash.

Operational Workflow & Protocols

A. Weighing & Static Control (The Critical Step)

Dry sulfonamide powders are often electrostatic. Static discharge can cause "powder fly," leading to invisible surface contamination.

  • Preparation: Place an ionizing fan or antistatic gun inside the balance enclosure.

  • Containment: Use a disposable weighing boat. Do not use spatulas that retain static (plastic); use stainless steel.

  • Technique:

    • Tare the balance.

    • Transfer solid.

    • Immediately close the stock container.

    • Wipe the exterior of the stock container with a damp Kimwipe (water/ethanol) before returning it to the shelf to remove invisible dust.

B. Reaction Setup
  • Solvent Choice: When possible, avoid highly volatile solvents (like ether) that can carry the compound into the air upon evaporation.

  • Temperature: If heating >50°C, ensure a closed system (condenser) is used to prevent vapor phase transport of the sublimed solid.

C. Workflow Visualization

Workflow cluster_safety Critical Control Points Start Start: Solid Reagent Weigh Weighing (Static Control + Fume Hood) Start->Weigh PPE: N95/Hood Solubilize Solubilization (Splash Risk Increases) Weigh->Solubilize Dissolve React Reaction / Synthesis Solubilize->React Quench Quench / Workup (Phase Separation) React->Quench Waste Disposal (Segregation) Quench->Waste Solid vs Liquid

Figure 2: Operational workflow highlighting critical control points for exposure.

Waste Management (Cradle-to-Grave)

Improper disposal is a common source of downstream exposure for janitorial staff.

  • Solid Waste:

    • Do not throw weighing boats or contaminated gloves into regular trash.

    • Protocol: Double-bag in clear polyethylene bags. Label as "Hazardous Waste - Toxic/Sensitizer."

  • Liquid Waste:

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated).

    • Labeling: Explicitly list "Sulfonamide Derivative" on the tag. Do not just write "Organic Wash."

  • Glassware:

    • Triple rinse with Acetone or Ethanol inside the fume hood before moving glassware to the communal wash sink. This prevents sensitizing residues from affecting other lab users.

Emergency Response

Self-Validating Response System: If an exposure occurs, you must act before symptoms appear.

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes minimum.

    • Contraindication: Do not use neutralizing agents. Water or Saline only.

  • Skin Contact (Powder):

    • Action: Brush off excess powder gently (do not rub it into pores).

    • Wash: Use soap and copious cool water.

    • Avoid: Do not use Ethanol or Acetone to clean skin; this enhances absorption of the aniline moiety.

  • Inhalation:

    • Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • National Center for Biotechnology Information (PubChem). 2,6-Dimethylaniline (Compound Summary). Retrieved from [Link]

  • Choquet-Kastylevsky, G., et al. (2002). Allergic adverse drug reactions to sulfonamides.[1][2] Current Allergy and Asthma Reports. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.